Choline bicarbonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163321. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
hydrogen carbonate;2-hydroxyethyl(trimethyl)azanium | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.CH2O3/c1-6(2,3)4-5-7;2-1(3)4/h7H,4-5H2,1-3H3;(H2,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKGOGJIOHUEGK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C(=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051246 | |
| Record name | Choline bicarbonate | |
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Molecular Weight |
165.19 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [ECHA REACH Registrations] | |
| Record name | Choline bicarbonate | |
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CAS No. |
78-73-9 | |
| Record name | Choline bicarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Choline bicarbonate | |
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| Record name | CHOLINE BICARBONATE | |
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| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, carbonate (1:1) | |
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| Record name | Choline bicarbonate | |
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| Record name | Choline hydrogen carbonate | |
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| Record name | CHOLINE BICARBONATE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V23DAH2UHH | |
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Foundational & Exploratory
Choline Bicarbonate: A Technical Guide to its Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Choline (B1196258) bicarbonate, a quaternary ammonium (B1175870) salt, serves as a vital intermediate in various chemical and pharmaceutical applications. Its utility stems from the biological significance of the choline cation, a precursor to the neurotransmitter acetylcholine (B1216132) and a fundamental component of phospholipids (B1166683) essential for cell membrane integrity. This technical guide provides a comprehensive overview of the chemical and physical properties of choline bicarbonate, its molecular structure, and detailed experimental protocols for its synthesis and analysis. Furthermore, it elucidates the critical signaling pathways in which its constituent choline moiety participates, offering insights for researchers in pharmacology and drug development.
Chemical and Physical Properties
This compound is primarily available commercially as an aqueous solution, typically at concentrations of 75-80%.[1][2] The pure compound is described as a solid.[3] Due to its hygroscopic nature, handling and storage require careful consideration to prevent moisture absorption.[4]
Tabulated Physical and Chemical Data
The following table summarizes the known quantitative data for this compound. It is important to note that many reported values pertain to aqueous solutions, and data for the pure, anhydrous solid is limited.
| Property | Value | Notes and References |
| IUPAC Name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium hydrogen carbonate | [3] |
| Synonyms | Choline hydrogen carbonate, (2-Hydroxyethyl)trimethylammonium bicarbonate | [3] |
| CAS Number | 78-73-9 | [3][5] |
| Molecular Formula | C6H15NO4 | [5] |
| Molecular Weight | 165.19 g/mol | [3] |
| Appearance | Colorless to slightly yellow liquid (for aqueous solutions) | [6] |
| Solid (for pure compound) | [3] | |
| Density | 1.15 - 1.17 g/mL at 25 °C (for 75-80% aqueous solution) | [5][6] |
| Melting Point | Data for pure solid is not readily available. Other choline salts like choline acetate (B1210297) have a melting point of ~63°C.[7] | It is expected to be a low-melting solid. |
| Boiling Point | Not available for the pure compound; decomposes. The 75% aqueous solution has a boiling point of approximately 100°C.[8] | |
| Solubility | ||
| Water | Miscible, 750 g/L at 20°C[5][6] | |
| Methanol | Sparingly soluble[5][6] | |
| Ethanol, DMSO, DMF | Soluble (based on data for choline chloride)[9] | |
| pKa | Not experimentally determined. The pKa of carbonic acid (H2CO3) are 6.35 and 10.33. Choline is a strong base. | The pH of a solution will be alkaline. |
| Refractive Index | n20/D 1.45 (for aqueous solution) | [6][10] |
Chemical Structure
This compound is an ionic compound consisting of a positively charged choline cation and a negatively charged bicarbonate anion. The choline cation features a quaternary ammonium group with three methyl substituents and a hydroxyethyl (B10761427) group. The positive charge is localized on the nitrogen atom. The bicarbonate anion is a polyatomic ion with the formula HCO3-.
Caption: Synthesis, release, receptor binding, and degradation of acetylcholine.
Phosphatidylcholine Signaling Pathway
Phosphatidylcholine (PC) is the most abundant phospholipid in eukaryotic cell membranes and plays a crucial role in maintaining membrane structure and integrity. B[11]eyond its structural role, PC is a key player in cell signaling, serving as a source of second messengers.
The synthesis of phosphatidylcholine primarily occurs via the CDP-choline pathway (also known as the Kennedy pathway). T[11]he signaling functions of PC are mainly initiated by its hydrolysis by phospholipases, such as phospholipase C (PLC) and phospholipase D (PLD).
-
Phospholipase C (PLC): PLC hydrolyzes PC to generate phosphocholine (B91661) and diacylglycerol (DAG). DAG is a well-known second messenger that activates protein kinase C (PKC), a family of enzymes involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.
-
Phospholipase D (PLD): PLD cleaves PC to produce choline and phosphatidic acid (PA). PA is also a critical signaling lipid that can be further metabolized to DAG. Both PA and DAG are involved in the regulation of numerous cellular functions.
Diagram 4: Phosphatidylcholine in Cell Signaling
Caption: Synthesis and hydrolysis of phosphatidylcholine for the generation of second messengers.
Conclusion
This compound is a valuable chemical entity, primarily utilized as a source of the biologically active choline cation. While data on the pure solid's physical properties are sparse, its characteristics in aqueous solution are well-defined. The synthesis and analytical methods for this compound are established, allowing for its controlled use in research and development. The profound impact of its choline component on crucial neurological and cellular signaling pathways underscores its importance in the fields of biochemistry, pharmacology, and drug development. This guide provides a foundational resource for professionals working with this versatile compound.
References
- 1. 胆碱碳酸氢盐 ~80% in H2O | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound 80 water 78-73-9 [sigmaaldrich.com]
- 3. This compound | C6H15NO4 | CID 6552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 78-73-9 [chemicalbook.com]
- 5. This compound CAS#: 78-73-9 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound | CAS#:78-73-9 | Chemsrc [chemsrc.com]
- 10. Preparation method of this compound and carbonate - Eureka | Patsnap [eureka.patsnap.com]
- 11. Signal Transduction Pathways: Phospholipids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
Synthesis of Choline Bicarbonate from Trimethylamine and Ethylene Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of choline (B1196258) bicarbonate from trimethylamine (B31210) and ethylene (B1197577) oxide. The information presented is compiled from key patents and scientific literature, offering detailed experimental protocols, quantitative data, and process visualizations to support research and development in this area.
Introduction
Choline, an essential nutrient, plays a crucial role in various biological processes. Its bicarbonate salt, choline bicarbonate, is a stable and versatile compound with applications in pharmaceuticals, food additives, and as an intermediate in the synthesis of other choline salts. The synthesis route utilizing trimethylamine, carbon dioxide, and ethylene oxide is an efficient and environmentally friendly method, avoiding the use of toxic reagents and catalysts.[1][2] This guide focuses on this green synthesis pathway.
Reaction Pathway
The synthesis of this compound from trimethylamine and ethylene oxide is a two-step process. First, trimethylamine is reacted with carbon dioxide in an aqueous solution to form trimethylammonium bicarbonate. Subsequently, this intermediate reacts with ethylene oxide to yield the final product, this compound.
dot
Caption: Reaction pathway for this compound synthesis.
Experimental Protocols
The following experimental protocols are derived from patented methods for the synthesis of this compound.[1][2]
3.1. Materials and Equipment
-
Reactants: 30-40% Trimethylamine aqueous solution, Carbon Dioxide (gas), Liquefied Ethylene Oxide (99% concentration).
-
Equipment: Jacketed reaction kettle with stirring mechanism, cooling system, gas inlet, and pressure monitoring.
3.2. Synthesis of Trimethylammonium Bicarbonate (Step 1)
-
Charge the reaction kettle with a 30-40% aqueous solution of trimethylamine.
-
While stirring, introduce carbon dioxide gas into the solution.
-
Maintain the reaction temperature between 10°C and 40°C using the cooling system.
-
Keep the pressure inside the reactor below 2 kgf/cm².
-
Continue the reaction for approximately 2 hours to ensure the complete formation of trimethylammonium bicarbonate.
3.3. Synthesis of this compound (Step 2)
-
To the aqueous solution of trimethylammonium bicarbonate from Step 1, add liquefied ethylene oxide (99% concentration).
-
Maintain the reaction temperature between 10°C and 30°C by cooling.
-
Allow the reaction to proceed to completion.
-
The resulting product is an aqueous solution of this compound.
-
Filter the solution to remove any impurities.
Quantitative Data
The following tables summarize quantitative data from various reported embodiments of the synthesis process.[1]
Table 1: Reactant Quantities and Product Concentrations
| Embodiment | Trimethylamine Solution | Carbon Dioxide | Ethylene Oxide | Final this compound Solution |
| 1 | 98.5 kg (30% aq.) | 22 kg | 22.22 kg | 57% aq. solution |
| 2 | 295.55 kg (40% aq.) | 88 kg | 88.88 kg | 70% aq. solution |
Table 2: Reaction Conditions and Yields
| Embodiment | Step 1 Temperature | Step 2 Temperature | Pressure | Yield |
| 1 | 10°C | 10°C | < 2 kgf/cm² | 98.1% |
| 2 | 40°C | 30°C | < 2 kgf/cm² | 98.5% |
Experimental Workflow
The general workflow for the synthesis of this compound is illustrated in the following diagram.
dot
Caption: General experimental workflow for synthesis.
Advantages of the Process
This synthesis method offers several advantages:[1][2]
-
Green Chemistry: The process avoids the use of toxic and harmful substances, eliminating the emission of volatile organic compounds (VOCs).
-
Catalyst-Free: The reaction proceeds efficiently without the need for a catalyst.
-
Mild Conditions: The reaction is carried out under mild temperature and pressure conditions.
-
High Yield: The reported yields for this process are consistently high, exceeding 98%.
-
Product Stability: The resulting aqueous solution of this compound is stable.
Conclusion
The synthesis of this compound from trimethylamine and ethylene oxide via a trimethylammonium bicarbonate intermediate is a robust, efficient, and environmentally friendly method. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. The high yields and green nature of this process make it an attractive option for the industrial production of this compound.
References
A Technical Guide to the Physical Properties of Aqueous Choline Bicarbonate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline (B1196258) bicarbonate is a quaternary ammonium (B1175870) salt that is increasingly gaining attention in various scientific and industrial fields, including pharmaceuticals and biotechnology.[1][2] As a water-soluble, biocompatible, and biodegradable compound, it serves as a versatile building block in the synthesis of ionic liquids and as a choline source in cell culture media and drug formulations.[1] Choline itself is an essential nutrient vital for numerous physiological processes. It is a precursor for the neurotransmitter acetylcholine, a key component of cell membranes (phosphatidylcholine), and a participant in lipid metabolism.[3][4] Understanding the physical properties of its aqueous solutions is paramount for researchers and drug development professionals to ensure accurate formulation, predict behavior in physiological environments, and optimize experimental and manufacturing processes.
This technical guide provides a comprehensive overview of the core physical properties of aqueous choline bicarbonate solutions, detailed experimental protocols for their measurement, and a look into the relevant biochemical pathways involving choline.
Physical Properties of Aqueous this compound Solutions
Quantitative data for the physical properties of aqueous this compound solutions across a wide range of concentrations are not extensively available in peer-reviewed literature. Most commercially available solutions are at a concentration of approximately 80% in water. The data presented below is primarily for this concentration, supplemented with general trends observed for other bicarbonate and choline salt solutions to provide context.
Density
Density is a fundamental physical property that relates the mass of a substance to the volume it occupies. It is a critical parameter for fluid handling, dose calculations, and the formulation of solutions with specific concentrations.
Quantitative Data
| Concentration (% w/w in Water) | Temperature (°C) | Density (g/mL) |
| ~80 | 25 | 1.17 |
| General Trend | 25 | Density is expected to increase with concentration.[5][6] |
Experimental Protocol: Measurement of Density using a Pycnometer
-
Preparation: Clean a pycnometer (specific gravity bottle) thoroughly with deionized water and a suitable solvent (e.g., acetone) and dry it completely.
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer using an analytical balance and record the mass (m₁).
-
Mass of Pycnometer with Deionized Water: Fill the pycnometer with deionized water, ensuring no air bubbles are trapped. Place the stopper and allow any excess water to exit through the capillary. Dry the outside of the pycnometer and weigh it. Record the mass (m₂).
-
Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with the aqueous this compound solution, following the same procedure as with the deionized water. Record the mass (m₃).
-
Temperature Control: Ensure all measurements are performed at a constant and recorded temperature, as density is temperature-dependent.
-
Calculation:
-
Mass of water (m_water) = m₂ - m₁
-
Volume of pycnometer (V) = m_water / ρ_water (where ρ_water is the known density of water at the measurement temperature)
-
Mass of sample (m_sample) = m₃ - m₁
-
Density of sample (ρ_sample) = m_sample / V
-
Viscosity
Viscosity measures a fluid's resistance to flow. It is a crucial parameter in drug formulation, affecting processes such as mixing, pumping, and syringeability, as well as influencing dissolution rates and bioavailability.
Quantitative Data
| Concentration | Temperature (°C) | Viscosity (mPa·s) |
| Not Available | Room Temperature | Data not found in the literature. |
| General Trend | Room Temperature | Viscosity is expected to increase significantly with concentration.[7][9] |
Experimental Protocol: Measurement of Viscosity using a Capillary Viscometer
-
Apparatus: A calibrated Ubbelohde or similar capillary viscometer, a constant temperature water bath, and a stopwatch.
-
Preparation: Clean and dry the viscometer thoroughly.
-
Sample Loading: Introduce a precise volume of the aqueous this compound solution into the viscometer.
-
Temperature Equilibration: Place the viscometer in the constant temperature water bath and allow it to equilibrate for at least 15-20 minutes.
-
Measurement:
-
Using suction, draw the liquid up through the capillary tube to above the upper timing mark.
-
Release the suction and allow the liquid to flow down the capillary under gravity.
-
Start the stopwatch when the meniscus of the liquid passes the upper timing mark.
-
Stop the stopwatch when the meniscus passes the lower timing mark.
-
-
Replicates: Repeat the measurement at least three times to ensure reproducibility.
-
Calculation: The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where 'C' is the viscometer constant and 't' is the average flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the solution (η = ν * ρ).
Electrical Conductivity
Electrical conductivity is a measure of a solution's ability to conduct an electric current, which is dependent on the concentration and mobility of ions. It is an important parameter for electrochemical applications and for monitoring the ionic content of a solution.
Quantitative Data
While specific data for this compound is limited, the electrical conductivity of electrolyte solutions typically increases with concentration up to a certain point, after which it may decrease due to increased ionic interactions and viscosity.[8][10][11] For example, aqueous solutions of sodium bicarbonate show a near-linear increase in conductivity with concentration up to 6%.[11] A 3.5 M aqueous solution of choline bromide exhibits a maximum conductivity of 79.56 mS/cm.[8]
| Concentration | Temperature (°C) | Electrical Conductivity (mS/cm) |
| Not Available | Room Temperature | Data not found in the literature. |
| General Trend | Room Temperature | Conductivity is expected to increase with concentration, potentially reaching a maximum at higher concentrations.[8][10] |
Experimental Protocol: Measurement of Electrical Conductivity
-
Apparatus: A calibrated conductivity meter with a conductivity probe.
-
Calibration: Calibrate the conductivity meter using standard solutions of known conductivity (e.g., KCl solutions) according to the manufacturer's instructions.
-
Sample Preparation: Place the aqueous this compound solution in a clean beaker.
-
Temperature: Ensure the sample and standard solutions are at the same temperature, or use a meter with automatic temperature compensation.
-
Measurement:
-
Rinse the conductivity probe with deionized water and then with a small amount of the sample solution.
-
Immerse the probe into the sample, ensuring the electrodes are fully submerged and there are no air bubbles on their surface.
-
Gently stir the solution and wait for the reading to stabilize.
-
Record the conductivity value.
-
-
Cleaning: Thoroughly rinse the probe with deionized water after use.
pH
The pH of a solution is a measure of its acidity or alkalinity. It is a critical factor in drug development, affecting the stability, solubility, and biological activity of active pharmaceutical ingredients (APIs).
Quantitative Data
The pH of aqueous this compound solutions is expected to be alkaline due to the bicarbonate anion. The exact pH will depend on the concentration.
| Concentration | pH |
| Not Available | Data not found in the literature, but expected to be alkaline.[1][2] |
| General Trend | pH may vary slightly with concentration. |
Experimental Protocol: Measurement of pH
-
Apparatus: A calibrated pH meter with a glass electrode.
-
Calibration: Perform a two-point or three-point calibration of the pH meter using standard buffer solutions (e.g., pH 7.00, 4.01, and 10.01) as per the manufacturer's guidelines.
-
Sample Preparation: Place the aqueous this compound solution into a clean beaker.
-
Measurement:
-
Rinse the pH electrode with deionized water and gently blot dry with a lint-free tissue.
-
Immerse the electrode in the sample solution and gently stir.
-
Allow the reading to stabilize before recording the pH value.
-
-
Cleaning and Storage: After measurement, rinse the electrode with deionized water and store it in the appropriate storage solution.
Surface Tension
Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. It is an important property in formulations involving interfaces, such as emulsions and suspensions, and can influence wetting and dissolution phenomena.
Quantitative Data
| Concentration | Temperature (°C) | Surface Tension (mN/m) |
| Not Available | 25 | Data not found in the literature. |
| General Trend | 25 | The effect of this compound on the surface tension of water is not documented, but changes are expected with increasing concentration.[12][13] |
Experimental Protocol: Measurement of Surface Tension using the Du Noüy Ring Method
-
Apparatus: A tensiometer equipped with a platinum-iridium ring.
-
Preparation: Clean the platinum ring thoroughly by rinsing with a suitable solvent and then flaming it to red heat to remove any organic contaminants.
-
Calibration: Calibrate the instrument, typically with deionized water.
-
Sample Measurement:
-
Place the aqueous this compound solution in a clean sample vessel.
-
Position the vessel on the tensiometer platform and immerse the ring in the solution.
-
Lower the platform, causing the ring to be pulled through the liquid-air interface.
-
The force required to detach the ring from the surface is measured by the tensiometer.
-
-
Calculation: The surface tension is calculated from the detachment force, taking into account a correction factor that depends on the ring dimensions and the density of the liquid.
Relevance in Research and Drug Development: Signaling Pathways and Workflows
Choline is a precursor to several critical molecules, and its metabolic pathways are of significant interest in drug development, particularly in neuroscience and oncology.[3][14]
Choline Metabolic Pathways
Choline participates in three primary metabolic pathways: acetylation to form the neurotransmitter acetylcholine, phosphorylation to synthesize phospholipids (B1166683) like phosphatidylcholine, and oxidation to form betaine.[14][15]
References
- 1. mdpi.com [mdpi.com]
- 2. Phase Behavior of Aqueous Biphasic Systems with Choline Alkanoate Ionic Liquids and Phosphate Solutions: The Influence of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Choline Metabolites and Derivatives Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. researchgate.net [researchgate.net]
- 12. Surface tension models for binary aqueous solutions: a review and intercomparison - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Surface tension models for binary aqueous solutions: a review and intercomparison - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Roles and Mechanisms of Choline Metabolism in Nonalcoholic Fatty Liver Disease and Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. imrpress.com [imrpress.com]
Choline Bicarbonate (CAS Number 78-73-9): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of its Properties, Synthesis, and Putative Mechanisms of Action
Abstract
Choline (B1196258) bicarbonate (CAS No. 78-73-9) is a quaternary ammonium (B1175870) compound that serves as a readily available source of both choline and bicarbonate ions. While primarily utilized as an alkaline catalyst and an intermediate in the synthesis of other choline salts and surfactants, its biological significance, stemming from its constituent ions, presents a compelling area of investigation for researchers in pharmacology and drug development.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of choline bicarbonate, with a focus on its role as a modulator of key signaling pathways. Detailed experimental protocols for the investigation of its components' biological effects are also presented to facilitate further research.
Physicochemical Properties
This compound is typically available as a colorless to slightly yellow aqueous solution.[2][3] It is miscible with water and sparingly soluble in methanol.[4] The bicarbonate form is known to convert to carbonate upon aging, with a release of carbon dioxide.
| Property | Value | References |
| CAS Number | 78-73-9 | [2] |
| Molecular Formula | C₆H₁₅NO₄ | [2] |
| Molecular Weight | 165.19 g/mol | [2][3] |
| Density | Approximately 1.152 - 1.17 g/mL at 25 °C | [5] |
| Appearance | Colorless or slightly yellow liquid | [2][3] |
| Storage Temperature | 2-8°C | [4] |
Synthesis
This compound is synthesized through the reaction of trimethylamine (B31210), carbon dioxide, and ethylene (B1197577) oxide in an aqueous solution. This method is noted for being environmentally friendly, with high yields.[6]
General Experimental Protocol for Synthesis
The following protocol is a generalized procedure based on patent literature and should be adapted and optimized for specific laboratory conditions.[7]
Materials:
-
Trimethylamine aqueous solution (e.g., 30-40%)
-
Carbon dioxide gas
-
Liquefied ethylene oxide (handle with extreme caution in a well-ventilated fume hood)
-
Reaction kettle equipped with stirring, gas inlet, and cooling capabilities
Procedure:
-
Charge the reaction kettle with the trimethylamine aqueous solution.
-
While stirring, introduce carbon dioxide gas into the solution. The pressure should be maintained below 2 kgf/cm², and the temperature controlled (e.g., cooled to 10°C or heated to 40°C depending on the specific patented method).
-
Allow the reaction to proceed for a set time (e.g., 2 hours) to form trimethylammonium bicarbonate.
-
Slowly add liquefied ethylene oxide to the reaction mixture while maintaining temperature control (e.g., cooling to 10-30°C).
-
After the addition of ethylene oxide is complete, the reaction mixture is stirred until the formation of this compound is complete.
-
The resulting this compound solution is then filtered to remove any impurities.
Potential Mechanisms of Action and Signaling Pathways
Direct research into the specific signaling pathways of this compound is limited. However, the biological effects of its constituent ions, choline and bicarbonate, are well-characterized and provide a strong basis for its putative mechanisms of action.
Choline Signaling Pathway
Choline is an essential nutrient that plays a critical role in the synthesis of the neurotransmitter acetylcholine (B1216132) and the major membrane phospholipids, phosphatidylcholine and sphingomyelin. Beyond its structural and neurotransmitter precursor roles, choline itself has been identified as an intracellular signaling molecule. It acts as an endogenous agonist for Sigma-1 receptors, which are located on the endoplasmic reticulum. Activation of Sigma-1 receptors by choline potentiates inositol (B14025) 1,4,5-trisphosphate (IP3)-evoked calcium release from the endoplasmic reticulum, thereby linking extracellular signals to intracellular calcium signaling.[3]
Caption: Choline as an intracellular messenger via the Sigma-1 receptor.
Bicarbonate Signaling Pathway
Bicarbonate is a key component of the physiological buffering system and also functions as a signaling molecule. It directly activates soluble adenylyl cyclase (sAC), leading to the production of cyclic AMP (cAMP).[8] This sAC-cAMP signaling pathway is distinct from the G-protein-coupled receptor-mediated activation of transmembrane adenylyl cyclases. sAC is localized within various cellular compartments, including the mitochondria, where its activation by bicarbonate can modulate mitochondrial ATP production.[9]
Caption: Bicarbonate activation of soluble adenylyl cyclase (sAC).
Potential Inhibition of Flt3 Signaling
There is evidence to suggest that this compound may inhibit the activity of the FMS-like tyrosine kinase 3 (Flt3) in cell culture, leading to decreased cell proliferation.[10] Flt3 is a receptor tyrosine kinase that, when mutated, can become constitutively active, driving the proliferation of certain cancer cells, particularly in acute myeloid leukemia (AML).[10][11] The precise mechanism of Flt3 inhibition by this compound has not been elucidated.
Caption: Putative inhibition of the Flt3 signaling pathway.
Experimental Protocols
The following are representative protocols for studying the biological effects of choline and bicarbonate. These protocols can be adapted to investigate the effects of this compound.
In Vitro Choline Uptake and Metabolism Assay
This protocol is based on methods for studying choline transport and metabolism in intestinal cell lines but can be adapted for other cell types.[12]
Materials:
-
Cell line of interest (e.g., Caco-2) cultured in appropriate medium
-
Krebs-Ringer buffer (or other suitable physiological buffer)
-
[³H]Choline chloride (radiolabeled tracer)
-
Unlabeled choline chloride
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Culture cells to confluence in multi-well plates.
-
Wash the cell monolayers with pre-warmed Krebs-Ringer buffer.
-
Incubate the cells with Krebs-Ringer buffer containing a known concentration of [³H]Choline chloride and varying concentrations of unlabeled choline chloride for a specified time (e.g., 15 minutes) at 37°C.
-
Terminate the uptake by aspirating the incubation medium and washing the cells rapidly with ice-cold buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
To analyze choline metabolism, the cell lysate can be subjected to thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate and quantify choline and its metabolites (e.g., phosphocholine, betaine).
Measurement of Mitochondrial ATP Production
This protocol provides a method to assess the impact of bicarbonate (and potentially this compound) on mitochondrial function.[13][14]
Materials:
-
Isolated mitochondria from tissue or cultured cells
-
Respiration buffer
-
Substrates for mitochondrial respiration (e.g., pyruvate, malate)
-
ADP
-
ATP bioluminescence assay kit (e.g., luciferase/luciferin-based)
-
Luminometer
Procedure:
-
Isolate mitochondria using standard differential centrifugation techniques.
-
Determine the protein concentration of the mitochondrial suspension.
-
In a luminometer cuvette, add respiration buffer, mitochondrial substrates, and the isolated mitochondria.
-
Add varying concentrations of sodium bicarbonate (or this compound) and incubate for a short period.
-
Initiate ATP synthesis by adding a known concentration of ADP.
-
Immediately measure ATP production over time using a bioluminescence assay kit according to the manufacturer's instructions. The light output is proportional to the ATP concentration.
-
The rate of ATP production can be calculated from the change in luminescence over time.
Cell Viability Assay for Flt3 Inhibition
This protocol is a standard method to assess the cytotoxic effects of a potential Flt3 inhibitor.[15][16]
Materials:
-
AML cell line with Flt3 mutation (e.g., MV4-11, MOLM-13)
-
Appropriate cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the Flt3-mutated AML cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours). Include untreated and vehicle-treated controls.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion
This compound is a compound with well-defined chemical properties and established industrial applications. While direct biological research on this specific salt is nascent, the known physiological roles of choline and bicarbonate suggest a broad potential for biological activity. As a source of choline, it can influence cell structure, neurotransmission, and calcium signaling. As a source of bicarbonate, it can impact intracellular pH and mitochondrial energy production. The preliminary evidence of Flt3 inhibition warrants further investigation into its potential as an anti-cancer agent. The experimental frameworks provided in this guide offer a starting point for researchers to explore the multifaceted biological effects of this compound and unlock its potential in drug development and other life sciences applications.
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound , China Reliable this compound Manufacturer and Supplier - Pengbo Biotechnology [choline-betaine.com]
- 3. Choline Is an Intracellular Messenger Linking Extracellular Stimuli to IP3-Evoked Ca2+ Signals through Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 78-73-9 [chemicalbook.com]
- 5. This compound | CAS#:78-73-9 | Chemsrc [chemsrc.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. Preparation method of this compound and carbonate - Eureka | Patsnap [eureka.patsnap.com]
- 8. Intracellular cAMP signaling by soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Role of the bicarbonate-responsive soluble adenylyl cyclase in pH sensing and metabolic regulation [frontiersin.org]
- 10. FLT3 gene: MedlinePlus Genetics [medlineplus.gov]
- 11. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An in vitro study of choline uptake by intestine from neonatal and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Methods to monitor and compare mitochondrial and glycolytic ATP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. ashpublications.org [ashpublications.org]
Choline Bicarbonate: A Technical Guide to its Role as an Alkaline Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Choline (B1196258) bicarbonate, a quaternary ammonium (B1175870) salt, has been noted in chemical literature as a potential mild base and alkaline catalyst for organic synthesis.[1][2] This technical guide provides a comprehensive overview of the current understanding of choline bicarbonate's role in this capacity. Despite its theoretical potential, a thorough review of scientific databases and patent literature reveals a significant lack of specific, well-documented applications of this compound as a catalyst for common organic reactions. This guide presents the available information on its synthesis, its established use as a reagent for the preparation of other choline-containing compounds, and its alkaline properties. It also contrasts this compound with the more extensively studied and catalytically active choline hydroxide (B78521). While direct evidence of this compound's catalytic efficacy is sparse, this document serves as a foundational resource for researchers interested in exploring its potential in green and sustainable chemistry.
Introduction to this compound
This compound, with the chemical formula C6H15NO4, is the salt formed from the choline cation and the bicarbonate anion.[3][4] It is typically available as a colorless to slightly yellow aqueous solution.[3] Choline, an essential nutrient, is a precursor to the neurotransmitter acetylcholine (B1216132) and is involved in various biological processes.[1][4] In the context of chemistry, choline and its derivatives are of growing interest due to their biocompatibility, biodegradability, and potential as "green" reagents and catalysts.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C6H15NO4 | [3] |
| Molecular Weight | 165.19 g/mol | [3] |
| Appearance | Colorless or slightly yellow liquid (in aqueous solution) | [3] |
| Density | ~1.17 g/mL at 25 °C (for ~80% aqueous solution) | [5] |
| Storage Temperature | 2-8°C | [5] |
Synthesis of this compound
This compound is typically synthesized through a two-step process involving the reaction of trimethylamine (B31210) with carbon dioxide, followed by a reaction with ethylene (B1197577) oxide. This method is highlighted for its mild reaction conditions and high yields.[6][7]
Experimental Protocol for Synthesis
A common industrial synthesis method involves the following steps:
-
An aqueous solution of trimethylamine is charged into a reactor.
-
Carbon dioxide is introduced into the reactor while stirring to form an aqueous solution of trimethylammonium bicarbonate.
-
Ethylene oxide is then added to this solution.
-
The reaction mixture is cooled to generate this compound.
-
The final product is obtained as an aqueous solution after filtration.
Table 1: Exemplary Synthesis Parameters for this compound
| Parameter | Embodiment 1 | Embodiment 2 |
| Trimethylamine solution | 98.5 kg of 30% aq. solution | 295.55 kg of 40% aq. solution |
| Carbon dioxide | 22 kg | 88 kg |
| Reaction Temperature (Step 1) | 10°C | 40°C |
| Reaction Time (Step 1) | 2 hours | 2 hours |
| Ethylene oxide | 22.22 kg (99% concentration) | 88.88 kg (99% concentration) |
| Reaction Temperature (Step 2) | 10°C | 30°C |
| Final Product Concentration | 57% aqueous solution | 70% aqueous solution |
| Yield | 98.1% | 98.5% |
Source: Adapted from Patsnap.[6]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Role of this compound in Organic Synthesis
While often cited as a potential "alkaline catalyst," concrete examples of this compound's catalytic activity in organic synthesis are notably absent in peer-reviewed literature.[1][2] Its primary documented role is as a reagent, particularly as a choline source for the synthesis of other choline salts and ionic liquids.
This compound as a Reagent
This compound serves as a convenient and mild base for the neutralization of acidic compounds, leading to the formation of various choline salts. This is particularly useful for preparing ionic liquids.
Example: Synthesis of a Choline-Based Ionic Liquid
One documented application is the synthesis of (1:2) Choline 3-Pentenoate, an ionic liquid. In this reaction, this compound acts as a base to deprotonate 3-pentenoic acid.
Experimental Protocol:
-
3.5022 g of 3-pentenoic acid is placed in a round-bottom flask.
-
3.6254 g of this compound is added dropwise.
-
The mixture is stirred at approximately 60°C overnight.
-
Remaining solvents are removed via rotary evaporation.
Table 2: Synthesis of (1:2) Choline 3-Pentenoate using this compound
| Reactant 1 | Reactant 2 | Temperature | Reaction Time | Yield |
| 3-Pentenoic acid | This compound | ~60°C | ~24 hours | 86.74% |
Source: Adapted from ChemicalBook and Galloway J D (2022).[1]
Caption: Role of this compound as a reagent in salt formation.
Theoretical Role as an Alkaline Catalyst
In theory, the bicarbonate ion (HCO₃⁻) in this compound can act as a Brønsted-Lowry base, accepting a proton from a suitable acidic substrate. This would generate a nucleophilic species that could then participate in various organic reactions.
Proposed General Mechanism:
Caption: Proposed mechanism for this compound catalysis.
Comparison with Choline Hydroxide
In contrast to the limited data on this compound, choline hydroxide is a well-established and efficient base catalyst for various organic transformations. Choline hydroxide is a stronger base than this compound, which likely accounts for its broader utility as a catalyst.
Conclusion and Future Outlook
This compound is a readily synthesized, biodegradable, and low-toxicity compound that holds theoretical promise as a mild alkaline catalyst in organic synthesis. However, a comprehensive review of the current literature indicates that its practical application in this role is not well-documented. Its primary established function in organic synthesis is as a reagent for the preparation of other choline salts, including ionic liquids.
For researchers and professionals in drug development, while this compound may not be a go-to catalyst based on current knowledge, its "green" credentials warrant further investigation into its potential catalytic activities under various reaction conditions. Future research could focus on exploring its efficacy in base-sensitive reactions where a mild, non-corrosive catalyst is required. Until such studies are published, choline hydroxide remains the more proven and versatile choice for a choline-based alkaline catalyst.
References
- 1. This compound CAS#: 78-73-9 [m.chemicalbook.com]
- 2. This compound | 78-73-9 [chemicalbook.com]
- 3. This compound , China Reliable this compound Manufacturer and Supplier - Pengbo Biotechnology [choline-betaine.com]
- 4. Page loading... [guidechem.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Preparation method of this compound and carbonate - Eureka | Patsnap [eureka.patsnap.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
An In-depth Technical Guide on the Biochemical and Physiological Actions of Choline Bicarbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Choline (B1196258), an essential quaternary ammonium (B1175870) nutrient, is fundamental to numerous physiological processes. It serves as a cornerstone for the synthesis of the neurotransmitter acetylcholine (B1216132), the structural integrity of cell membranes through phospholipids (B1166683) like phosphatidylcholine, and the regulation of gene expression via its role as a methyl donor. Choline bicarbonate (C₆H₁₅NO₄) is a salt that provides a bioavailable source of the choline cation. While extensive research has elucidated the multifaceted actions of choline, studies specifically investigating unique physiological or biochemical properties of the bicarbonate salt are limited. This technical guide provides a comprehensive overview of the well-established actions of choline, which are directly applicable to this compound as a source of this vital nutrient. It details the metabolic pathways, signaling cascades, and physiological effects of choline, alongside experimental protocols for its investigation and quantitative data to support further research and development. The bicarbonate anion is a key component of the physiological buffer system, suggesting a potential role for this compound in applications where pH modulation is a consideration, though this is not extensively documented in the context of its direct physiological actions.
Introduction to Choline and this compound
Choline is a water-soluble, vitamin-like essential nutrient critical for the normal functioning of all cells.[1] It is a precursor for a variety of vital molecules, playing a crucial role in neurotransmission, lipid metabolism, and the maintenance of cell structure.[2][3] Choline can be obtained from the diet or synthesized endogenously, although endogenous production is often insufficient to meet the body's needs.[1]
This compound is a salt that dissociates to provide the choline cation and the bicarbonate anion.[] It is used as a dietary supplement and in various pharmaceutical and agricultural applications.[][5] Its primary biochemical and physiological actions are attributable to the choline ion. The bicarbonate ion is the principal buffer in the bloodstream, maintaining physiological pH.[6]
Biochemical Actions of Choline
Precursor to Acetylcholine Synthesis
Choline is a direct precursor to the neurotransmitter acetylcholine (ACh). This synthesis is catalyzed by the enzyme choline acetyltransferase (ChAT), which transfers an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to choline.[7] ACh is essential for nerve impulse transmission in the central and peripheral nervous systems, playing a key role in muscle contraction, memory, and mood regulation.[2]
Role in Phospholipid Synthesis and Membrane Integrity
Choline is a fundamental component of several major phospholipids, including phosphatidylcholine (PC) and sphingomyelin. These phospholipids are essential for the structural integrity of cell membranes and the membranes of organelles.[1] The primary pathway for PC synthesis is the CDP-choline pathway.[8]
Methyl Group Donor and Homocysteine Metabolism
In the liver, choline can be oxidized to form betaine.[6] Betaine is a critical methyl donor in the one-carbon metabolism pathway, where it donates a methyl group to homocysteine to form methionine. This reaction, catalyzed by betaine-homocysteine methyltransferase (BHMT), is crucial for regulating homocysteine levels, high levels of which are associated with cardiovascular disease.[6]
Physiological Actions of Choline
Neurological Function
Adequate choline levels are critical for brain development and cognitive function.[9] As a precursor to acetylcholine, choline supports memory and learning.[9] Choline-containing phospholipids are also vital for neuronal membrane structure and function.
Liver Function and Lipid Metabolism
Choline plays a central role in hepatic lipid metabolism. It is required for the synthesis of phosphatidylcholine, which is essential for the assembly and secretion of very-low-density lipoproteins (VLDL) that transport fats from the liver to other parts of the body.[3] Choline deficiency can lead to the accumulation of fat in the liver, a condition known as non-alcoholic fatty liver disease (NAFLD).[3]
Gene Expression and Epigenetic Modification
Through its role in methyl group metabolism, choline can influence DNA and histone methylation, thereby altering gene expression.[10] These epigenetic modifications can have long-lasting effects on cellular function and development.[11]
Quantitative Data
Table 1: Receptor Binding Affinities for Choline
| Receptor | Ligand | Dissociation Constant (Kd) | Species | Reference |
|---|---|---|---|---|
| Muscle Nicotinic Acetylcholine Receptor (closed state) | Choline | 4.1 ± 0.5 mM | Mouse |
| Muscle Nicotinic Acetylcholine Receptor (closed state) | Acetylcholine | 106 ± 6 µM | Mouse | |
Table 2: Enzyme Kinetics of Choline Acetyltransferase (ChAT)
| Substrate | Michaelis Constant (Km) | Enzyme Source | Conditions | Reference |
|---|---|---|---|---|
| Choline | Dependent on acetyl-CoA concentration | Human Placenta | Sequential mechanism |
| Acetyl-CoA | Dependent on choline concentration | Human Placenta | Sequential mechanism | |
Signaling and Metabolic Pathways
Acetylcholine Synthesis Pathway
Caption: Synthesis of acetylcholine from choline and acetyl-CoA.
CDP-Choline Pathway for Phosphatidylcholine Synthesis
Caption: The CDP-Choline pathway for de novo phosphatidylcholine synthesis.
Experimental Protocols
The following are generalized protocols for investigating the biochemical and physiological actions of choline compounds, such as this compound.
In Vitro Assay for Choline Acetyltransferase (ChAT) Activity
Objective: To measure the enzymatic activity of ChAT in the presence of this compound as a substrate.
Materials:
-
Purified or recombinant ChAT enzyme
-
This compound solution of known concentration
-
[¹⁴C]-Acetyl-CoA (radiolabeled)
-
Reaction buffer (e.g., phosphate (B84403) buffer with appropriate pH and salt concentration)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, a fixed concentration of [¹⁴C]-Acetyl-CoA, and varying concentrations of this compound.
-
Initiate the reaction by adding the ChAT enzyme to the mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a solution containing a high concentration of unlabeled acetylcholine and a precipitating agent for CoA).
-
Separate the radiolabeled acetylcholine product from the unreacted [¹⁴C]-Acetyl-CoA using a suitable method, such as ion-exchange chromatography or solvent extraction.
-
Quantify the amount of [¹⁴C]-acetylcholine produced by liquid scintillation counting.
-
Calculate the enzyme activity and determine kinetic parameters (Km and Vmax) by plotting reaction velocity against substrate concentration.
In Vivo Study of this compound on Liver Lipid Metabolism in a Rodent Model
Objective: To assess the effect of dietary this compound supplementation on hepatic steatosis in a rodent model of NAFLD.
Materials:
-
Male C57BL/6J mice
-
Choline-deficient diet
-
Control diet
-
Choline-deficient diet supplemented with this compound
-
Equipment for animal housing, feeding, and euthanasia
-
Reagents and equipment for liver tissue homogenization, lipid extraction (e.g., Folch method), and triglyceride quantification.
-
Histology equipment and stains (e.g., Oil Red O).
Protocol:
-
Acclimate mice to the facility and a standard chow diet.
-
Divide mice into three groups: Control diet, Choline-deficient (CD) diet, and CD diet supplemented with a specified dose of this compound.
-
Feed the mice their respective diets for a predetermined period (e.g., 6-8 weeks).
-
Monitor body weight and food intake throughout the study.
-
At the end of the study period, euthanize the mice and collect blood and liver tissue.
-
Analyze plasma for markers of liver damage (e.g., ALT, AST).
-
Process a portion of the liver for histological analysis using Oil Red O staining to visualize lipid droplets.
-
Homogenize the remaining liver tissue and extract total lipids.
-
Quantify the concentration of triglycerides in the liver extracts.
-
Statistically analyze the data to compare the effects of the different diets on liver fat accumulation and markers of liver injury.
Conclusion
This compound serves as a readily available source of the essential nutrient choline. The biochemical and physiological actions of choline are extensive and well-documented, encompassing its critical roles in neurotransmitter synthesis, cell membrane structure, lipid metabolism, and gene expression. While specific research on this compound is limited, its effects can be largely understood through the established functions of the choline ion. The bicarbonate component may offer advantages in specific applications requiring pH control. Further research is warranted to investigate any unique properties or comparative efficacy of this compound relative to other choline salts in various biological systems. This guide provides a foundational understanding for researchers and drug development professionals interested in the application of this compound.
References
- 1. The effects of dietary choline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Ups and Downs of Choline Supplements | Office for Science and Society - McGill University [mcgill.ca]
- 5. This compound , China Reliable this compound Manufacturer and Supplier - Pengbo Biotechnology [choline-betaine.com]
- 6. Acid–base balance: a review of normal physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 重炭酸コリン ~80% in H2O | Sigma-Aldrich [sigmaaldrich.com]
- 8. A Systematic Review of the Dietary Choline Impact on Cognition from a Psychobiological Approach: Insights from Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Citicoline: A Superior Form of Choline? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Stability of Choline Bicarbonate in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of choline (B1196258) bicarbonate in aqueous solutions. Due to the limited availability of direct kinetic data for choline bicarbonate, this guide synthesizes information from related compounds and general chemical principles to provide insights into its degradation pathways, influencing factors, and appropriate analytical methodologies for stability assessment.
Executive Summary
This compound, a salt of the essential nutrient choline, is utilized in various applications, including as a component in pharmaceutical formulations. Understanding its stability in aqueous solutions is critical for ensuring product quality, efficacy, and shelf-life. The primary degradation pathway for this compound in water is its conversion to choline carbonate, accompanied by the release of carbon dioxide. The alkaline nature of the bicarbonate and carbonate species in solution can further promote the degradation of the choline cation itself. This guide outlines the key factors affecting stability, recommended storage conditions, and detailed protocols for monitoring degradation.
Core Concepts in this compound Stability
The stability of this compound in an aqueous environment is principally governed by two interconnected processes: the decomposition of the bicarbonate anion and the degradation of the choline cation.
2.1 Bicarbonate to Carbonate Conversion
The primary and most well-documented degradation pathway for this compound in solution is the conversion of the bicarbonate anion (HCO₃⁻) to the carbonate anion (CO₃²⁻). This reaction is analogous to the thermal decomposition of other bicarbonate salts, such as sodium bicarbonate[1][2][3]. The equilibrium reaction is as follows:
2 (CH₃)₃N⁺CH₂CH₂OH HCO₃⁻ ⇌ ( (CH₃)₃N⁺CH₂CH₂OH )₂ CO₃²⁻ + H₂O + CO₂
This process is influenced by temperature, with elevated temperatures accelerating the decomposition and the release of carbon dioxide gas[1][3]. This conversion is a critical factor to consider, as it alters the chemical identity of the active species and can lead to pressure buildup in sealed containers.
2.2 Influence of pH on Choline Cation Stability
The conversion of bicarbonate to carbonate results in an increase in the alkalinity of the solution. Aqueous solutions of this compound are inherently alkaline. This basic environment can promote the degradation of the choline cation itself[4][5]. Studies on other quaternary ammonium (B1175870) compounds have demonstrated their susceptibility to degradation in alkaline conditions[6][7]. While specific degradation products of choline in this context are not extensively documented in the literature, Hofmann elimination is a potential degradation pathway for quaternary ammonium hydroxides, which could be formed in the alkaline environment.
Factors Influencing Stability
Several factors can significantly impact the stability of this compound in aqueous solutions:
-
Temperature: Increased temperature accelerates the conversion of bicarbonate to carbonate and can also promote other degradation reactions[1][3].
-
pH: The inherent alkalinity of the solution can facilitate the degradation of the choline cation. Any external factors that increase the pH will likely decrease the stability of the solution[4][5].
-
Concentration: While specific data is unavailable for this compound, for other salts like ammonium bicarbonate, lower concentrations in aqueous solutions are generally more stable[8].
-
Presence of Catalysts: Although not specifically documented for this compound, trace metals or other impurities could potentially catalyze degradation reactions.
Quantitative Data and Stability Recommendations
Table 1: Inferred Stability of this compound in Aqueous Solution under Various Conditions
| Parameter | Condition | Expected Stability | Rationale |
| Temperature | 2-8°C | Good | Low temperature slows down the conversion of bicarbonate to carbonate and other potential degradation reactions. |
| 25°C (Room Temp) | Moderate to Poor | Increased rate of bicarbonate decomposition and potential for choline degradation. | |
| ≥ 40°C | Poor | Significant and rapid degradation is expected. | |
| pH | Neutral (if buffered) | Moderate | While neutral pH would stabilize the choline cation, the bicarbonate itself would be unstable. |
| Alkaline (inherent) | Moderate to Poor | The alkaline environment can promote the degradation of the choline cation.[4][5] | |
| Light Exposure | Ambient Light | Likely Stable | No direct evidence suggests photosensitivity for this compound itself. |
| UV Light | Unknown | Data is not available, but as a precaution, protection from light is recommended. |
Table 2: Recommended Storage and Handling of this compound Aqueous Solutions
| Recommendation | Detail | Justification |
| Storage Temperature | 2-8°C (Refrigerated) | To minimize the rate of conversion of bicarbonate to carbonate and other degradation pathways. |
| Container | Tightly sealed, with appropriate headspace or pressure relief | To prevent loss of CO₂ and subsequent shifts in equilibrium, and to safely manage potential pressure buildup from CO₂ evolution. |
| Atmosphere | Inert atmosphere (e.g., Nitrogen) | To minimize oxidative degradation, although this is likely a secondary degradation pathway. |
| pH Monitoring | Regular pH checks | To monitor the conversion of bicarbonate to carbonate, which will be indicated by a pH shift. |
| Use-by Date | Establish based on stability studies | Due to the inherent instability, a defined shelf-life based on empirical data is crucial. |
Experimental Protocols for Stability Assessment
To perform a comprehensive stability study of this compound in aqueous solution, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with a suitable detector is a common and effective technique.
5.1 Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound solutions.
5.2 HPLC Method for this compound and Choline Carbonate
This method is designed to separate and quantify this compound and its primary degradation product, choline carbonate.
-
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven.
-
Detector: Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended as choline and its counterions lack a strong chromophore for UV detection. A conductivity detector can also be used.[9]
-
-
Chromatographic Conditions:
-
Column: A mixed-mode column (e.g., HILIC and ion exchange) is suitable for separating the cation (choline) and anions (bicarbonate, carbonate).[9] Alternatively, a dedicated ion chromatography column can be used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium formate) is a common starting point for HILIC separations.[10] The specific conditions will need to be optimized.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: 25-40°C.
-
Injection Volume: 5-20 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in deionized water.
-
Prepare a stock solution of choline carbonate reference standard in deionized water.
-
Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the stability samples.
-
-
Sample Preparation:
-
At each time point, withdraw an aliquot of the stability sample.
-
Dilute the sample with deionized water to fall within the calibration range.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Data Analysis:
-
Integrate the peak areas for choline, bicarbonate, and carbonate.
-
Plot calibration curves of peak area versus concentration for the standards.
-
Determine the concentrations of this compound and choline carbonate in the stability samples from the calibration curves.
-
Calculate the percentage of degradation over time.
-
5.3 NMR Spectroscopy for Structural Elucidation
¹H NMR spectroscopy can be used to monitor the degradation of this compound and identify degradation products.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve a known amount of the this compound stability sample in D₂O.
-
Add an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
-
-
Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum.
-
-
Data Analysis:
-
The trimethyl protons of the choline moiety will appear as a sharp singlet. Changes in the chemical shift or the appearance of new signals in this region could indicate degradation of the choline cation.
-
The appearance of new signals in other regions of the spectrum can be used to identify and quantify degradation products.
-
Integration of the peaks relative to the internal standard can be used to determine the concentration of this compound and any degradation products.[11][12][13][14]
-
Degradation Pathway and Logical Relationships
The degradation of this compound in an aqueous solution can be visualized as a primary pathway with influencing factors.
Caption: Primary degradation pathway of this compound in aqueous solution.
Conclusion
The stability of this compound in aqueous solutions is a critical consideration for its use in various applications. The primary degradation pathway involves the conversion of bicarbonate to carbonate, which is accelerated by temperature. The resulting increase in alkalinity can further promote the degradation of the choline cation. For optimal stability, aqueous solutions of this compound should be stored at refrigerated temperatures in tightly sealed containers. Robust analytical methods, such as HPLC with a universal detector or NMR spectroscopy, are essential for monitoring the stability and ensuring the quality of this compound-containing products. Further research is warranted to obtain specific kinetic data for the degradation of this compound under various conditions to allow for more precise shelf-life predictions.
References
- 1. Sodium bicarbonate - Wikipedia [en.wikipedia.org]
- 2. alameda.edu [alameda.edu]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications | Teem Lab [dekel.technion.ac.il]
- 7. Alkaline stability of quaternary ammonium cations for alkaline fuel cell membranes and ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What Is the Stability of Ammonium Bicarbonate Solution [cneastchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. HPLC Method for Analysis of Choline on Obelisc R Column | SIELC Technologies [sielc.com]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. Choline-containing compounds quantification by 1H NMR spectroscopy using external reference and noise measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular motion and ion diffusion in choline chloride based deep eutectic solvents studied by 1H pulsed field gradient NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Navigating the Safe Handling of Choline Bicarbonate in the Laboratory: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive health and safety data for the handling of choline (B1196258) bicarbonate in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document outlines critical safety information, experimental protocols for safety assessment, and emergency procedures to ensure a safe laboratory environment. All quantitative data is summarized in structured tables for ease of comparison, and key workflows are visualized using diagrams.
Chemical Identification and Physical Properties
Choline bicarbonate, with the CAS number 78-73-9, is primarily available as a colorless to slightly yellow aqueous solution, typically at a concentration of around 80%.[1][2] It is important to note that the bicarbonate form may convert to the carbonate with the release of carbon dioxide upon aging.[3]
| Property | Value | Source |
| Molecular Formula | C6H15NO4 | [4] |
| Molecular Weight | 165.19 g/mol | [3] |
| Appearance | Colorless or slightly yellow liquid | [4] |
| Odor | Odorless or faint characteristic odor | [4] |
| Density | 1.17 g/mL at 25 °C | [1][3][5] |
| Solubility | Miscible with water | [6] |
| Storage Temperature | 2-8°C | [1][3] |
Hazard Identification and Classification
This compound is classified as an irritant.[5] The primary hazards are associated with its potential to cause skin, eye, and respiratory irritation.[5][6][7]
| Hazard Class | GHS Classification | Key Phrase | Source |
| Skin Corrosion/Irritation | Skin Irrit. 2 | H315: Causes skin irritation | [5] |
| Serious Eye Damage/Irritation | Eye Irrit. 2 | H319: Causes serious eye irritation | [5] |
| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | H335: May cause respiratory irritation | [5] |
Toxicological Data
Quantitative toxicological data, such as LD50 and LC50 values for this compound, are largely unavailable in published literature and safety data sheets.[4][8] However, data for the related compound, choline chloride, is available and can serve as a reference point, though it is crucial to recognize that these values are not directly transferable to this compound.
Oral Toxicity of Choline Chloride (for reference)
| Animal Model | LD50 (mg/kg) | Source |
| Rat | 3150 - ≥5000 | [9] |
| Mouse | 3900 |
Intraperitoneal Toxicity of Choline Chloride (for reference)
| Animal Model | LD50 (mg/kg) | Source |
| Rat | 450 | |
| Mouse | 320 |
Safe Handling and Storage
Proper handling and storage procedures are paramount to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted to determine the appropriate PPE. The following provides general guidance.
Engineering Controls
Work in a well-ventilated area.[8] If there is a risk of generating aerosols or mists, use a fume hood.[7]
Storage
Store this compound in a cool, dry, and well-ventilated area in a tightly closed container.[8] Recommended storage temperature is between 2-8°C.[1][3] Keep away from incompatible materials such as strong oxidizing agents.[7]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures | Source |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. | [7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention if irritation develops or persists. | [7] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. | [7] |
Accidental Release Measures
In the event of a spill, follow established laboratory protocols for chemical spills.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. westlab.com [westlab.com]
- 3. This compound 80 water 78-73-9 [sigmaaldrich.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound | C6H15NO4 | CID 6552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. acs.org [acs.org]
- 7. researchgate.net [researchgate.net]
- 8. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Navigating the Solubility Landscape of Choline Bicarbonate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Choline (B1196258) bicarbonate, an ionic liquid with significant potential in pharmaceutical and biotechnological applications, presents a unique solubility profile that is critical for its effective formulation and use. This technical guide provides a comprehensive overview of the available knowledge on the solubility of choline bicarbonate in organic solvents, addresses the current data gaps, and offers practical methodologies for its determination.
Core Concepts: Understanding the Solubility of an Ionic Liquid
This compound [(CH₃)₃NCH₂CH₂OH]⁺HCO₃⁻ is a quaternary ammonium (B1175870) salt, a classification that places it in the category of ionic liquids. Its solubility is primarily dictated by the polarity of the solvent and the strength of the ionic interactions within the salt. As a general principle, ionic liquids exhibit higher solubility in polar solvents, which can effectively solvate the cation and anion, and lower solubility in non-polar organic solvents.
The bicarbonate anion (HCO₃⁻) can participate in hydrogen bonding, which further influences its interaction with protic solvents like alcohols. However, it is crucial to note that this compound is most commonly supplied and utilized as an aqueous solution (typically 75-80% in water), which suggests that its handling in a pure, anhydrous form can be challenging and that many of its applications are in aqueous or co-solvent systems.[1]
Quantitative and Qualitative Solubility Data
A thorough review of scientific literature and technical data sheets reveals a significant gap in publicly available quantitative solubility data for this compound in a wide range of organic solvents. The majority of available information is qualitative.
To provide a useful reference for formulation development, the following tables summarize the available qualitative data for this compound and quantitative data for the structurally similar salt, choline chloride. This comparative approach allows for informed estimations of this compound's behavior in various solvent systems.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description | Source(s) |
| Water | Soluble / Easily Soluble | [2] |
| Methanol | Sparingly Soluble | [2] |
Table 2: Quantitative Solubility of Choline Chloride (as a proxy)
| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Source(s) |
| Water | Very Soluble | Not Specified | [3][4] |
| Ethanol | ~2.5 | Not Specified | [5] |
| Ethanol | 2.7 | Not Specified | [6] |
| Ethanol | Very Soluble | Not Specified | [7] |
| Dimethyl Sulfoxide (DMSO) | ~2.0 | Not Specified | [5] |
| Dimethyl Sulfoxide (DMSO) | 5.0 | Not Specified | [6] |
| Dimethylformamide (DMF) | ~2.0 | Not Specified | [5] |
| Ether | Insoluble | Not Specified | [4] |
| Petroleum Ether | Insoluble | Not Specified | [4] |
| Benzene | Insoluble | Not Specified | [4] |
| Carbon Disulfide | Insoluble | Not Specified | [4] |
| Acetone | Sparingly Soluble | Not Specified | [7] |
| Chloroform | Sparingly Soluble | Not Specified | [7] |
Experimental Protocol for Solubility Determination
Given the lack of standardized data, researchers will likely need to determine the solubility of this compound in specific solvents for their applications. The following is a general experimental protocol for the gravimetric determination of solubility.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (preferably in its purest available form)
-
Anhydrous organic solvent of interest
-
Analytical balance (accurate to ±0.1 mg)
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Drying oven
-
Vials with airtight seals
-
Syringe filters (chemically compatible with the solvent)
Methodology:
-
Solvent Saturation:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The excess is crucial to ensure saturation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check for undissolved solid to confirm that saturation is maintained.
-
-
Sample Clarification:
-
After the equilibration period, allow the vial to rest at the set temperature for a few hours to let the undissolved solid settle.
-
To separate the saturated solution from the excess solid, centrifuge the vial at a moderate speed.
-
-
Sample Extraction and Analysis:
-
Carefully extract a known volume of the clear supernatant using a pre-weighed, airtight syringe fitted with a syringe filter. The filtration step is critical to remove any suspended microparticles.
-
Dispense the filtered, saturated solution into a pre-weighed, dry vial.
-
Record the exact mass of the solution transferred.
-
-
Solvent Evaporation and Mass Determination:
-
Place the vial containing the saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.
-
Once all the solvent has evaporated and a constant weight is achieved, record the final mass of the vial containing the dried this compound.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solid.
-
The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or grams of solute per 100 g of solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.
Conclusion and Future Directions
While a comprehensive, quantitative dataset for the solubility of this compound in organic solvents remains elusive, this guide provides a foundational understanding based on its properties as an ionic liquid and available qualitative data. For applications requiring precise solubility information, the provided experimental protocol offers a reliable method for its determination. The solubility data for choline chloride can serve as a valuable initial estimate for formulation development. Further research into the systematic determination of this compound's solubility in a broad range of pharmaceutically relevant organic solvents would be a significant contribution to the field, enabling its wider and more effective application in drug development and beyond.
References
- 1. 重炭酸コリン ~80% in H2O | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound CAS#: 78-73-9 [m.chemicalbook.com]
- 3. Choline Chloride | C5H14NO.Cl | CID 6209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Choline chloride | 67-48-1 [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Choline chloride | AChR | TargetMol [targetmol.com]
- 7. choline chloride [chemister.ru]
A Technical Guide to the Discovery and Synthesis of Choline Bicarbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of choline (B1196258) bicarbonate. Choline bicarbonate is an important intermediate in the production of other choline salts and has applications in various fields, including pharmaceuticals and as a reagent in the synthesis of deep eutectic solvents. This document details the evolution of its synthesis, from early methods of preparing choline salts to modern industrial-scale production. Detailed experimental protocols, quantitative data from key patents, and diagrams of both the synthesis workflow and relevant biological signaling pathways are presented to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.
Discovery and Historical Context
The history of this compound is intrinsically linked to the discovery and study of choline itself. While a specific date for the "discovery" of this compound is not well-documented, its synthesis evolved from the broader understanding of choline chemistry and the need for a stable, reactive choline salt that could serve as a precursor for other pharmaceutical and industrial applications.
The Discovery of Choline and Early Synthesis of its Salts
-
1850: Theodore Gobley first isolated "lecithine" from egg yolk.[1]
-
1862: Adolph Strecker heated lecithin (B1663433) obtained from bile and identified a new nitrogenous compound which he named "choline," derived from the Greek word for bile, "chole".[2][3]
-
1867: Adolf von Baeyer was the first to synthesize choline and its ester, acetylcholine (B1216132).[4]
-
Early 20th Century: The synthesis of various choline salts, such as choline chloride, became a focus for pharmaceutical and nutritional applications.[5][6] Early methods for producing quaternary ammonium (B1175870) salts, like the Menschutkin reaction (alkylation of a tertiary amine with an alkyl halide), laid the fundamental groundwork for choline salt synthesis.[7][8][9]
Emergence of this compound as a Key Intermediate
The development of this compound synthesis was driven by its utility as a versatile and reactive intermediate. Unlike choline chloride, the bicarbonate anion is easily displaced, making it an excellent starting material for the synthesis of other choline salts through metathesis reactions.[10] Furthermore, the synthesis of this compound from basic raw materials like trimethylamine (B31210), carbon dioxide, and ethylene (B1197577) oxide offered an economical and efficient route to a high-purity choline source.
Synthesis of this compound
The primary industrial method for synthesizing this compound involves a two-step process. First, trimethylamine is reacted with carbon dioxide in an aqueous solution to form trimethylammonium bicarbonate. Subsequently, this intermediate is reacted with ethylene oxide to yield this compound.[11][12] An alternative method involves the use of ion-exchange resins to convert choline chloride to this compound.[13]
Industrial Synthesis: Reaction of Trimethylamine, Carbon Dioxide, and Ethylene Oxide
This method is widely used for large-scale production due to its high yield and the use of readily available starting materials.[11][12]
Step 1: Formation of Trimethylammonium Bicarbonate
-
An aqueous solution of trimethylamine is charged into a reaction vessel.
-
Carbon dioxide gas is introduced into the vessel while stirring.
-
The reaction is typically carried out at a controlled temperature and pressure to facilitate the formation of trimethylammonium bicarbonate.
-
The reaction is allowed to proceed for a specified duration to ensure complete conversion.
Step 2: Formation of this compound
-
Liquefied ethylene oxide is added to the aqueous solution of trimethylammonium bicarbonate.
-
The reaction is exothermic and requires cooling to maintain a specific temperature.
-
The mixture is stirred for a set period to allow for the complete reaction of ethylene oxide with trimethylammonium bicarbonate.
-
The resulting product is an aqueous solution of this compound, which can be filtered to remove any impurities.
Synthesis via Ion Exchange
This compound can also be prepared from choline chloride using a weakly basic anion exchange resin in the bicarbonate form.[13]
-
A weakly basic anion exchange resin is converted to the bicarbonate form by treatment with a solution of carbon dioxide.
-
An aqueous solution of choline chloride is passed over the prepared resin column.
-
The chloride ions are exchanged for bicarbonate ions on the resin, resulting in an aqueous solution of this compound eluting from the column.
-
The eluted solution may contain some unreacted choline chloride as an impurity.
Quantitative Data on this compound Synthesis
The following tables summarize quantitative data from various patented industrial synthesis processes for this compound.
Table 1: Synthesis of this compound - Embodiment 1 [11]
| Parameter | Value |
| Reactants | |
| Trimethylamine (30% aq. solution) | 98.5 kg |
| Carbon Dioxide | 22 kg |
| Liquefied Ethylene Oxide (99%) | 22.22 kg |
| Reaction Conditions | |
| Pressure (Step 1) | < 2 kgf/cm² |
| Temperature (Step 1) | 10 °C |
| Reaction Time (Step 1) | 2 hours |
| Temperature (Step 2) | 10 °C |
| Product | |
| This compound Solution | 57% concentration |
| Yield | 98.1% |
Table 2: Synthesis of this compound - Embodiment 2 [11]
| Parameter | Value |
| Reactants | |
| Trimethylamine (40% aq. solution) | 295.55 kg |
| Carbon Dioxide | 88 kg |
| Liquefied Ethylene Oxide (99%) | 88.88 kg |
| Reaction Conditions | |
| Pressure (Step 1) | < 2 kgf/cm² |
| Temperature (Step 1) | 40 °C |
| Reaction Time (Step 1) | 2 hours |
| Temperature (Step 2) | 30 °C |
| Product | |
| This compound Solution | 70% concentration |
| Yield | 98.5% |
Visualizations: Synthesis Workflow and Signaling Pathways
This compound Synthesis Workflow
Caption: Industrial synthesis of this compound.
Biological Signaling Pathways
It is important to note that there is no known direct signaling pathway for the this compound molecule itself. The biological effects are attributable to the separate actions of choline and bicarbonate ions upon dissociation.
Choline is a crucial nutrient involved in several key metabolic and signaling pathways. It is a precursor for the synthesis of the neurotransmitter acetylcholine and is also essential for the synthesis of phospholipids, which are vital components of cell membranes.[14][15][16]
Caption: Major metabolic pathways of choline.
Bicarbonate plays a critical role in cellular signaling, primarily through its influence on pH and its direct activation of soluble adenylyl cyclase (sAC), which in turn modulates ATP production.[17][18][19][20][21][22][23][24][25]
Caption: Bicarbonate-mediated signaling pathway.
Conclusion
The synthesis of this compound represents a significant advancement in the production of high-purity choline salts for pharmaceutical and industrial use. While its discovery is not marked by a singular event, its development showcases the progression of chemical synthesis techniques to meet the demands of various scientific and commercial sectors. The industrial synthesis via trimethylamine, carbon dioxide, and ethylene oxide provides an efficient and high-yield pathway. Understanding the distinct biological roles of choline and bicarbonate is crucial for appreciating the physiological effects of this compound in drug development and nutritional science. This guide serves as a foundational resource for professionals engaged in the research and application of this versatile compound.
References
- 1. File:Choline metabolism.svg - Wikimedia Commons [commons.wikimedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A brief history of choline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholine - Wikipedia [en.wikipedia.org]
- 5. Choline chloride - Wikipedia [en.wikipedia.org]
- 6. US2774759A - Preparation of choline base and choline salts - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation method of this compound and carbonate - Eureka | Patsnap [eureka.patsnap.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. US3522296A - Method for producing choline salts of organic acids from choline chloride - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Choline - Wikipedia [en.wikipedia.org]
- 17. Calcium and bicarbonate signaling pathways have pivotal, resonating roles in matching ATP production to demand - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. mdpi.com [mdpi.com]
- 20. Bicarbonate alters cellular responses in respiration assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. portlandpress.com [portlandpress.com]
- 23. Intracellular Bicarbonate Regulates Action Potential Generation via KCNQ Channel Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Calcium and bicarbonate signaling pathways have pivotal, resonating roles in matching ATP production to demand — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 25. Bicarbonate buffer system - Wikipedia [en.wikipedia.org]
Theoretical Molecular Weight of Choline Bicarbonate: A Technical Guide
This document provides a detailed calculation of the theoretical molecular weight of choline (B1196258) bicarbonate. The intended audience includes researchers, scientists, and professionals in drug development who require precise molecular data for formulation and analysis.
Introduction
Choline bicarbonate is an ionic compound formed from the association of a choline cation and a bicarbonate anion. Accurate determination of its molecular weight is fundamental for various scientific applications, including stoichiometry in chemical reactions, preparation of solutions with specific molar concentrations, and pharmacokinetic modeling. This guide outlines the step-by-step calculation based on the chemical formulas of the constituent ions and the standard atomic weights of their elements.
Methodology for Theoretical Molecular Weight Calculation
The theoretical molecular weight of this compound is the sum of the molecular weights of the choline cation and the bicarbonate anion. The molecular weight of each ion is calculated by summing the atomic weights of its constituent atoms.
The chemical formula for the choline cation is (C₅H₁₄NO)⁺, and for the bicarbonate anion, it is (HCO₃)⁻.
The standard atomic weights used for the calculation are as follows:
2.1. Calculation of Choline (C₅H₁₄NO)⁺ Molecular Weight
The molecular weight is calculated as: (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of N atoms × Atomic weight of N) + (Number of O atoms × Atomic weight of O) = (5 × 12.011) + (14 × 1.008) + (1 × 14.007) + (1 × 15.999) = 60.055 + 14.112 + 14.007 + 15.999 = 104.173 g/mol [11]
2.2. Calculation of Bicarbonate (HCO₃)⁻ Molecular Weight
The molecular weight is calculated as: (Number of H atoms × Atomic weight of H) + (Number of C atoms × Atomic weight of C) + (Number of O atoms × Atomic weight of O) = (1 × 1.008) + (1 × 12.011) + (3 × 15.999) = 1.008 + 12.011 + 47.997 = 61.016 g/mol [12]
2.3. Calculation of this compound Molecular Weight
The total theoretical molecular weight is the sum of the molecular weights of the choline and bicarbonate ions: 104.173 g/mol + 61.016 g/mol = 165.189 g/mol
Data Presentation
The quantitative data for the molecular weight calculation is summarized in the tables below for clarity and ease of comparison.
Table 1: Atomic Weights of Constituent Elements
| Element | Symbol | Atomic Weight ( g/mol ) |
|---|---|---|
| Carbon | C | 12.011 |
| Hydrogen | H | 1.008 |
| Nitrogen | N | 14.007 |
| Oxygen | O | 15.999 |
Table 2: Molecular Weight Calculation for Choline (C₅H₁₄NO)⁺
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
|---|---|---|---|
| Carbon | 5 | 12.011 | 60.055 |
| Hydrogen | 14 | 1.008 | 14.112 |
| Nitrogen | 1 | 14.007 | 14.007 |
| Oxygen | 1 | 15.999 | 15.999 |
| Total | | | 104.173 |
Table 3: Molecular Weight Calculation for Bicarbonate (HCO₃)⁻
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
|---|---|---|---|
| Hydrogen | 1 | 1.008 | 1.008 |
| Carbon | 1 | 12.011 | 12.011 |
| Oxygen | 3 | 15.999 | 47.997 |
| Total | | | 61.016 |
Table 4: Summary of Theoretical Molecular Weight
| Ion | Chemical Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| Choline | (C₅H₁₄NO)⁺ | 104.173 |
| Bicarbonate | (HCO₃)⁻ | 61.016 |
| This compound | C₆H₁₅NO₃ | 165.189 |
Visualization of Component Relationship
The following diagram illustrates the logical relationship for determining the final molecular weight of this compound from its constituent ions.
Caption: Calculation workflow for the theoretical molecular weight of this compound.
References
- 1. webqc.org [webqc.org]
- 2. youtube.com [youtube.com]
- 3. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 4. quora.com [quora.com]
- 5. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. youtube.com [youtube.com]
- 7. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 8. fiveable.me [fiveable.me]
- 9. princeton.edu [princeton.edu]
- 10. Oxygen - Wikipedia [en.wikipedia.org]
- 11. Choline | C5H14NO+ | CID 305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Bicarbonate - Wikipedia [en.wikipedia.org]
Choline Bicarbonate in Early-Stage Pharmaceutical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline (B1196258) bicarbonate is emerging as a versatile excipient in early-stage pharmaceutical research, primarily recognized for its potential to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). As a salt of the essential nutrient choline, it is biocompatible and biodegradable.[1] This guide provides a comprehensive overview of the applications, mechanisms, and experimental considerations for utilizing choline bicarbonate in pharmaceutical formulations, with a focus on its role in the formation of ionic liquids (ILs) and deep eutectic solvents (DESs).
This compound is a water-soluble choline salt that serves as a valuable component in pharmaceutical formulations.[2][3] Its utility extends to improving the solubility and absorption of active ingredients, acting as a buffering and stabilizing agent.[3] In recent years, choline-based ILs and DESs have garnered significant attention for their ability to overcome the challenges associated with poorly soluble drugs, which represent a substantial portion of new chemical entities.[1]
Core Applications in Pharmaceutical Research
The primary application of this compound in early-stage drug development is as a component in novel solvent systems to enhance the solubility of hydrophobic drugs.
Formation of Ionic Liquids and Deep Eutectic Solvents
This compound can be used as a hydrogen bond acceptor in the formation of ILs and DESs. These solvent systems are created by combining this compound with a suitable hydrogen bond donor (HBD), such as a carboxylic acid (e.g., oleic acid, geranic acid) or other small molecules.[4][5] The resulting ILs or DESs are liquid at or near room temperature and can exhibit significantly different solvent properties compared to their individual components, leading to enhanced solubility of non-polar drugs.
Enhanced Drug Solubility and Delivery
The use of this compound-based ILs and DESs has been shown to dramatically increase the aqueous solubility of various poorly soluble drugs. This is attributed to the unique microenvironment created by the solvent system, which can disrupt the crystal lattice of the drug and form favorable intermolecular interactions. This enhancement in solubility can lead to improved bioavailability and more effective drug delivery, particularly for oral, transdermal, and parenteral routes of administration.[1][4]
Quantitative Data on Solubility Enhancement
The following tables summarize the quantitative data on the solubility enhancement of various drugs using choline-based solvent systems. While much of the published research has utilized choline chloride due to its wider availability, the principles of forming DESs are similar with this compound, and these data provide a strong indication of the potential for solubility enhancement.
Table 1: Solubility of Drugs in Choline Chloride-Based Deep Eutectic Solvents (DESs) [1][6]
| Drug | DES Composition (Molar Ratio) | Temperature (°C) | Solubility in Water (mg/mL) | Solubility in DES (mg/mL) | Fold Increase |
| Betamethasone | Choline chloride:Urea (1:2) | 25 | 0.09 | 15.2 | ~169 |
| Meloxicam | Choline chloride:Ethylene glycol (1:2) | 25 | 0.007 | 1.8 | ~257 |
| Piroxicam | Choline chloride:Urea (1:2) | 25 | 0.02 | 3.5 | 175 |
| Carbamazepine | Choline chloride:Urea (1:2) in 50% aqueous solution | 25 | 0.11 | 1.85 | ~17 |
| Phenothiazine | Choline chloride:Glycerol (1:2) in 50% aqueous solution | 25 | 0.001 | 0.18 | 180 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the preparation and evaluation of this compound-based drug formulations.
Protocol for Synthesis of a this compound-Based Ionic Liquid (Choline Geranate)[5]
Objective: To synthesize choline geranate (B1243311) (CAGE), an ionic liquid, from this compound and geranic acid.
Materials:
-
This compound solution (~80% in water)
-
Geranic acid
-
Stainless-steel vessel with a stirrer
-
Water bath
-
Karl Fischer titrator
Procedure:
-
Weigh geranic acid (e.g., 3.696 mol) and place it in the stainless-steel vessel equipped with a stirrer.
-
Place the vessel in a water bath to maintain a constant temperature.
-
Slowly add the this compound solution (e.g., 1.848 mol, for a 1:2 molar ratio of choline to geranic acid) dropwise to the geranic acid with continuous stirring.
-
Continue the reaction for approximately 8 hours at 27°C. Monitor the reaction for the cessation of CO2 evolution, which indicates the completion of the reaction.
-
Measure the water content of the resulting ionic liquid using Karl Fischer titration as an in-process control. The final product should be a clear, colorless to yellow viscous liquid.
Protocol for In Vitro Drug Release Study using the Dialysis Membrane Method[7][8]
Objective: To evaluate the in vitro release profile of a drug from a this compound-based formulation.
Materials:
-
Drug-loaded this compound-based formulation (e.g., IL or DES)
-
Dialysis membrane tubing (e.g., cellulose (B213188) membrane with a molecular weight cut-off of 3.5-14 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4 (or other relevant release medium)
-
Stirring plate and magnetic stirrer
-
Incubator or water bath at 37°C
-
Syringes and needles for sampling
-
HPLC system for drug quantification
Procedure:
-
Accurately weigh a specific amount of the drug-loaded formulation (e.g., equivalent to a specific drug concentration) and place it inside a pre-soaked and sealed dialysis bag.
-
Place the sealed dialysis bag into a vessel containing a known volume of release medium (e.g., 45 mL of PBS, pH 7.4).
-
Maintain the temperature at 37°C and stir the release medium at a constant rate (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 0.5 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the withdrawn samples for drug concentration using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol for HPLC Analysis of Drug Concentration in Release Medium[9]
Objective: To quantify the concentration of the released drug in the samples from the in vitro release study.
Materials and Equipment:
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase (e.g., a mixture of buffer and an organic solvent like methanol (B129727) or acetonitrile)
-
Drug standard solutions of known concentrations
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the buffer and organic solvent in the desired ratio (e.g., 55:45 v/v Buffer:Methanol). Degas the mobile phase before use.
-
Standard Curve Preparation: Prepare a series of standard solutions of the drug in the release medium at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Chromatographic Conditions:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the column temperature (e.g., 30°C).
-
Set the injection volume (e.g., 20 µL).
-
Set the detector wavelength to the λmax of the drug (e.g., 220 nm).
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the samples collected from the in vitro release study.
-
-
Quantification: Determine the concentration of the drug in the release samples by interpolating their peak areas from the standard curve.
Signaling Pathways and Mechanisms of Action
While this compound is often considered an excipient, the choline moiety is a biologically active molecule with a well-defined metabolism that can influence cellular signaling pathways. This is a critical consideration in early-stage pharmaceutical research, as high local concentrations of choline delivered with an API could potentially modulate the drug's effect or the cellular response.
Choline Metabolism and its Link to Major Signaling Cascades
Choline is a precursor for the synthesis of phosphatidylcholine, a major component of cell membranes, and acetylcholine, a neurotransmitter. The metabolism of choline is intricately linked to key signaling pathways that regulate cell proliferation, survival, and differentiation.
-
PI3K/Akt Pathway: Choline kinase (ChoK), the enzyme that phosphorylates choline, has been shown to regulate the PI3K/Akt signaling pathway.[7] Increased levels of phosphocholine, the product of ChoK, can lead to the activation of Akt, a key pro-survival kinase.
-
MAPK Pathway: Choline metabolism also intersects with the Mitogen-Activated Protein Kinase (MAPK) pathway.[2][8] Phosphatidic acid, which can be generated from phosphatidylcholine, is a known activator of the MAPK cascade.[2]
The potential for a this compound-based formulation to influence these pathways should be considered during preclinical evaluation, as it could have implications for the therapeutic efficacy and safety profile of the formulated drug.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and pathways discussed in this guide.
Diagram: Synthesis of a this compound-Based Ionic Liquid
Caption: Workflow for the synthesis of a this compound-based ionic liquid.
Diagram: In Vitro Drug Release Testing Workflow
Caption: Workflow for conducting an in vitro drug release study using the dialysis method.
Diagram: Choline Metabolism and its Influence on Signaling Pathways
Caption: Simplified diagram of choline metabolism and its interaction with key signaling pathways.
Conclusion
This compound presents a promising avenue for addressing the challenges of poor drug solubility in early-stage pharmaceutical research. Its ability to form effective and biocompatible solvent systems like ionic liquids and deep eutectic solvents offers a valuable tool for formulation scientists. However, it is crucial for researchers to consider the biological activity of the choline moiety and its potential to influence cellular signaling pathways. A thorough understanding of both the formulation benefits and the potential pharmacological interactions of this compound is essential for its successful application in the development of new and effective drug products. Further research is warranted to fully elucidate the structure-activity relationships of this compound-based formulations and their in vivo performance.
References
- 1. Solubility of Some Drugs in Aqueous Solutions of Choline Chloride-Based Deep Eutectic Solvent Systems: Experimental Data, Modeling, and the Impact of Solution pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of choline kinase simultaneously attenuates MAPK and PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KEGG PATHWAY: Choline metabolism in cancer [kegg.jp]
- 4. Influence of Choline-Based Ionogel on Transdermal Delivery of Vancomycin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical translation of choline and geranic acid deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility Enhancement of Betamethasone, Meloxicam and Piroxicam by Use of Choline-Based Deep Eutectic Solvents [ps.tbzmed.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. scholars.uky.edu [scholars.uky.edu]
Choline Bicarbonate: A Versatile Bio-Ionic Liquid for Biotechnological Advancement
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Choline (B1196258) bicarbonate, a bio-inspired ionic liquid, is emerging as a pivotal component in the advancement of green and sustainable biotechnology. Its inherent properties—biocompatibility, biodegradability, and tunable physicochemical characteristics—position it as a superior alternative to conventional organic solvents and other ionic liquids in a variety of applications. This guide provides a comprehensive overview of the current and potential applications of choline bicarbonate in biotechnology, with a specific focus on its role as a precursor for drug delivery systems, a medium for biocatalysis and enzyme stabilization, and a green solvent for CO2 capture. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate further research and development in these promising areas.
Introduction: The Profile of a Green Ionic Liquid
This compound, [CHOL][HCO3], is a quaternary ammonium (B1175870) salt composed of a choline cation and a bicarbonate anion. Choline, an essential nutrient, imparts significant biocompatibility and low toxicity to the ionic liquid, while the bicarbonate anion makes it a mild base and a pH buffer.[1] Unlike many conventional ionic liquids which exhibit toxicity, choline-based ionic liquids are considered more environmentally benign.[2]
This compound typically exists as a colorless to slightly yellow aqueous solution, is miscible with water, and serves as a versatile precursor for the synthesis of other functional choline-based salts and deep eutectic solvents (DESs).[3][4][5] Its ability to act as a mild base, a pH stabilizer, and a source of choline makes it a valuable reagent in various chemical and biotechnological processes.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 78-73-9 | [6] |
| Molecular Formula | C6H15NO4 | [6] |
| Molecular Weight | 165.19 g/mol | [6] |
| Appearance | Colorless or slightly yellow liquid | [3] |
| Miscibility | Miscible with water | [4] |
Application I: Precursor for Advanced Drug Delivery Systems
One of the most significant applications of this compound is its use as a starting material for the synthesis of other choline-based ionic liquids and deep eutectic solvents (DESs) designed for enhanced drug delivery.[7] By reacting this compound with generally recognized as safe (GRAS) compounds like geranic acid or oleic acid, novel drug delivery vehicles can be created.[7][8][9]
A prominent example is the formation of Choline and Geranate (CAGE), a DES that has demonstrated remarkable efficacy in the transdermal delivery of macromolecules, including proteins like insulin.[10][11][12]
Quantitative Data: Enhanced Transdermal Drug Delivery
The use of this compound-derived DESs has shown significant improvements in drug permeation through the skin. For instance, a study on the transdermal delivery of Vancomycin Hydrochloride (VH), a large molecular weight antibiotic, demonstrated substantially enhanced skin penetration when formulated with choline-based systems derived from this compound.[8][13]
Table 2: Ex Vivo Skin Permeation of Vancomycin Hydrochloride (VH) after 48 hours
| Formulation | Cumulative Amount Permeated (µg/cm²) | Skin Retention (µg/g) | Reference |
| Neat VH in PBS | Not Detected | Not Reported | [13] |
| Choline/Oleic Acid (CO) | 6729 ± 437 | 3892 ± 215 | [13] |
| Choline/Palmitic Acid (CP) | Not specified, but significant improvement reported | Not specified, but significant improvement reported | [13] |
| Choline Geranate (CAGE) | Most significant improvement (p < 0.05) | Most significant improvement (p < 0.05) | [13] |
Experimental Protocol: Synthesis of a Choline-Based DES for Drug Delivery
This protocol describes the synthesis of a choline/oleic acid (CO) deep eutectic solvent using this compound, adapted from methodologies used for creating drug delivery enhancers.[8][9]
Materials:
-
This compound (CB) solution (e.g., 80 wt% in water)
-
Oleic acid (OA)
-
Phosphate buffer saline (PBS, pH 7.4)
-
Isopropyl alcohol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Prepare a 1:1 (v/v) mixture of PBS (pH 7.4) and isopropyl alcohol.
-
In a round-bottom flask, dissolve two equivalents of 80 wt% this compound solution and one equivalent of oleic acid in the PBS/isopropyl alcohol mixture.
-
Stir the solution at ambient temperature using a magnetic stirrer.
-
Continue stirring until the cessation of carbon dioxide (CO2) evolution is observed, indicating the completion of the reaction.
-
The resulting clear solution is the choline/oleic acid (CO) deep eutectic solvent, ready for characterization or for the incorporation of an active pharmaceutical ingredient (API).[8]
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of a choline-based deep eutectic solvent (DES).
Application II: Biocatalysis and Enzyme Stabilization
Choline-based deep eutectic solvents are gaining attention as green media for biocatalysis.[14][15][16] They offer a unique microenvironment that can enhance enzyme stability, activity, and even selectivity, while also improving the solubility of non-polar substrates.[17][18][19] Although research has predominantly focused on choline chloride-based DESs, the principles apply to systems derived from this compound, which can be used to synthesize a wider array of task-specific ionic liquids.
The high viscosity of some DESs can be a limitation, but this can be modulated by the addition of water or by selecting appropriate hydrogen bond donors.[14][20]
Quantitative Data: Enzyme Stability in Choline-Based Ionic Liquids
Studies on various choline salts have demonstrated their ability to significantly enhance the thermal stability of proteins. For example, the melting temperature (Tm) of β-lactoglobulin was substantially increased in the presence of certain choline-based ionic liquids.
Table 3: Thermal Stability of β-lactoglobulin in Choline-Based Ionic Liquids
| Medium | Melting Temperature (Tm) in °C | Reference |
| Buffer | 72.48 | [19] |
| Choline Chloride [Chn][Cl] | Increased Stability | [19] |
| Choline Acetate [Chn][Ac] | Increased Stability | [19] |
| Choline Bitartrate [Chn][Bit] | 93.22 | [19] |
| Choline Dihydrogen Phosphate [Chn][Dhp] | 93.58 | [19] |
| Choline Hydroxide [Chn][OH] | Destabilized (No Tm obtained) | [19] |
Experimental Protocol: General Method for Enzyme Immobilization by Entrapment
While specific protocols for enzyme immobilization directly in this compound are not yet widely published, a general methodology for enzyme entrapment in a supportive matrix, which could be conducted in a choline-based DES medium, is provided below. This method is adapted from standard enzyme immobilization techniques.[3][7]
Materials:
-
Enzyme of interest (e.g., Lipase, β-galactosidase)
-
Choline-based Deep Eutectic Solvent (prepared from this compound)
-
Entrapment matrix precursor (e.g., sodium alginate)
-
Cross-linking solution (e.g., calcium chloride solution)
-
Buffer solution
Procedure:
-
Dissolve the enzyme in a buffer solution or directly in the choline-based DES to the desired concentration.
-
Mix the enzyme solution with a solution of the entrapment matrix precursor (e.g., sodium alginate) to form a homogeneous mixture.
-
Extrude the mixture dropwise into a gently stirring cross-linking solution (e.g., calcium chloride). This can be done using a syringe.
-
Allow the newly formed beads to harden in the cross-linking solution for a specified period (e.g., 30-60 minutes).
-
Recover the immobilized enzyme beads by filtration.
-
Wash the beads with buffer solution to remove any unbound enzyme and excess cross-linking agent.
-
The immobilized enzyme is now ready for use in biocatalytic reactions.
Visualization: Advantages of Choline-Based DES in Biocatalysis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Enzyme and Ionic Liquid Immobilization for Enhanced in MOFs for Biodiesel Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation method of this compound and carbonate - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C6H15NO4 | CID 6552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Influence of Choline-Based Ionogel on Transdermal Delivery of Vancomycin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Transdermal Protein Delivery Using Choline and Geranate (CAGE) Deep Eutectic Solvent: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. Choline‐Based Deep Eutectic Solvents for Enzymatic Preparation of Epoxy Linseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. experts.umn.edu [experts.umn.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Insight into impact of choline-based ionic liquids on bovine β-lactoglobulin structural analysis: Unexpected high thermal stability of protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Choline-Based Ionic Liquids Using Choline Bicarbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline-based ionic liquids (ILs) are a class of molten salts that have garnered significant attention in various scientific fields, particularly in drug development.[1][2] Their inherent properties, such as low toxicity, biocompatibility, and biodegradability, make them attractive alternatives to traditional organic solvents and other types of ionic liquids.[1][2] These ILs are often composed of the choline (B1196258) cation paired with a variety of anions, which can be tailored to achieve specific physicochemical properties.[3] In pharmaceutical sciences, choline-based ILs have shown promise as solubilizers for poorly soluble active pharmaceutical ingredients (APIs), skin penetration enhancers for transdermal delivery, and as antimicrobial agents.[1][2][4]
The synthesis of choline-based ILs can be achieved through various methods. A straightforward and environmentally friendly approach involves the neutralization reaction of a choline base with a corresponding acid. The use of choline bicarbonate as the choline source is particularly advantageous as the primary byproduct of the reaction is carbonic acid, which readily decomposes into water and carbon dioxide, simplifying purification. This protocol details a general and adaptable method for the synthesis of choline-based ionic liquids by reacting this compound with carboxylic acids.
General Synthesis Protocol
This protocol outlines the synthesis of choline-based ionic liquids via a salt metathesis reaction between this compound and a carboxylic acid.[5] The reaction is typically performed in a 1:1 or 1:2 molar ratio of this compound to carboxylic acid.[5]
Materials:
-
This compound (e.g., 80% in H₂O)[6]
-
Carboxylic acid of choice (e.g., acetic acid, lactic acid, lauric acid, etc.)[5][6]
-
Deionized water
-
Organic solvent for washing (e.g., diethyl ether, acetonitrile)
-
Rotary evaporator
-
Vacuum oven
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Karl Fischer coulometric titrator (for water content determination)
-
NMR spectrometer, FT-IR spectrometer (for characterization)
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add the desired molar equivalent of the selected carboxylic acid.
-
Addition of this compound: Slowly add the corresponding molar equivalent of this compound solution to the carboxylic acid with continuous stirring. The reaction is often exothermic, and slow addition is recommended to control the temperature. For instance, for a 1:1 molar ratio, if you start with 1 mole of carboxylic acid, you would add 1 mole of this compound.[5]
-
Reaction: Allow the mixture to stir at a controlled temperature, for example, 60°C, for a specified duration, which can range from a few hours to overnight (approximately 24 hours).[5][7] The reaction progress can be monitored by the cessation of CO₂ evolution.
-
Drying and Purification:
-
The resulting ionic liquid is then dried to remove water and any volatile byproducts. This is typically achieved using a rotary evaporator (e.g., at 15 mbar and 60°C for 1 hour).[5]
-
Further drying can be accomplished in a vacuum oven (e.g., at 60°C for 48 hours) to minimize the water content.[5]
-
The final water content can be accurately determined using a Karl Fischer coulometric titrator.[5]
-
-
Characterization: The synthesized choline-based ionic liquid should be characterized to confirm its structure and purity. Standard analytical techniques include:
Experimental Workflow
Caption: General workflow for the synthesis of choline-based ionic liquids.
Quantitative Data Summary
The following tables summarize typical data obtained from the synthesis of various choline-based ionic liquids. The specific values can vary depending on the carboxylic acid used and the precise reaction conditions.
Table 1: Synthesis Yields of Choline-Based Ionic Liquids
| Ionic Liquid Anion | Molar Ratio (Choline:Acid) | Yield (%) | Reference |
| Phenylacetate | 1:1 | 65.5 | [8] |
| Ricinoleate | 1:1 | 74.0 | [8] |
| Trichloroacetate | 1:1 | 76.5 | [8] |
| Various Fatty Acids | - | up to 90 | [11] |
| 2-Octenoate | 1:1 | >95 | [7] |
| Trans-2-Hexenoate | 1:1 | 101.13 (crude) | [7] |
Note: Yields can be influenced by the purity of starting materials and the efficiency of the drying process.
Table 2: Characterization Data for Selected Choline-Based Ionic Liquids
| Ionic Liquid | Analytical Technique | Key Observations | Reference |
| Choline Phenylacetate | ¹H NMR (500MHz, CDCl₃) | δ (ppm): 7.13-7.23 (m, 5H), 3.52 (s, 2H), 2.99 (s, 2H), 2.64 (s, 9H) and 2.59 (s, 2H) | [8] |
| ¹³C NMR (500MHz, CDCl₃) | δ (ppm): 43.51, 53.87, 53.93, 54.02, 55.86, 67.74, 126.49, 127.32, 129.32, and 176.21 | [8] | |
| Mass Spectrum | m/z 107 and m/z 58 (choline), m/z 135 (phenylacetate) | [8] | |
| Choline Ricinoleate | ¹H NMR (500MHz, CDCl₃) | δ (ppm): 3.91 (s, 2H), 3.48 (d, 2H), 3.30 (s, 1H), 3.17 (s, 9H), 2.14 (d, 1H), 2.07 (t, 2H), 1.98 (t, 1H), 1.49 (d, 12H), 1.43 (s, 4H), 1.32 (d, 8H), 1.17 (s, 2H), 0.76 (t, 3H) | [8] |
| ¹³C NMR (500MHz, CDCl₃) | δ (ppm): 14.06, 14.11, 28.91, 29.94, 22.55, 22.65, 25.09, 25.33, 25.62, 25.75, 25.79, 26.69, 26.76, 26.83, 38.42, 54.32, 55.91, 60.76, 68.17, 127.91, 128.02, 128.54 and 179.56 | [8] | |
| Mass Spectrum | m/z 106 (choline), m/z 281 and m/z 254 (ricinoleate) | [8] |
Applications in Drug Development
Choline-based ionic liquids are increasingly being investigated for a wide range of pharmaceutical and biomedical applications due to their favorable safety profile and versatile properties.[3]
-
Enhanced Drug Solubility: Many promising drug candidates exhibit poor water solubility, which can hinder their clinical development.[4] Choline-based ILs can act as effective solubilizing agents for these challenging compounds, potentially improving their bioavailability.[4]
-
Transdermal and Topical Delivery: The ability of some choline-based ILs to act as skin penetration enhancers has been explored for transdermal drug delivery systems.[1][2] This can facilitate the delivery of both small molecules and larger therapeutic agents through the skin.
-
Antimicrobial Activity: Several choline-based ILs have demonstrated inherent antimicrobial properties against a range of bacteria and fungi.[3][5][8] This opens up possibilities for their use as active ingredients in antimicrobial formulations or as excipients that also contribute to the microbiological stability of a product.
-
Stabilization of Macromolecules: The unique solvent properties of these ILs can also be harnessed to stabilize macromolecules, such as proteins and enzymes, which is crucial for the formulation of biopharmaceuticals.[1][2]
Logical Relationship of Synthesis and Application
Caption: From synthesis to application in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of choline-based ionic liquids in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholinium-Based Ionic Liquids as Promising Antimicrobial Agents in Pharmaceutical Applications: Surface Activity, Antibacterial Activity and Ecotoxicological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Influence of Carboxylate Anions on Phase Behavior of Choline Ionic Liquid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
- 8. semarakilmu.com.my [semarakilmu.com.my]
- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 10. Synthesis and characterization of choline-fatty-acid-based ionic liquids: A new biocompatible surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Choline Bicarbonate as a pH Buffer in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline (B1196258) bicarbonate is a quaternary ammonium (B1175870) salt that can serve as a pH buffer in various biological applications. Its buffering capacity is derived from the bicarbonate/carbonate equilibrium, making it suitable for assays requiring alkaline conditions. As a source of choline, it may also have biological effects that need to be considered in experimental design. This document provides detailed application notes and protocols for the use of choline bicarbonate as a pH buffer in biological assays, with a focus on its properties, preparation, and potential applications.
This compound is described as a mild base and pH stabilizer, suggesting its utility in reactions where pH control is important.[1] While it is used in pharmaceutical and nutraceutical production as a source of choline, its application as a primary buffer in biological assays is less documented than that of more common buffers like HEPES or Tris.[1] However, the bicarbonate component is a well-understood and physiologically relevant buffering agent.
Properties of this compound Buffer
The buffering capacity of this compound is based on the equilibria of carbonic acid. The relevant pKa values are approximately 6.1 for the H₂CO₃ / HCO₃⁻ equilibrium and 10.3 for the HCO₃⁻ / CO₃²⁻ equilibrium. Therefore, this compound is most effective at buffering in the alkaline pH range, typically between 9.2 and 10.8, similar to standard sodium carbonate-bicarbonate buffers.[2][3][4]
Note: The presence of the choline cation is not expected to significantly alter the pKa values of the bicarbonate/carbonate system. However, specific ionic strength and temperature effects should be considered for precise pH control.
Stability: this compound solutions can be unstable upon aging, with the bicarbonate converting to carbonate and releasing CO₂.[5][6] It is recommended to prepare fresh solutions or store them properly at 2-8°C and confirm the pH before use.[7]
Data Presentation: Comparison of this compound with Common Biological Buffers
| Buffer System | pKa (25 °C) | Effective pH Range | Notes |
| This compound/Carbonate | ~10.3 | 9.2 - 10.8 | Physiologically relevant anion. May have biological activity as a choline source.[1][8] |
| Sodium Carbonate/Bicarbonate | 10.3 | 9.2 - 10.8 | Commonly used for ELISA coating and other applications requiring alkaline pH.[2][3] |
| HEPES | 7.5 | 6.8 - 8.2 | A "Good's" buffer, widely used in cell culture for its stability and low toxicity.[9] |
| Tris | 8.1 | 7.5 - 9.0 | Common buffer for molecular biology, but its pH is temperature-dependent. |
| Phosphate | 7.2 | 6.5 - 7.5 | Physiologically relevant, but can precipitate with divalent cations. |
Experimental Protocols
Protocol 1: Preparation of a 0.1 M this compound Stock Solution (pH 9.6)
This protocol is adapted from standard carbonate-bicarbonate buffer preparation methods used for applications like ELISA.[10][11][12]
Materials:
-
This compound (~80% in H₂O is a common commercial form)
-
Choline carbonate (or can be formed in situ by adjusting pH)
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Weighing: Accurately weigh out the required amounts of this compound and choline carbonate. To achieve a pH of 9.6, a typical starting ratio for sodium bicarbonate/carbonate buffers is approximately 1 part bicarbonate to 8.8 parts carbonate by molarity.[3] Due to the hygroscopic nature of choline salts and the common liquid form of this compound, it is often more practical to prepare a solution of this compound and adjust the pH.
-
Dissolving: In a volumetric flask, dissolve a calculated amount of this compound in deionized water to make a solution with a total carbonate species concentration of 0.1 M. For example, to make 1 L of 0.1 M buffer, start by adding a volume of the this compound stock solution that contains 0.1 moles of bicarbonate to approximately 800 mL of deionized water.
-
pH Adjustment: Place the solution on a stir plate. Slowly add a solution of a strong base (e.g., choline hydroxide (B78521) or NaOH) or a solution of choline carbonate while monitoring the pH with a calibrated pH meter. Adjust the pH to 9.6.
-
Final Volume: Once the desired pH is reached, add deionized water to bring the final volume to 1 L.
-
Storage: Store the buffer at 2-8°C. The pH should be verified before each use.
Protocol 2: Use of this compound as a Coating Buffer for ELISA
This protocol outlines the use of the prepared this compound buffer for coating antigens or antibodies onto microtiter plates.
Workflow for ELISA Plate Coating:
Caption: ELISA Plate Coating Workflow.
Procedure:
-
Dilute the antigen or antibody to the desired concentration in the 0.1 M this compound buffer (pH 9.6) prepared in Protocol 1.
-
Add 50-100 µL of the diluted antigen or antibody solution to each well of a 96-well microtiter plate.
-
Incubate the plate for 1-2 hours at 37°C or overnight at 4°C. The plate should be covered to prevent evaporation.
-
After incubation, aspirate the coating solution from the wells.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
The plate is now coated and can be moved to the blocking step of the ELISA protocol.
Protocol 3: General Considerations for Using this compound in Enzyme Assays
While specific data on the compatibility of this compound with various enzymes is limited, the following are general guidelines based on the properties of bicarbonate buffers.
-
pH Optimum: Ensure that the alkaline pH range provided by the this compound buffer is optimal for the enzyme of interest. Many enzymes have pH optima outside of the 9.2-10.8 range.
-
CO₂ Evolution: Be aware that at pH values closer to neutral, the bicarbonate buffer system is in equilibrium with dissolved CO₂. In an open system, this can lead to a gradual increase in pH as CO₂ escapes. It is recommended to work in a sealed container or a CO₂-controlled environment for pH-sensitive assays.
-
Ionic Strength: The concentration of the this compound buffer will contribute to the overall ionic strength of the assay solution, which can affect enzyme activity.
-
Choline Effects: As choline is a biologically active molecule, it is crucial to run appropriate controls to determine if choline itself influences the activity of the enzyme or interacts with other assay components.[1][8] For example, choline is a substrate for choline acetyltransferase and can influence pathways involving choline metabolites.[5]
-
Control Experiments: When substituting a standard buffer with this compound, it is essential to perform parallel experiments with the original buffer to validate the results and identify any effects of the buffer exchange.
Signaling Pathway and Experimental Workflow Diagrams
Choline Metabolism and Potential for Assay Interference
The use of this compound as a buffer introduces free choline into the assay system. This is particularly relevant for studies involving lipid metabolism, neurotransmission, or cancer cell biology, where choline is a key metabolite. Researchers should be aware of the potential for exogenous choline to influence these pathways.
Caption: Potential influence of choline from a this compound buffer on major cellular pathways.
Logical Workflow for Evaluating this compound as a Buffer
This diagram outlines a logical progression for researchers considering the use of this compound as a buffer in a new assay.
Caption: Decision workflow for using this compound buffer.
Conclusion
This compound can be a viable alternative to standard alkaline buffers like sodium carbonate-bicarbonate, particularly in applications such as ELISA plate coating. Its primary effective buffering range is between pH 9.2 and 10.8. Researchers must consider the potential biological activity of the choline cation and perform appropriate control experiments to ensure it does not interfere with the biological assay being performed. The provided protocols offer a starting point for the preparation and use of this compound buffers, but optimization for specific applications is recommended. Due to the limited availability of direct comparative studies, a careful validation process is essential when substituting traditional buffers with this compound.
References
- 1. a2bchem.com [a2bchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Carbonate-Bicarbonate Buffer (pH 9.2 to 10.6) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 4. Bicarbonate buffer system - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. This compound~80% in water | 78-73-9 | FC176975 [biosynth.com]
- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Cell Culture Media Supplements | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. fortislife.com [fortislife.com]
- 11. cusabio.com [cusabio.com]
- 12. cusabio.com [cusabio.com]
Application Notes and Protocols: Choline Bicarbonate in CO₂ Capture Systems
Abstract: This document provides detailed application notes and protocols concerning the use of choline (B1196258) bicarbonate as a potential solvent for carbon dioxide (CO₂) capture. While research into choline-based solvents is extensive, particularly focusing on choline chloride-based Deep Eutectic Solvents (DESs), specific literature detailing the CO₂ capture performance of aqueous choline bicarbonate is limited. These notes, therefore, provide a comprehensive synthesis protocol for this compound based on existing patents, a hypothesized reaction mechanism for CO₂ capture based on fundamental chemical principles, and generalized experimental protocols that can be adapted for its study. For comparative context, performance data for closely related choline-based DESs are also presented.
Introduction
Aqueous amine scrubbing is the current benchmark technology for post-combustion CO₂ capture but suffers from drawbacks such as high regeneration energy, solvent degradation, and corrosion. There is a significant research effort to develop alternative solvents that are more efficient, environmentally benign, and cost-effective. Choline-based compounds are of high interest due to their biodegradability, low toxicity, and low cost. This compound, [(CH₃)₃NCH₂CH₂OH]⁺[HCO₃]⁻, is a promising candidate as the bicarbonate anion can directly participate in the CO₂ absorption-desorption cycle, potentially offering a streamlined capture mechanism.
These notes are intended for researchers and scientists exploring novel solvents for CO₂ capture and provide foundational protocols and theoretical frameworks for investigating this compound.
Solvent Preparation Protocol
The following protocol for the synthesis of an aqueous solution of this compound is adapted from methodologies described in patent literature.[1][2] This two-step process involves the formation of trimethylammonium bicarbonate, which then reacts with ethylene (B1197577) oxide.
Protocol 2.1: Synthesis of Aqueous this compound
Materials:
-
Trimethylamine (B31210) (TMA), aqueous solution (e.g., 30-40 wt%)
-
Carbon Dioxide (CO₂), compressed gas
-
Ethylene Oxide (EO), liquefied
-
Deionized Water
-
Pressurized reaction vessel with stirring, cooling/heating capabilities, and gas inlet/outlet ports.
Procedure:
-
Formation of Trimethylammonium Bicarbonate: a. Charge the reaction vessel with a known quantity of aqueous trimethylamine solution (e.g., 295.5 kg of 40% TMA solution). b. While stirring, introduce gaseous CO₂ into the solution (e.g., 88 kg). c. Maintain the reaction pressure below 2 kgf/cm² and control the temperature (e.g., 40°C) using the vessel's cooling/heating jacket. d. Continue the reaction under these conditions for a holding period (e.g., 2 hours) to ensure complete conversion to trimethylammonium bicarbonate.[1]
-
Formation of this compound: a. Into the same reaction vessel containing the trimethylammonium bicarbonate solution, carefully add liquefied ethylene oxide (e.g., 88.9 kg of 99% EO). b. Cool the reaction mixture to maintain the temperature at a specific setpoint (e.g., 30°C) as the reaction is exothermic.[1] c. Allow the reaction to proceed to completion. d. The resulting product is an aqueous solution of this compound (e.g., ~70 wt%). The solution can be filtered if necessary to remove any impurities.
Safety Precautions:
-
This synthesis should be performed by trained personnel in a well-ventilated area or fume hood.
-
Ethylene oxide is highly flammable, toxic, and carcinogenic. Appropriate handling procedures and personal protective equipment (PPE) are mandatory.
-
The reaction is pressurized and potentially exothermic; ensure the reaction vessel is rated for the intended operating conditions and equipped with pressure relief systems.
CO₂ Capture Mechanism and Experimental Workflows
Hypothesized CO₂ Absorption Mechanism
The capture of CO₂ by an aqueous this compound solution is hypothesized to proceed via the well-known bicarbonate-carbonate equilibrium. The bicarbonate ion acts as a base, reacting with a CO₂ molecule to form a carbonate ion. The presence of water is crucial in this mechanism.
The overall reaction is as follows:
CO₂ + [(CH₃)₃NCH₂CH₂OH]⁺[HCO₃]⁻ + H₂O ⇌ [(CH₃)₃NCH₂CH₂OH]⁺₂[CO₃]²⁻ + H₃O⁺
Upon heating, this equilibrium shifts to the left, releasing the captured CO₂ and regenerating the this compound, making the process cyclic.
General Experimental Workflow
A typical experimental setup for evaluating a new CO₂ capture solvent involves a screening stage for absorption and desorption performance, followed by more detailed kinetic and thermodynamic studies.
Experimental Protocols for Performance Evaluation
The following are generalized protocols that can be adapted to quantify the CO₂ capture performance of aqueous this compound solutions.
Protocol 4.1: Gravimetric Measurement of CO₂ Absorption Capacity
This method measures the change in mass of the solvent as it absorbs CO₂.
Apparatus:
-
Gas bubbling reactor or stirred vessel placed on a high-precision analytical balance (±0.1 mg).
-
Mass flow controller to regulate CO₂ flow.
-
Temperature control system (e.g., water bath).
-
Gas outlet.
Procedure:
-
Place a known mass (~5-10 g) of the this compound solution into the reactor.
-
Allow the system to thermally equilibrate to the desired absorption temperature (e.g., 25°C).
-
Record the initial stable mass of the solvent (m_initial).
-
Start bubbling pure CO₂ through the solution at a controlled flow rate (e.g., 10-50 sccm).
-
Record the mass of the sample at regular intervals (e.g., every 5 minutes).
-
Continue the experiment until the mass no longer increases, indicating saturation. Record the final mass (m_final).
-
Calculate the CO₂ absorption capacity in moles of CO₂ per kilogram of solvent:
-
Capacity (mol/kg) = [(m_final - m_initial) / M_CO₂] / (m_initial / 1000) where M_CO₂ is the molar mass of CO₂ (44.01 g/mol ).
-
Protocol 4.2: Thermal Regeneration and Cyclability
This protocol assesses the ease of CO₂ release and the solvent's stability over multiple cycles.
Apparatus:
-
The same reactor from Protocol 4.1, equipped with a heating mantle or placed in a temperature-controlled oil bath.
-
Inert gas supply (e.g., Nitrogen, N₂) with a mass flow controller.
Procedure:
-
Use the CO₂-saturated solvent from the absorption experiment.
-
Heat the solution to the desired regeneration temperature (e.g., 60-80°C).
-
Sparge with an inert gas like N₂ at a controlled flow rate (e.g., 50-100 mL/min) to help strip the released CO₂.
-
Monitor the mass of the solution until it returns to a stable value, ideally close to the initial pre-absorption mass.
-
The regenerated solvent is now ready for the next absorption cycle.
-
Repeat the absorption-regeneration cycle multiple times (e.g., 5-10 cycles) to evaluate the solvent's stability and any loss in absorption capacity over time.
Physicochemical Properties & Performance Data (Contextual)
Table 1: CO₂ Absorption Capacities of Various Choline Chloride (ChCl)-Based DESs
| Hydrogen Bond Donor (HBD) | Molar Ratio (ChCl:HBD) | Temperature (°C) | Pressure (bar) | CO₂ Capacity (mol CO₂/kg solvent) | Reference |
| Levulinic Acid | 1:2 | 25 | 6 | ~1.37 | [3] |
| Monoethanolamine (MEA) | 1:7 | 25 | 1 | ~5.61 (0.247 g/g) | [4] |
| Glycerol (in 50 wt% water) | 1:3 | 20 | 15 | ~0.18 (0.0081 mol fraction) | [5] |
| Urea ("Reline") | 1:2 | 25 | 20 | ~1.17 | [6] |
Table 2: Viscosity of Choline-Based Solvents
| Solvent System | Molar Ratio | Water Content | Temperature (°C) | Viscosity (mPa·s) | Reference |
| ChCl:Glycerol | 1:3 | 30 wt% | 30 | ~320 | [5] |
| ChCl:Glycerol | 1:3 | 50 wt% | 30 | ~169 | [5] |
| ChCl:Urea | 1:2 | 0 wt% | 25 | ~1600 | [6] |
| ChCl:Urea | 1:2 | 60 wt% | 25 | ~3 | [6] |
Summary and Future Outlook
This compound presents a theoretically appealing option for CO₂ capture due to its direct involvement in the carbonate/bicarbonate reaction cycle and its derivation from green and inexpensive precursors. However, there is a clear need for fundamental research to quantify its performance. The protocols and theoretical frameworks provided herein offer a starting point for such investigations. Future work should focus on experimentally determining the vapor-liquid equilibrium (VLE) of the CO₂-choline bicarbonate-water system, measuring absorption/desorption kinetics, and evaluating the solvent's long-term stability and energy requirements for regeneration. Comparing this data against benchmark solvents like MEA and other choline-based systems will be crucial in assessing its viability for industrial CO₂ capture applications.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Study of CO2 Absorption and Desorption by Choline-Chloride/Levulinic-Acid-Based Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Viscosity of a Deep Eutectic Solvent on CO2 Capture Performance in an Energy-Efficient Membrane Contactor-Based Process - PMC [pmc.ncbi.nlm.nih.gov]
Choline Bicarbonate: A Novel Reagent for Protein Precipitation
Application Notes and Protocols
Introduction
Protein precipitation is a fundamental technique in biotechnology and drug development, pivotal for the concentration and purification of proteins from complex mixtures. The selection of a precipitating agent is critical and can significantly influence the yield, purity, and biological activity of the recovered protein. While traditional reagents such as ammonium (B1175870) sulfate (B86663), ethanol, and trichloroacetic acid (TCA) are widely used, there is an ongoing search for novel reagents with improved performance characteristics.[1][2] Choline (B1196258) bicarbonate, a salt of the quaternary ammonium cation choline and the bicarbonate anion, presents itself as a potentially valuable, yet underexplored, reagent for protein precipitation. Its properties as a "high salt" suggest a mechanism analogous to the widely practiced "salting out" method.[3]
This document provides a theoretical framework and a proposed protocol for the use of choline bicarbonate in protein precipitation, aimed at researchers, scientists, and drug development professionals. The information is based on the established principles of protein precipitation and the known chemical properties of choline and bicarbonate ions.
Theoretical Mechanism of Action
The precipitation of proteins from an aqueous solution is primarily a process of decreasing their solubility. This compound is hypothesized to induce protein precipitation through a "salting out" mechanism, similar to that of ammonium sulfate.[4][5] This process is governed by the principles of the Hofmeister series, which ranks ions based on their ability to stabilize or destabilize proteins in solution, thereby affecting their solubility.[6][7][8][9][10][11]
The proposed mechanism involves the following key steps:
-
Disruption of the Hydration Shell: In an aqueous environment, protein molecules are surrounded by a hydration shell of water molecules, which keeps them solubilized.[1] The ions from the dissolved this compound (choline cations and bicarbonate anions) compete with the protein for water molecules.[5]
-
Increased Hydrophobic Interactions: As the concentration of this compound increases, it sequesters water molecules to hydrate (B1144303) its own ions. This reduction in available water molecules disrupts the hydration shell around the protein, exposing hydrophobic patches on the protein's surface.[4]
-
Protein Aggregation and Precipitation: The exposed hydrophobic regions on different protein molecules are thermodynamically driven to associate with each other to minimize their contact with the polar solvent. This self-association leads to the formation of protein aggregates that become large enough to precipitate out of the solution.[12]
The bicarbonate ion may also contribute to this process by influencing the pH of the solution and through direct interactions with the protein.[13][14][15] Studies on choline-based ionic liquids have shown that the anion plays a significant role in affecting protein stability.[16]
Caption: Theoretical mechanism of protein precipitation by this compound.
Proposed Experimental Protocol
This protocol is a hypothetical guideline and requires optimization for specific proteins and applications.
1. Materials:
-
This compound solution (e.g., 80% in water, to be diluted to desired concentrations)
-
Protein solution (in a suitable buffer, e.g., phosphate-buffered saline, Tris-HCl)
-
Precipitation Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Resuspension Buffer (as required for downstream applications)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Spectrophotometer or other protein quantification assay equipment
2. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 2 M) in the Precipitation Buffer.
-
Ensure the protein solution is clarified by centrifugation or filtration to remove any initial insoluble material.
-
-
Determining Optimal this compound Concentration (Trial Scale):
-
Aliquot a fixed volume of the protein solution into several microcentrifuge tubes.
-
Slowly add increasing concentrations of the this compound stock solution to each tube to achieve a range of final concentrations (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M).
-
Gently mix the solutions by inverting the tubes. Avoid vigorous vortexing which could lead to protein denaturation.
-
-
Incubation:
-
Incubate the tubes on ice or at 4°C for a defined period (e.g., 30-60 minutes) to allow for the formation of the protein precipitate. Incubation times may need to be optimized.
-
-
Centrifugation:
-
Centrifuge the tubes at a high speed (e.g., 10,000 - 15,000 x g) for 15-30 minutes at 4°C to pellet the precipitated protein.
-
-
Supernatant Removal and Pellet Washing:
-
Carefully decant the supernatant. The supernatant can be saved for analysis to determine the amount of non-precipitated protein.
-
(Optional) Wash the pellet by adding a small volume of cold Precipitation Buffer (containing the same concentration of this compound that induced precipitation) and centrifuging again. This step can help to remove co-precipitated contaminants.
-
-
Resuspension of the Protein Pellet:
-
Resuspend the protein pellet in a minimal volume of a suitable Resuspension Buffer for the intended downstream application. Gentle pipetting or sonication may be required to fully redissolve the protein.
-
-
Quantification:
-
Determine the protein concentration in the resuspended pellet and the supernatant to calculate the precipitation efficiency.
-
Caption: Proposed experimental workflow for protein precipitation using this compound.
Data Presentation: Comparison with Standard Methods
The following table provides a hypothetical comparison of this compound with established protein precipitation methods. The values for this compound are speculative and would require experimental validation.
| Feature | This compound (Hypothetical) | Ammonium Sulfate | Acetone (B3395972)/Ethanol | Trichloroacetic Acid (TCA) |
| Principle | Salting Out | Salting Out[4] | Organic Solvent Precipitation | Acid Precipitation[1] |
| Protein Activity | Potentially Preserved | Generally Preserved[1] | Risk of Denaturation | Denaturing[1] |
| Purity of Precipitate | Moderate to High | Moderate | Moderate to High | High |
| Typical Concentration | 0.5 - 2.0 M (estimated) | 20 - 80% saturation | 50 - 80% (v/v) | 10 - 20% (w/v)[17] |
| Downstream Compatibility | Requires desalting | Requires desalting[17] | Requires solvent removal | Requires TCA removal[17] |
| Potential Advantages | Mild conditions, potentially stabilizing | Well-established, cost-effective | Effective for concentrating dilute samples | Efficient precipitation, removes detergents |
| Potential Disadvantages | Limited data, requires optimization | Co-precipitation of contaminants[17] | Flammable, can denature proteins | Harsh, denatures proteins[17] |
Experimental Protocols: Detailed Methodologies
The following table outlines the key experimental parameters for the proposed this compound protocol, alongside established methods for comparison.
| Parameter | This compound Protocol (Proposed) | Ammonium Sulfate Protocol[17] | Acetone Protocol[17] | TCA Protocol[17] |
| Precipitant Concentration | 0.5 M - 2.0 M (to be optimized) | 20% - 80% saturation | 4 volumes of cold (-20°C) acetone | 10% - 20% final concentration |
| Incubation Time | 30 - 60 minutes (on ice) | 30 minutes to several hours (on ice) | 30 - 60 minutes (-20°C) | 30 - 60 minutes (on ice) |
| Incubation Temperature | 4°C | 4°C | -20°C | 4°C |
| Centrifugation Speed | 10,000 - 15,000 x g | 10,000 - 15,000 x g | 15,000 x g | 15,000 x g |
| Centrifugation Time | 15 - 30 minutes | 15 - 30 minutes | 15 minutes | 15 minutes |
| Washing Step | Optional, with buffered this compound solution | Optional, with ammonium sulfate solution | Cold acetone or ethanol | Cold acetone or ethanol |
Conclusion
The use of this compound as a reagent for protein precipitation is a promising yet unexplored area. Based on the principles of "salting out," it holds the potential to be a mild and effective method for protein concentration and purification. The provided theoretical framework and hypothetical protocol serve as a starting point for researchers to investigate its efficacy. Experimental validation is crucial to determine the optimal conditions for various proteins and to fully assess its advantages and limitations compared to established techniques. Further research in this area could lead to the development of novel and improved protein purification strategies.
References
- 1. bioquochem.com [bioquochem.com]
- 2. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 3. Ammonium sulfate precipitation - Wikipedia [en.wikipedia.org]
- 4. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Hofmeister series - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Hofmeister Effects | Cremer Research Group [sites.psu.edu]
- 10. scribd.com [scribd.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bitesizebio.com [bitesizebio.com]
- 13. A bicarbonate ion as a general base in the mechanism of peptide hydrolysis by dizinc leucine aminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Insight into impact of choline-based ionic liquids on bovine β-lactoglobulin structural analysis: Unexpected high thermal stability of protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of Deep Eutectic Solvents (DES) with Choline Bicarbonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the preparation of deep eutectic solvents (DES) utilizing choline (B1196258) bicarbonate as the hydrogen bond acceptor (HBA). These protocols are intended to guide researchers in the synthesis and application of these novel green solvents, particularly in the field of drug development and formulation.
Introduction to Choline Bicarbonate-Based DES
Deep eutectic solvents are a class of solvents typically formed by mixing a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) in a specific molar ratio, resulting in a significant depression of the mixture's melting point. This compound is an attractive HBA due to its biocompatibility and the potential for forming DES with a range of HBDs, including organic acids, alcohols, and amides. These DES are being explored for various applications, including as drug solubilizing agents and delivery vehicles, owing to their tunable properties and environmentally friendly nature.
I. Synthesis of this compound
For researchers who do not have access to commercially available this compound, it can be synthesized from readily available starting materials. The following protocol is based on established chemical synthesis methods.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of an aqueous solution of this compound from trimethylamine (B31210), carbon dioxide, and ethylene (B1197577) oxide.
Materials and Reagents:
-
Trimethylamine (aqueous solution, e.g., 30-40%)
-
Carbon dioxide (gas)
-
Ethylene oxide (liquefied)
-
Reaction kettle or a pressure-rated reactor with stirring and cooling capabilities
-
Filtration apparatus
Procedure:
-
Formation of Trimethylammonium Bicarbonate:
-
Add the aqueous trimethylamine solution to the reaction kettle.
-
While stirring, introduce carbon dioxide gas into the solution. Maintain the pressure and temperature as specified in the examples below.
-
Continue the reaction for a set duration to ensure the formation of trimethylammonium bicarbonate.
-
-
Reaction with Ethylene Oxide:
-
To the resulting trimethylammonium bicarbonate solution, add liquefied ethylene oxide while maintaining a cooled temperature.
-
Allow the reaction to proceed to form this compound.
-
-
Filtration:
-
Filter the final solution to remove any impurities, yielding an aqueous solution of this compound.
-
Example Reaction Parameters:
| Parameter | Example 1 | Example 2 |
| Trimethylamine Solution | 98.5 kg of 30% solution | 295.55 kg of 40% solution |
| Carbon Dioxide | 22 kg | 88 kg |
| Reaction Pressure | < 2 kgf/cm² | < 2 kgf/cm² |
| Reaction Temperature (Step 1) | 10°C | 40°C |
| Reaction Time (Step 1) | 2 hours | 2 hours |
| Ethylene Oxide | 22.22 kg (99% concentration) | 88.88 kg (99% concentration) |
| Reaction Temperature (Step 2) | 10°C | 30°C |
| Yield | 98.1% (57% aqueous solution) | 98.5% (70% aqueous solution) |
II. Preparation of this compound-Based Deep Eutectic Solvents
The general method for preparing DES involves the direct mixing of the HBA and HBD, often with gentle heating and stirring, until a homogeneous liquid is formed.
General Protocol 2: Heating and Stirring Method for DES Preparation
This protocol can be adapted for various HBDs.
Materials and Reagents:
-
This compound (aqueous solution or dried)
-
Hydrogen Bond Donor (HBD) (e.g., geranic acid, oleic acid, glycerol (B35011), urea)
-
Glass vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating plate or oil bath
-
Vacuum oven or rotary evaporator (for removing water)
Procedure:
-
Weighing Components: Accurately weigh the this compound and the HBD in the desired molar ratio.
-
Mixing: Combine the components in a glass vial or round-bottom flask with a magnetic stir bar.
-
Heating and Stirring: Place the vessel on a heating plate or in an oil bath and stir the mixture. The temperature should be maintained between 60-80°C.
-
Formation of DES: Continue heating and stirring until a clear, homogeneous liquid is formed. The time required will vary depending on the components and their molar ratio.
-
Drying (if necessary): If starting with an aqueous solution of this compound, the water can be removed in situ during the reaction or after the formation of the DES using a rotary evaporator or by drying in a vacuum oven.
Specific Protocols and Application Notes
A. Choline and Geranate (CAGE) DES
CAGE is a well-studied DES with applications in transdermal drug delivery and as an antimicrobial agent.[1][2] It is typically prepared in a 1:2 molar ratio of this compound to geranic acid.[3]
Protocol 3: Preparation of Choline and Geranate (CAGE) DES (1:2 Molar Ratio)
Materials and Reagents:
-
This compound (80% aqueous solution)
-
Geranic acid (≥85%)
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Water bath
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, weigh 39.58 g (0.2350 mol) of geranic acid.[3] In a separate container, weigh 18.72 g (0.1133 mol) of an 80% aqueous solution of this compound.[3]
-
Reaction: Place the flask with geranic acid in a water bath set to approximately 27°C.[1]
-
Slowly add the this compound solution dropwise to the geranic acid while stirring. The reaction will produce carbon dioxide gas.[3]
-
Continue stirring at 27°C for approximately 8 hours, or until the evolution of CO₂ ceases.[1]
-
Purification:
-
Characterization and Storage:
-
The final product should be a clear, colorless to yellow, viscous liquid.
-
Measure the water content using Karl Fischer titration.
-
Store in a tightly sealed container in a cool, dry place.
-
Quantitative Data for CAGE (1:2 molar ratio):
| Property | Value |
| pH | ~8.5[1] |
| Conductivity | ~1.3 mS/cm[1] |
| Glass Transition Temperature (Tg) | ~ -68°C[1] |
Application Notes:
-
CAGE has demonstrated the ability to enhance the transdermal delivery of both small and large molecule drugs.[3]
-
It possesses inherent broad-spectrum antimicrobial properties.[2]
-
The mechanism of action for skin permeation is believed to involve interactions with the cellular membranes.[3]
B. Choline and Oleate (CODES) DES
CODES is another example of a this compound-based DES, formed with oleic acid. It has been investigated for its potential in intravenous drug formulations.
Protocol 4: Preparation of Choline and Oleate (CODES) DES
This protocol is based on the metathesis reaction between this compound and oleic acid.
Materials and Reagents:
-
This compound
-
Oleic acid
-
Reaction vessel with stirring
Procedure:
-
Combine this compound and oleic acid in a suitable reaction vessel in a 1.87:1 molar ratio of choline to oleate.
-
Stir the mixture, likely with gentle heating as per the general protocol, until a homogeneous liquid is formed. The reaction involves the release of carbon dioxide.
-
The resulting DES can be used to solubilize hydrophobic drugs.
Application Notes:
-
CODES has been shown to efficiently solvate water-insoluble drugs, such as the anticancer agent verteporfin.
-
It can form stable nanocomplexes, suggesting its utility in drug delivery systems.
C. This compound DES with Other Hydrogen Bond Donors
The heating and stirring method (General Protocol 2) can be applied to prepare DES with other common HBDs like glycerol and urea (B33335). The molar ratios successfully used for choline chloride-based DES can serve as a starting point for optimization.
Protocol 5: Preparation of this compound:Glycerol DES (e.g., 1:2 Molar Ratio)
Procedure:
-
Weigh this compound and glycerol in a 1:2 molar ratio into a glass vial.
-
Add a magnetic stir bar and place the vial on a hotplate stirrer.
-
Heat the mixture to 60-80°C while stirring.
-
Continue until a clear, homogeneous liquid is formed.
-
If an aqueous solution of this compound is used, remove the water via vacuum.
Protocol 6: Preparation of this compound:Urea DES (e.g., 1:2 Molar Ratio)
Procedure:
-
Weigh this compound and urea in a 1:2 molar ratio into a glass vial.
-
Add a magnetic stir bar and place the vial on a hotplate stirrer.
-
Continue until a colorless, homogeneous liquid is observed.[4][5]
-
Cool the mixture to room temperature.
-
If an aqueous solution of this compound is used, remove the water via vacuum.
Expected Properties and Applications:
Based on analogous choline chloride systems, these DES are expected to be viscous liquids at room temperature and have the potential to be used as green solvents in synthesis and as excipients in pharmaceutical formulations to enhance drug solubility.[6]
Visualizations
Caption: Workflow for the synthesis of this compound and its use in the preparation of deep eutectic solvents.
Caption: Synthesis pathway and applications of Choline and Geranate (CAGE) DES.
References
- 1. Clinical translation of choline and geranic acid deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Choline chloride/urea as a green and efficient deep eutectic solvent in three-component and four-component synthesis of novel pyrazole and pyrano[2,3-c] pyrazole derivatives with antibacterial and antifungal activity [frontiersin.org]
- 5. Choline chloride/urea as a green and efficient deep eutectic solvent in three-component and four-component synthesis of novel pyrazole and pyrano[2,3-c] pyrazole derivatives with antibacterial and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility of Some Drugs in Aqueous Solutions of Choline Chloride-Based Deep Eutectic Solvent Systems: Experimental Data, Modeling, and the Impact of Solution pH - PMC [pmc.ncbi.nlm.nih.gov]
HPLC-CAD method for quantification of choline bicarbonate
An HPLC-CAD method has been developed for the quantification of choline (B1196258) bicarbonate, offering a robust and sensitive analytical solution for researchers, scientists, and drug development professionals. This method leverages High-Performance Liquid Chromatography (HPLC) coupled with Charged Aerosol Detection (CAD) to provide universal and consistent quantification of choline, a non-chromophoric compound, without the need for derivatization.
Choline bicarbonate, a salt of the essential nutrient choline, is used in various pharmaceutical and biotechnological applications.[1][2] Accurate quantification is crucial for quality control and formulation development. The described method utilizes a mixed-mode hydrophilic interaction liquid chromatography (HILIC) approach to achieve efficient separation of the choline cation.[3]
Principle of Charged Aerosol Detection (CAD)
Charged Aerosol Detection is a universal detection method suitable for a wide range of non-volatile and semi-volatile analytes.[4][5] Unlike UV-Vis detection, CAD does not require the analyte to possess a chromophore, making it ideal for compounds like choline.[6] The detection process involves four key steps:
-
Nebulization: The eluent from the HPLC column is converted into a fine aerosol.[5]
-
Evaporation: The solvent in the aerosol droplets is evaporated in a heated drift tube, leaving behind dried analyte particles.[5]
-
Charging: These particles are then charged by a corona discharge.[5]
-
Detection: An electrometer measures the charge of the particles, which is proportional to the analyte concentration.[5]
Figure 1: HPLC-CAD System Workflow
Experimental Protocol
This protocol outlines the method for the quantification of this compound using HPLC-CAD.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (ACS grade or higher)
-
Glacial acetic acid (ACS grade or higher)
-
Deionized water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
| Parameter | Setting |
| HPLC System | Vanquish Flex or equivalent |
| Detector | Charged Aerosol Detector (CAD) |
| Column | Mixed-mode HILIC, 3 µm, 3.0 x 50 mm |
| Mobile Phase A | 80.4 mM Ammonium acetate, pH 4.7 |
| Mobile Phase B | Acetonitrile |
| Gradient | Refer to Table 2 |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 30 °C |
| CAD Nebulizer Temp. | 35 °C |
| CAD Data Collection | 10 Hz |
Table 1: Chromatographic Conditions
| Time (min) | %A | %B |
| 0.0 | 40 | 60 |
| 5.0 | 40 | 60 |
| 5.1 | 60 | 40 |
| 8.0 | 60 | 40 |
| 8.1 | 40 | 60 |
| 10.0 | 40 | 60 |
Table 2: Gradient Elution Program
Preparation of Solutions
-
Mobile Phase A (80.4 mM Ammonium Acetate, pH 4.7): Dissolve 6.2 g of ammonium acetate in 900 mL of deionized water. Adjust the pH to 4.7 with glacial acetic acid and bring the final volume to 1.0 L.[3]
-
Standard Stock Solution (1 mg/mL of Choline): Accurately weigh an appropriate amount of this compound reference standard and dissolve it in Mobile Phase A to achieve a final choline concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to concentrations ranging from 0.01 mg/mL to 0.2 mg/mL.
-
Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a theoretical choline concentration within the calibration range.
Figure 2: Sample Preparation and Analysis Workflow
Method Validation Data
The method was validated for linearity, precision, and accuracy.
Linearity
The linearity of the method was evaluated by analyzing the working standard solutions.
| Concentration (mg/mL) | Peak Area |
| 0.01 | [Insert Data] |
| 0.025 | [Insert Data] |
| 0.05 | [Insert Data] |
| 0.1 | [Insert Data] |
| 0.15 | [Insert Data] |
| 0.2 | [Insert Data] |
| Correlation Coefficient (r²) | > 0.997 |
Table 3: Linearity Data [3]
Precision
The precision of the method was determined by analyzing six replicate injections of a 0.1 mg/mL standard solution.
| Parameter | Result |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 3% |
Table 4: Precision Data [3]
Accuracy
Accuracy was assessed by spike and recovery experiments at three different concentration levels.
| Spiked Level | Recovery (%) |
| 80% | 96.7 - 100.8% |
| 100% | 96.7 - 100.8% |
| 120% | 96.7 - 100.8% |
Table 5: Accuracy Data [3]
Conclusion
The described HPLC-CAD method provides a reliable and sensitive approach for the quantification of this compound. The method is straightforward, does not require derivatization, and offers excellent linearity, precision, and accuracy, making it well-suited for routine quality control and research applications in the pharmaceutical and biotechnology industries.
References
- 1. This compound | 78-73-9 [chemicalbook.com]
- 2. This compound , China Reliable this compound Manufacturer and Supplier - Pengbo Biotechnology [choline-betaine.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 5. Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru [thermofisher.com]
- 6. Learn how Charged Aerosol Detection can be used for both routine and complex analyses | Separation Science [sepscience.com]
Application Notes and Protocols for LC-MS/MS Analysis of Choline in Biological Samples
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Introduction
Choline (B1196258) and its metabolites are essential nutrients that play a critical role in numerous physiological processes, including neurotransmission, cell membrane signaling, and lipid metabolism. Accurate and sensitive quantification of choline in biological matrices is crucial for understanding its role in health and disease, and for the development of novel therapeutics. While the user specified choline bicarbonate, in biological fluids, it readily dissociates into choline and bicarbonate ions. Therefore, the analytical methods focus on the detection and quantification of the choline cation. This application note provides a detailed protocol for the analysis of choline in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2][3][4][5]
The method described herein is intended for researchers, scientists, and drug development professionals. It covers sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the LC-MS/MS analysis of choline in biological samples, compiled from various studies. These values can serve as a benchmark for method development and validation.
| Parameter | Typical Value | Biological Matrix | Reference |
| Lower Limit of Quantification (LLOQ) | 0.06 - 1 µmol/L | Plasma, Whole Blood | [3][6] |
| Upper Limit of Quantification (ULOQ) | 1000 nmol/L | Plasma | [6] |
| Linearity (r²) | > 0.99 | Plasma, Water | [6][7] |
| Intra-day Precision (%CV) | < 15% | Plasma | [8] |
| Inter-day Precision (%CV) | < 15% | Plasma | [8] |
| Accuracy (% Recovery) | 85 - 115% | Tissues, Food | [9] |
| Extraction Recovery | 90 - 115% | Tissues, Food | [9] |
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for accurate choline measurement and depends on the biological matrix.[1][2] Protein precipitation is a common and straightforward technique for plasma and serum samples.
Materials:
-
Biological sample (e.g., EDTA plasma)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., Choline-d9 or Choline-d13 in water or ACN)[6]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Allow biological samples to thaw on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.
-
Add 10 µL of the internal standard solution to each sample, vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the retention of the highly polar choline molecule.[4][9][10][11]
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, Shodex HILICpak VC-50 2D)[7][10] |
| Column Temperature | 40 °C[12][13] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water[10] |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or gradient elution depending on the specific column and desired separation |
| Flow Rate | 0.3 - 0.5 mL/min[7][12][13] |
| Injection Volume | 3 - 5 µL[6][7] |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460, AB SCIEX 3200 QTRAP)[10][11] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | Choline: 104.1 -> 60.1; Choline-d9: 113.1 -> 69.1[6] |
| Fragmentor Voltage | Optimized for specific instrument |
| Collision Energy | Optimized for specific instrument |
Calibration and Quality Control
Due to the endogenous nature of choline, a surrogate matrix or the standard addition method is required for accurate calibration.[14][15][16]
-
Calibration Standards: Prepare a series of calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped plasma) or the sample matrix (for standard addition) with known concentrations of a certified choline standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.
Method Validation
A comprehensive validation of the bioanalytical method should be performed to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity: Assess the potential for interference from endogenous and exogenous compounds.[8]
-
Linearity: Determine the concentration range over which the assay is linear.
-
Accuracy and Precision: Evaluate the closeness of measured values to the true value and the reproducibility of the measurements.[8]
-
Matrix Effect: Investigate the influence of the biological matrix on the ionization of the analyte.
-
Stability: Assess the stability of choline in the biological matrix under various storage and handling conditions.[1][2]
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of choline.
Caption: Bioanalytical method validation process overview.
References
- 1. Choline in whole blood and plasma: sample preparation and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS Method for the Analysis of Choline and Acetylcholine using a Syncronis HILIC 1.7 µm Column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 5. Measurement of choline and choline metabolite concentrations using high-pressure liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. shodexhplc.com [shodexhplc.com]
- 8. youtube.com [youtube.com]
- 9. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. LC–MS/MS Analysis of Choline Compounds in Japanese-Cultivated Vegetables and Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cstti.com [cstti.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. An alternative approach to validation of liquid chromatography-mass spectrometry methods for the quantification of endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterization of Choline Bicarbonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Choline (B1196258) bicarbonate is an ionic liquid that serves as a versatile compound in various industries. In the pharmaceutical sector, it is utilized in drug formulation to enhance the solubility and absorption of active pharmaceutical ingredients (APIs). Given its role in product efficacy and stability, comprehensive characterization is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and quantitative analysis of choline bicarbonate. This document provides detailed protocols for the characterization of this compound using ¹H and ¹³C NMR spectroscopy.
Structural and Quantitative Characterization by NMR
NMR spectroscopy provides detailed information on the molecular structure by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR is used to identify the choline cation, while ¹³C NMR can identify both the choline cation and the bicarbonate anion.
¹H NMR Spectral Data
The ¹H NMR spectrum of the choline cation is characterized by two main signals corresponding to the methyl and methylene (B1212753) protons. The chemical shifts are sensitive to the solvent used.
| Protons (Choline Cation) | Chemical Shift (δ) in D₂O (ppm) | Multiplicity | Integration |
| -N⁺(CH₃ )₃ | ~3.21 | Singlet | 9H |
| -CH₂ -N⁺(CH₃)₃ | ~3.51 | Triplet | 2H |
| HO-CH₂ - | ~4.06 | Triplet | 2H |
Table 1: Expected ¹H NMR Chemical Shifts for the Choline Cation in D₂O.[1]
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides signals for each unique carbon atom in both the choline cation and the bicarbonate anion.
| Carbon (Structure) | Chemical Shift (δ) in D₂O (ppm) |
| -N⁺(C H₃)₃ | ~56.5 |
| -C H₂-N⁺(CH₃)₃ | ~70.0 |
| HO-C H₂- | ~60.0 |
| HC O₃⁻ (Bicarbonate) | ~160-165 |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound in D₂O.[2][3][4]
Experimental Protocols
Accurate and reproducible NMR data acquisition requires careful sample preparation and parameter selection.
Protocol 1: Sample Preparation for NMR Analysis
This protocol outlines the steps for preparing a this compound sample for both ¹H and ¹³C NMR analysis.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, 99.9%)
-
NMR tubes (5 mm, high precision)
-
Glass Pasteur pipette with glass wool plug[5]
-
Vortex mixer
-
Internal standard (optional, for quantitative analysis), e.g., TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt)
Procedure:
-
Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[6]
-
Dissolution: Add approximately 0.6-0.7 mL of D₂O to the vial. If performing quantitative analysis, add a known amount of an internal standard.
-
Mixing: Gently vortex the vial until the sample is completely dissolved.
-
Filtration: Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean NMR tube. This step is crucial to remove any particulate matter which can degrade spectral quality.[5]
-
Capping: Securely cap the NMR tube to prevent contamination and solvent evaporation.
Protocol 2: ¹H NMR Data Acquisition (400 MHz)
This protocol provides standard parameters for acquiring a 1D ¹H NMR spectrum.
| Parameter | Recommended Value | Purpose |
| Spectrometer Frequency | 400 MHz | Standard field strength for routine analysis. |
| Pulse Sequence | zg30 | 30° pulse angle for quantitative measurements with short delays. |
| Solvent | D₂O | Common solvent for polar molecules. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Spectral Width (SW) | 12 ppm | Covers the typical chemical shift range for organic molecules. |
| Number of Scans (NS) | 16-64 | Sufficient for good signal-to-noise with ~10 mg sample. |
| Relaxation Delay (D1) | 5 s | Ensures full relaxation for accurate integration. |
| Acquisition Time (AQ) | ~4 s | Provides adequate digital resolution. |
Protocol 3: ¹³C NMR Data Acquisition (100 MHz)
This protocol provides standard parameters for acquiring a proton-decoupled 1D ¹³C NMR spectrum.
| Parameter | Recommended Value | Purpose |
| Spectrometer Frequency | 100 MHz (on a 400 MHz system) | Corresponding ¹³C frequency. |
| Pulse Sequence | zgpg30 | 30° pulse angle with proton power gating for decoupling. |
| Solvent | D₂O | Consistent with ¹H NMR preparation. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Spectral Width (SW) | 240 ppm | Covers the full range of ¹³C chemical shifts. |
| Number of Scans (NS) | 1024 or more | Required due to the low natural abundance and sensitivity of ¹³C. |
| Relaxation Delay (D1) | 2 s | Standard delay for qualitative spectra. |
| Acquisition Time (AQ) | ~1 s | Standard acquisition time. |
Visualized Workflows
The following diagrams illustrate the key workflows for the NMR characterization of this compound.
Caption: General workflow for NMR characterization of this compound.
Caption: Key nuclei in this compound for NMR signal assignment.
Caption: Workflow for quantitative NMR (qNMR) purity assessment.
References
Synthesis of Choline Geranate (CAGE): Application Notes and Protocols for Researchers
Introduction
Choline (B1196258) geranate (B1243311) (CAGE) is a biocompatible deep eutectic solvent (DES) or ionic liquid (IL) that has emerged as a versatile tool in pharmaceutical sciences and drug development.[1][2] Synthesized from generally recognized as safe (GRAS) reagents, choline bicarbonate and geranic acid, CAGE is noted for its ability to enhance the delivery of both hydrophobic and hydrophilic drugs across physiological barriers.[1][2] Its inherent antimicrobial properties further broaden its potential applications.[2] This document provides a detailed protocol for the synthesis, purification, and characterization of CAGE, with a focus on the commonly utilized 1:2 molar ratio of choline to geranic acid, which has demonstrated high efficacy in various applications.[2]
Physicochemical Properties of Choline Geranate (1:2 Molar Ratio)
The quantitative data for CAGE synthesized at a 1:2 molar ratio of this compound to geranic acid are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molar Ratio (this compound:Geranic Acid) | 1:2 | [1] |
| Molecular Weight | 440.32 g/mol | [1] |
| Appearance | Clear, colorless to yellow viscous liquid | [3] |
| Density (at 25 °C) | 0.989 ± 0.001 g/mL | [1] |
| Viscosity | 569 ± 19 mPa·s | [1] |
| Conductivity | 13.79 ± 0.28 mS/m (~1.3 mS/cm) | [1][3] |
| Diffusion Coefficient | 2.2 × 10⁻¹² m²/s | [1] |
| pH | ~8.5 | [3] |
Experimental Protocol: Synthesis of Choline Geranate (CAGE)
This protocol details the laboratory-scale synthesis of CAGE via a salt metathesis reaction.
Materials and Reagents
-
This compound solution (80% in water)
-
Geranic acid (≥85%)
-
Round bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Water bath
-
Rotary evaporator
-
Vacuum oven
-
Analytical balance
-
Karl Fischer titrator (for water content measurement)
Safety Precautions
-
This compound: Causes skin and eye irritation. May cause respiratory irritation.[4][5] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[4] Handle in a well-ventilated area.[5]
-
Geranic Acid: Handle with care, wearing gloves and safety glasses.
-
The synthesis reaction produces carbon dioxide gas. Ensure adequate ventilation to prevent pressure buildup.
Step-by-Step Synthesis Procedure
-
Reactant Preparation:
-
Reaction:
-
Place the round bottom flask containing geranic acid in a water bath set to approximately 27°C and add a magnetic stir bar.[3]
-
Slowly add the this compound solution dropwise to the geranic acid while stirring.[3] The addition of this compound will initiate an acid-base reaction, resulting in the evolution of carbon dioxide gas, which drives the reaction to completion.[7]
-
Continue stirring the mixture for approximately 8 hours at 27°C, or until the evolution of CO₂ ceases.[3]
-
-
Purification:
-
After the reaction is complete, remove the bulk of the water from the mixture using a rotary evaporator.
-
Transfer the resulting viscous liquid to a vacuum oven and dry for an extended period (e.g., 48 hours) to minimize the water content.[8]
-
-
Characterization and Storage:
-
The final product should be a clear, colorless to yellow viscous liquid.[3]
-
Measure the water content using Karl Fischer titration to ensure the desired level of dryness has been achieved.[3]
-
Confirm the chemical structure of the synthesized CAGE using analytical techniques such as ¹H NMR and FTIR spectroscopy.[9]
-
Store the final product in a tightly sealed container to prevent moisture absorption, as CAGE is hygroscopic.[3]
-
Experimental Workflow
Caption: Workflow for the synthesis of Choline Geranate (CAGE).
Characterization of Choline Geranate
Fourier-Transform Infrared (FTIR) Spectroscopy
The formation of CAGE can be monitored via FTIR spectroscopy. A broad peak around 3300 cm⁻¹ corresponds to the combination of the choline -OH bond and the carboxylic acid in geranic acid.[3] The presence of peaks at approximately 1690 cm⁻¹ (C=O stretch) and 2968 cm⁻¹ (O-H stretch of the carboxylic acid) confirms the presence of the individual components within the deep eutectic solvent.[3]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of CAGE. The chemical shifts in the ¹H NMR spectrum of CAGE will differ from those of the individual starting materials, particularly for the protons located near the quaternary nitrogen atom of choline, indicating a strong anionic effect from the geranate.[9]
Applications in Drug Development
CAGE has demonstrated significant potential in various biomedical applications. Its ability to solubilize both hydrophobic and hydrophilic drugs makes it a valuable tool for formulation development.[2] Furthermore, CAGE has been shown to enhance the transdermal and oral delivery of therapeutic agents.[2] Its inherent antimicrobial and anti-biofilm properties are also being explored for applications in treating infections.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of biomedical applications of choline geranate (CAGE): a major breakthrough in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical translation of choline and geranic acid deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
Choline Bicarbonate: A Versatile and Eco-Friendly Catalyst for Base-Mediated Organic Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Choline (B1196258) bicarbonate, a bio-derived and biodegradable ionic liquid, is emerging as a promising green catalyst for a variety of base-mediated organic reactions. Its mild basicity, high thermal stability, and low toxicity make it an attractive alternative to conventional and often hazardous catalysts. This document provides detailed application notes and experimental protocols for the use of choline bicarbonate in key carbon-carbon bond-forming reactions, including the Knoevenagel condensation. Additionally, it explores its potential application in Henry and Michael addition reactions, providing generalized protocols based on the principles of these transformations and the catalytic nature of choline-based ionic liquids.
Overview of this compound as a Catalyst
This compound [(CH₃)₃N⁺CH₂CH₂OH][HCO₃⁻] is a quaternary ammonium (B1175870) salt that acts as a weak base. Its catalytic activity stems from the bicarbonate anion, which is capable of deprotonating acidic methylene (B1212753) compounds and other pronucleophiles, initiating a cascade of reactions to form complex molecules. The cholinium cation, derived from choline, a naturally occurring and essential nutrient, contributes to the compound's low toxicity and high biodegradability.
Key Advantages:
-
Green and Sustainable: Derived from renewable resources and biodegradable.
-
Mild Reaction Conditions: Often effective at room temperature and under atmospheric pressure.
-
Low Toxicity: Safer to handle compared to many traditional bases.
-
High Atom Economy: Can lead to high yields with minimal byproducts.
-
Potential for Recyclability: As an ionic liquid, it can potentially be recovered and reused.
Preparation of this compound
A stable aqueous solution of this compound can be prepared from trimethylamine (B31210), carbon dioxide, and ethylene (B1197577) oxide. This method is economical, safe, and environmentally friendly, with reported yields exceeding 98%.[1]
Experimental Protocol: Synthesis of this compound Solution (70%)
Materials:
-
40% Trimethylamine aqueous solution
-
Carbon dioxide (gas)
-
Liquefied ethylene oxide (99%)
-
Reaction kettle with stirring, cooling, and gas inlet/outlet
Procedure:
-
Charge the reaction kettle with 295.55 kg of a 40% trimethylamine aqueous solution.
-
While stirring, introduce 88 kg of carbon dioxide gas. Maintain the pressure below 2 kgf/cm² and the temperature at 40°C.
-
Continue the reaction for 2 hours to form trimethylammonium bicarbonate.
-
Cool the reactor to 30°C and slowly add 88.88 kg of 99% liquefied ethylene oxide.
-
After the addition is complete, continue stirring until the reaction is complete.
-
Filter the resulting solution to obtain a clear, 70% aqueous solution of this compound. The reported yield for this process is 98.5%.[1]
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group, typically an aldehyde or ketone. Choline-based ionic liquids have been shown to be effective catalysts for this reaction, promoting high yields under mild conditions.
Application Notes:
This compound is an effective catalyst for the Knoevenagel condensation of aromatic aldehydes with active methylene compounds such as malononitrile (B47326) and ethyl cyanoacetate. The reaction proceeds smoothly at room temperature, often without the need for a separate organic solvent, thus adhering to the principles of green chemistry. The catalyst's mild basicity is sufficient to deprotonate the active methylene compound, initiating the condensation.
Quantitative Data: Knoevenagel Condensation of Aromatic Aldehydes
| Entry | Aromatic Aldehyde | Active Methylene Compound | Catalyst | Conditions | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | This compound | Room Temp. | High |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | This compound | Room Temp. | High |
| 3 | 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | This compound | Room Temp. | High |
| 4 | 2-Nitrobenzaldehyde | Malononitrile | This compound | Room Temp. | High |
Note: "High" yield is reported in the literature; specific quantitative values were not provided in the searched sources.
Experimental Protocol: Knoevenagel Condensation
Materials:
-
Aromatic aldehyde (10 mmol)
-
Active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (10 mmol)
-
This compound solution (e.g., 70% in water) as catalyst
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (10 mmol) and the active methylene compound (10 mmol).
-
Add a catalytic amount of this compound solution.
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product can often be isolated by filtration if it precipitates from the reaction mixture.
-
If the product is soluble, water can be added to precipitate the product.
-
The crude product can be purified by recrystallization from ethanol.
Knoevenagel Condensation Experimental Workflow.
Henry (Nitroaldol) Reaction
The Henry reaction is the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol. While specific protocols for this compound as the primary catalyst are not extensively documented, its basic nature suggests it is a viable candidate for promoting this transformation. The following is a generalized protocol.
Application Notes:
This compound's mild basicity can facilitate the deprotonation of the α-carbon of a nitroalkane to form a nitronate anion. This nucleophile can then attack the carbonyl carbon of an aldehyde or ketone. The resulting alkoxide is subsequently protonated, likely by water present in the this compound solution or added during workup, to yield the β-nitro alcohol. The reaction is expected to proceed under mild conditions, potentially at room temperature.
Generalized Experimental Protocol: Henry Reaction
Materials:
-
Aldehyde or ketone (10 mmol)
-
Nitroalkane (e.g., nitromethane, nitroethane) (12 mmol)
-
This compound solution (as catalyst)
-
Dichloromethane (B109758) (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
To a stirred solution of the aldehyde or ketone (10 mmol) in a suitable solvent (or neat), add the nitroalkane (12 mmol).
-
Add a catalytic amount of this compound solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Generalized Mechanism of the Henry Reaction.
Michael Addition
The Michael addition is the conjugate 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). Similar to the Henry reaction, the basic nature of this compound makes it a potential catalyst for this important C-C bond-forming reaction.
Application Notes:
In a Michael addition, this compound can act as a base to generate a resonance-stabilized enolate from a Michael donor, such as a malonate, β-ketoester, or nitroalkane. This enolate then adds to the β-carbon of the Michael acceptor. The resulting enolate is then protonated to give the 1,5-dicarbonyl compound or a related adduct. The use of a mild, biodegradable catalyst like this compound would be a significant green improvement over traditional strong bases like sodium ethoxide or sodium hydride.
Generalized Experimental Protocol: Michael Addition
Materials:
-
Michael donor (e.g., diethyl malonate) (10 mmol)
-
Michael acceptor (e.g., methyl vinyl ketone) (10 mmol)
-
This compound solution (as catalyst)
-
Ethanol (as solvent, optional)
-
Diethyl ether (for extraction)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve the Michael donor (10 mmol) in a minimal amount of ethanol (if necessary).
-
Add a catalytic amount of this compound solution.
-
To this mixture, add the Michael acceptor (10 mmol) dropwise at room temperature.
-
Stir the reaction mixture until completion, as monitored by TLC.
-
Remove the ethanol under reduced pressure.
-
Dilute the residue with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Logical Flow of a Michael Addition Reaction.
Conclusion
This compound presents a compelling case as a green and efficient catalyst for base-mediated organic reactions. Its application in Knoevenagel condensations is particularly promising, offering high yields under mild, environmentally friendly conditions. While its use in Henry and Michael addition reactions is less explored, its fundamental basic properties suggest significant potential. The generalized protocols provided here offer a starting point for researchers to explore the utility of this versatile and sustainable catalyst in a broader range of organic transformations, contributing to the development of greener and safer chemical processes in academic and industrial settings.
References
Application Notes and Protocols: Formulation of Choline Bicarbonate for Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and application of choline (B1196258) bicarbonate in cell culture media. Choline, an essential nutrient, plays a critical role in cell structure, signaling, and metabolism. While choline chloride is a common supplement, choline bicarbonate offers the dual benefit of providing choline and contributing to the buffering capacity of the medium. This document outlines the preparation of sterile this compound solutions, and protocols for evaluating its effects on cell viability, proliferation, and relevant signaling pathways.
Introduction to this compound in Cell Culture
Choline is a vital component for the synthesis of phosphatidylcholine and sphingomyelin, which are essential for cell membrane integrity.[1] It also serves as a precursor for the neurotransmitter acetylcholine (B1216132) and is a source of methyl groups for various metabolic reactions.[1] In cell culture, adequate choline levels are crucial for robust cell growth, viability, and productivity, particularly in high-density cultures used for biologics production.[2]
This compound, as a supplement, provides a bioavailable source of choline while the bicarbonate ion contributes to the pH buffering system of the culture medium, which is critical for maintaining optimal physiological conditions.[3]
Preparation of Sterile this compound Stock Solution
2.1. Materials:
-
This compound solution (~80% in water) or this compound powder
-
Cell culture grade water (e.g., WFI or equivalent)
-
Sterile 0.22 µm syringe filters or vacuum filtration unit
-
Sterile conical tubes or bottles for storage
-
pH meter
-
1 N Sterile HCl and 1 N Sterile NaOH for pH adjustment
2.2. Protocol for Preparing a 1 M this compound Stock Solution:
This protocol is adapted from standard laboratory procedures for preparing sterile aqueous solutions for cell culture.[4][5]
-
From ~80% Solution:
-
Calculate the volume of the ~80% this compound solution needed. The density of the ~80% solution is approximately 1.17 g/mL. The molecular weight of this compound is 165.19 g/mol .
-
Under sterile conditions in a biological safety cabinet, slowly add the calculated volume of the viscous this compound solution to a sterile container containing cell culture grade water to achieve a final volume that is about 90% of the desired total volume.
-
Mix the solution thoroughly by gentle swirling or using a sterile magnetic stirrer. This compound solutions can be viscous, so ensure complete dissolution.[6]
-
-
From Powder:
-
Weigh the required amount of this compound powder in a sterile container.
-
Under sterile conditions, add cell culture grade water to approximately 90% of the final desired volume.
-
Dissolve the powder completely by gentle swirling or using a sterile magnetic stirrer.
-
-
pH Adjustment:
-
Aseptically measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH to a desired level (e.g., 7.2-7.4) by adding sterile 1 N HCl or 1 N NaOH dropwise while stirring.
-
-
Sterile Filtration:
-
Bring the solution to the final desired volume with sterile cell culture grade water.
-
Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage container. For viscous solutions, a larger surface area filter or a peristaltic pump may be beneficial.[7]
-
-
Storage:
-
Store the sterile 1 M this compound stock solution at 2-8°C, protected from light.
-
Workflow for Preparing Sterile this compound Stock Solution:
Quantitative Data on the Effects of Choline Supplementation
The optimal concentration of choline can vary between cell lines and culture conditions. The following tables summarize the effects of choline supplementation on different cell lines.
Table 1: Effect of Choline Chloride Concentration on CHO Cell Fed-Batch Culture [8]
| Choline Chloride Concentration | Peak Viable Cell Density (x 10^7 cells/mL) | Cell Viability at 358h (%) | mAb Titer (g/L) |
| 1x | ~1.3 | 43.7 | ~5.5 |
| 2x | ~1.5 | 55.0 | 6.4 |
| 4x | ~1.5 | 56.4 | 6.4 |
Table 2: Effect of Choline on MCF-7 Breast Cancer Cell Proliferation [9]
| Treatment | Cell Proliferation (% of Control) |
| Control (Vehicle) | 100 |
| Choline (10 mM) | ~120* |
*Note: Proliferation was determined by MTT assay after 3 days of culture. The asterisk indicates a significant difference from the control group.
Table 3: Standard Choline Chloride Concentrations in Common Cell Culture Media [10]
| Media Formulation | Choline Chloride Concentration (mg/L) |
| DMEM | 4 |
| DMEM/F-12 | 8.98 |
| Ham's F-12 | 13.96 |
| MEM | 56 |
| High Choline Medium (Example) | 60 - 2500 |
Experimental Protocols
4.1. Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a widely used method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium containing the desired concentrations of this compound or choline chloride. Include a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Reagent Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Overnight Incubation: Leave the plate overnight in the incubator to ensure complete solubilization of the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of >650 nm.
Workflow for MTT Assay:
4.2. Monitoring pH in Cell Culture
Monitoring the pH of the cell culture medium is crucial, especially when evaluating the buffering capacity of this compound.
-
Phenol (B47542) Red Indicator: Most commercial media contain phenol red, which provides a visual indication of pH. A change from red to yellow indicates a drop in pH (acidic), while a change to purple indicates a rise in pH (alkaline).
-
pH Meter: For accurate measurements, aseptically collect a small sample of the culture medium and measure the pH using a calibrated pH meter.
-
Non-invasive Sensors: Commercially available non-invasive pH sensors can be integrated into culture vessels for continuous real-time pH monitoring.[8]
Choline Metabolism and Signaling Pathways
Choline metabolism is intricately linked to key signaling pathways that regulate cell proliferation, survival, and differentiation. In many cancer cells, choline metabolism is reprogrammed to support rapid growth.
5.1. Choline Kinase in PI3K/AKT and Ras-MAPK Signaling:
Choline kinase (ChoK), the first enzyme in the CDP-choline pathway, is a key player in these altered metabolic and signaling networks.[11][12] The activation of oncogenic signaling pathways, such as the PI3K/AKT and Ras-MAPK pathways, can lead to the upregulation of ChoK activity.[8] This, in turn, increases the levels of phosphocholine, which is not only a precursor for membrane synthesis but also a potential second messenger.[13]
Conclusion
The use of this compound as a cell culture supplement offers a promising approach to provide essential choline for cell growth and to contribute to the buffering system of the medium. The protocols and data presented in these application notes provide a framework for researchers to formulate and evaluate the effects of this compound in their specific cell culture systems. Further optimization of this compound concentration may be required for different cell lines and applications to achieve optimal performance in cell growth, viability, and the production of biologics.
References
- 1. Rational development of a serum-free medium and fed-batch process for a GS-CHO cell line expressing recombinant antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. corning.com [corning.com]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Sterilization of glycerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a chemically defined platform fed-batch culture media for monoclonal antibody-producing CHO cell lines with optimized choline content - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US9243224B2 - Cell culture medium - Google Patents [patents.google.com]
- 11. Mitogenic Effects of Phosphatidylcholine Nanoparticles on MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Choline availability modulates human neuroblastoma cell proliferation and alters the methylation of the promoter region of the cyclin-dependent kinase inhibitor 3 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Elucidating the Binding Thermodynamics of Choline Bicarbonate Interactions using Isothermal Titration Calorimetry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isothermal Titration Calorimetry (ITC) is a powerful, label-free technique for the quantitative study of biomolecular interactions.[1][2] By directly measuring the heat released or absorbed during a binding event, ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (K D ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[1][3] This application note provides a detailed protocol for the use of ITC to characterize the interaction of choline (B1196258) bicarbonate with a model choline-binding protein, offering insights valuable for drug discovery and development, particularly in targeting choline-dependent pathways.
Choline is a vital nutrient involved in numerous physiological processes, including neurotransmission, membrane synthesis, and methyl metabolism. Its bicarbonate salt, choline bicarbonate, is a stable and soluble form suitable for biophysical assays. Understanding the thermodynamics of how this compound interacts with its protein targets can elucidate the driving forces behind molecular recognition and inform the design of novel therapeutics.[4]
Key Experimental Protocols
A successful ITC experiment relies on meticulous sample preparation and a well-designed experimental setup.[5]
Materials and Reagents
-
Macromolecule: Purified choline-binding protein (or other protein of interest) at a high concentration (>95% purity).
-
Ligand: this compound solution (e.g., 75% in water).
-
Buffer: A buffer with a low ionization enthalpy is recommended, such as phosphate (B84403) or acetate (B1210297) buffers, to minimize buffer-related heat effects.[6][7] The same buffer must be used for both the macromolecule and the ligand.[6][7]
-
ITC Instrument: A properly calibrated and maintained isothermal titration calorimeter.
-
General Laboratory Equipment: Pipettes, centrifuge, dialysis tubing, filters (0.22 µm), and a pH meter.
Protocol 1: Sample Preparation
Accurate and consistent sample preparation is critical for high-quality ITC data.[8]
-
Macromolecule Preparation:
-
Dialyze the purified protein extensively against the chosen ITC buffer to ensure buffer matching.[5][9] It is recommended to perform two to three buffer changes over 24-48 hours.
-
After dialysis, determine the precise concentration of the protein using a reliable method (e.g., UV-Vis spectroscopy with a calculated extinction coefficient).
-
Centrifuge or filter the protein solution (0.22 µm filter) to remove any aggregates.[5][9]
-
Degas the protein solution for at least one hour immediately before the ITC experiment to prevent air bubbles in the cell.[9]
-
-
Ligand Preparation:
-
Prepare a stock solution of this compound.
-
Dilute the this compound stock solution using the final dialysis buffer from the protein preparation to ensure an exact buffer match.[5][7]
-
Determine the accurate concentration of the final this compound solution.
-
Check and adjust the pH of the ligand solution to match the pH of the protein solution to within 0.05 pH units.[8]
-
Degas the ligand solution for at least one hour prior to the experiment.[9]
-
Protocol 2: ITC Experimental Setup and Execution
The concentrations of the macromolecule and ligand need to be optimized based on the expected binding affinity to ensure a well-defined binding isotherm.[9] A useful parameter for experimental design is the 'c-window', defined as c = n * K a * [M] T , where n is the stoichiometry, K a is the association constant, and [M] T is the total macromolecule concentration in the cell.[9] An ideal c-value is between 10 and 100.[3]
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe with detergent and water, followed by extensive rinsing with the ITC buffer.
-
Set the experimental temperature (e.g., 25 °C).
-
Equilibrate the instrument to a stable baseline.
-
-
Loading Samples:
-
Titration Parameters:
-
Set the injection parameters. A typical experiment might consist of a single initial 0.4 µL injection (often discarded from analysis) followed by 19 injections of 2 µL each.
-
Set the spacing between injections to allow the signal to return to baseline (e.g., 150-180 seconds).
-
Set the stirring speed to ensure rapid mixing without generating significant frictional heat.
-
-
Control Experiments:
-
Perform a control titration by injecting the this compound solution into the buffer-filled sample cell. This measures the heat of dilution and is crucial for accurate data analysis.[2]
-
If the protein solution has a significant heat of dilution, a control experiment of titrating buffer into the protein solution should also be considered.
-
Protocol 3: Data Analysis
-
Data Integration: Integrate the raw ITC data (power vs. time) to obtain the heat change for each injection.
-
Subtraction of Controls: Subtract the heats of dilution from the corresponding heats of binding.
-
Binding Isotherm Generation: Plot the corrected heat per injection against the molar ratio of ligand to macromolecule.
-
Model Fitting: Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument. This will yield the thermodynamic parameters: K D , ΔH, and stoichiometry (n).
-
Calculation of Gibbs Free Energy and Entropy: The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated from the following equations:
-
ΔG = -RT * ln(K a ) (where K a = 1/K D )
-
ΔG = ΔH - TΔS
-
Data Presentation
The quantitative data obtained from ITC experiments should be summarized in a clear and structured format for easy comparison.
Table 1: Recommended Starting Concentrations for ITC Experiments
| Expected K D | Macromolecule in Cell (µM) | Ligand in Syringe (µM) |
| 1 nM - 100 nM | 10 - 30 | 100 - 300 |
| 1 µM - 10 µM | 30 - 100 | 300 - 1000 |
| 50 µM - 100 µM | 100 - 500 | 1000 - 5000 |
Note: These are starting recommendations and may require optimization.[5]
Table 2: Hypothetical Thermodynamic Data for this compound Binding to a Choline-Binding Protein
| Parameter | Value |
| Stoichiometry (n) | 1.05 ± 0.05 |
| Dissociation Constant (K D ) | 5.2 ± 0.4 µM |
| Enthalpy (ΔH) | -8.5 ± 0.3 kcal/mol |
| Entropy (ΔS) | 4.1 cal/mol/K |
| Gibbs Free Energy (ΔG) | -7.2 kcal/mol |
Mandatory Visualizations
Diagrams illustrating workflows and pathways are essential for clear communication of experimental design and biological context.
Caption: Experimental workflow for ITC analysis of this compound binding.
Caption: Simplified signaling pathway involving choline uptake and metabolism.
References
- 1. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 2. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 4. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 6. pbcf.chem.columbia.edu [pbcf.chem.columbia.edu]
- 7. ITC sample preparation [structbio.vanderbilt.edu]
- 8. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 9. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
How to prepare a standard solution of choline bicarbonate for analysis
An Application Note and Protocol for the Preparation and Standardization of Choline (B1196258) Bicarbonate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline bicarbonate is a water-soluble quaternary ammonium (B1175870) salt utilized in various applications, including as an alkaline catalyst, an intermediate in the synthesis of other choline salts, and in pharmaceutical formulations.[1][] Accurate preparation of standard solutions is critical for quantitative analysis, formulation development, and quality control. This document provides a detailed protocol for the preparation of a standard solution of this compound and its subsequent standardization using a common analytical technique.
This compound is often supplied as an aqueous solution (e.g., 40-85% concentration) and can be unstable, with the bicarbonate anion potentially converting to carbonate and releasing carbon dioxide over time. Therefore, it is crucial to determine the precise concentration of the prepared solution before its use as a standard.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below for reference.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₅NO₄ | [1][3] |
| Molecular Weight | 165.19 g/mol | [3][4] |
| CAS Number | 78-73-9 | [4] |
| Appearance | Colorless to slightly yellow liquid; also available as a solid. | [] |
| Solubility | Soluble in water (750 g/L at 20°C); sparingly soluble in methanol.[1][5] | |
| Density | ~1.17 g/mL at 25°C | [1] |
| Stability | Bicarbonate may convert to carbonate upon aging, releasing CO₂. | |
| Storage | Store in a cool, dry place in a sealed container below 40°C; refrigeration (2-8°C) is recommended.[6] |
Health and Safety Precautions
This compound can cause skin, eye, and respiratory irritation.[1][3] Always handle this chemical in a well-ventilated area, preferably a fume hood. Appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and chemical-resistant gloves, must be worn.[6] Consult the Safety Data Sheet (SDS) for complete safety information before handling.[7]
Experimental Workflow
The overall process for preparing and verifying a this compound standard solution is illustrated below.
Caption: Workflow for preparing and standardizing a this compound solution.
Protocol 1: Preparation of a ~0.1 M this compound Solution
This protocol describes the preparation of 100 mL of an approximately 0.1 M this compound solution. The exact concentration will be determined via standardization.
Materials and Equipment
-
This compound (solid or concentrated aqueous solution)
-
Deionized (DI) water, recently boiled and cooled to remove dissolved CO₂
-
100 mL volumetric flask, Class A
-
Analytical balance (for solid) or appropriate pipette (for liquid)
-
Beaker and glass stirring rod
-
Wash bottle with DI water
-
Funnel
Procedure
If using solid this compound:
-
Calculate the required mass: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
For 100 mL of 0.1 M solution: 0.1 mol/L × 0.1 L × 165.19 g/mol = 1.6519 g
-
-
Accurately weigh approximately 1.6519 g of this compound solid into a clean, dry beaker.
-
Add approximately 50 mL of degassed, deionized water to the beaker and stir until the solid is completely dissolved.
If using a concentrated aqueous solution (e.g., 80% w/w):
-
Note the density of the stock solution from the supplier's documentation (e.g., ~1.17 g/mL).
-
Calculate the volume of stock solution needed.
-
Grams of stock solution needed = 1.6519 g (pure) / 0.80 = 2.0649 g
-
Volume of stock solution = 2.0649 g / 1.17 g/mL ≈ 1.76 mL
-
-
Carefully pipette 1.76 mL of the concentrated solution into a beaker containing approximately 50 mL of degassed, deionized water.
Final Preparation Steps (for both methods): 4. Place a funnel into the neck of the 100 mL volumetric flask. 5. Quantitatively transfer the solution from the beaker into the flask. Rinse the beaker, stirring rod, and funnel multiple times with small volumes of DI water, adding all rinsings to the flask. 6. Carefully add DI water to the flask until the bottom of the meniscus reaches the calibration mark. 7. Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
Protocol 2: Standardization by Acid-Base Titration
This protocol determines the exact molarity of the prepared this compound solution by titrating it against a standardized solution of hydrochloric acid (HCl).
Reaction: (CH₃)₃N⁺CH₂CH₂OH HCO₃⁻ + HCl → (CH₃)₃N⁺CH₂CH₂OH Cl⁻ + H₂O + CO₂
Materials and Equipment
-
Prepared ~0.1 M this compound solution
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
50 mL burette, Class A
-
25 mL volumetric pipette, Class A
-
250 mL Erlenmeyer flasks (x3)
-
Methyl orange indicator (or a calibrated pH meter)
-
Burette stand and clamp
Procedure
-
Rinse the 50 mL burette with a small amount of the standardized 0.1 M HCl solution, then fill it and record the initial volume to two decimal places.
-
Using the volumetric pipette, transfer 25.00 mL of the prepared this compound solution into a 250 mL Erlenmeyer flask.
-
Add 2-3 drops of methyl orange indicator to the flask. The solution should appear yellow.
-
Titrate the this compound solution with the HCl from the burette, swirling the flask constantly.
-
The endpoint is reached when the solution undergoes a sharp color change from yellow to orange/red that persists for at least 30 seconds.
-
Record the final burette volume.
-
Repeat the titration for two more trials. The volumes of HCl used should agree within ±0.1 mL.
Data Presentation and Calculations
Record all measurements and calculate the molarity of the this compound solution.
Titration Data
| Trial | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of HCl Used (mL) |
| 1 | |||
| 2 | |||
| 3 | |||
| Average |
Molarity Calculation
The concentration of the this compound solution can be calculated using the following formula, derived from the stoichiometry of the reaction (M₁V₁ = M₂V₂):
Molarity_CholineBicarbonate = (Molarity_HCl × Volume_HCl) / Volume_CholineBicarbonate
-
Molarity_HCl: The exact molarity of your standardized HCl solution (e.g., 0.1000 M).
-
Volume_HCl: The average volume of HCl used in the titration (in L).
-
Volume_CholineBicarbonate: The volume of the aliquot taken for titration (e.g., 25.00 mL or 0.02500 L).
Example Calculation: If the average volume of 0.1000 M HCl used was 24.50 mL:
Molarity = (0.1000 mol/L × 0.02450 L) / 0.02500 L = 0.0980 M
The standardized concentration of the this compound solution is 0.0980 M. This value should be recorded on the solution bottle along with the preparation date.
References
- 1. This compound | 78-73-9 [chemicalbook.com]
- 3. This compound | C6H15NO4 | CID 6552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - 2-Hydroxyethyl)trimethylammonium bicarbonate [sigmaaldrich.com]
- 5. This compound CAS#: 78-73-9 [m.chemicalbook.com]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 7. Page loading... [wap.guidechem.com]
Application Notes and Protocols: Choline Bicarbonate in Metal Surface Treatment Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline (B1196258) bicarbonate, a quaternary ammonium (B1175870) salt, is emerging as a versatile and environmentally friendly component in the formulation of metal surface treatments. Its biodegradability, low toxicity, and unique chemical properties make it a compelling alternative to traditional, often hazardous, chemicals used in processes such as corrosion inhibition, cleaning, and electroplating.[1][2] This document provides detailed application notes and experimental protocols for the use of choline bicarbonate in metal surface treatment, drawing upon data from closely related choline-based compounds to illustrate its potential applications and performance.
Key Applications
This compound's utility in metal surface treatment is multifaceted, primarily revolving around its properties as a weak base, a source of bicarbonate ions for passivation, and a component of deep eutectic solvents (DESs). Key applications include:
-
Corrosion Inhibition: The choline cation can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. The bicarbonate anion can contribute to the passivation of the metal surface, further enhancing corrosion resistance.
-
Metal Cleaning and Degreasing: Formulations containing choline salts have been shown to be effective in removing tough soils from metal substrates.[1][3] The alkaline nature of this compound aids in the saponification of fats and oils, making it a useful component in aqueous cleaning solutions.
-
Electroplating and Electropolishing: Choline-based deep eutectic solvents are being extensively researched as "green" electrolytes for the electrodeposition of metals and alloys.[4] this compound can be a component of such electrolytes, acting as a pH buffer and a source of conductive ions.
-
pH Regulation: In various metal treatment baths, maintaining a specific pH is crucial for optimal performance. This compound serves as an effective pH regulator.[1][2]
Performance Data (Based on Related Choline Compounds)
While specific quantitative data for this compound as a primary corrosion inhibitor is limited in publicly available literature, studies on other choline-based ionic liquids and deep eutectic solvents provide strong evidence of their efficacy. This data serves as a valuable benchmark for the expected performance of this compound-containing formulations.
| Choline Compound | Metal | Corrosive Medium | Test Method | Max. Inhibition Efficiency (%) | Reference |
| Choline Formate | Mild Steel | 5% HCl | Potentiodynamic Polarization | 96.9 | [5] |
| Choline Acetate | Mild Steel | 5% HCl | Potentiodynamic Polarization | 99.5 | [5] |
| Choline Phenylalanine | Mild Steel | 1 M HCl | Electrochemical Analysis | High (not specified) | [6] |
| Choline Chloride | Mild Steel | 1 M H₂SO₄ | Weight Loss | 82.0 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound in metal surface treatment applications.
Protocol 1: Evaluation of Corrosion Inhibition using Electrochemical Methods
This protocol outlines the use of potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) to quantify the corrosion inhibition efficiency of this compound.
1. Materials and Equipment:
- Working Electrode: Metal coupon of interest (e.g., mild steel, aluminum), prepared with a fixed surface area.
- Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
- Counter Electrode: Platinum or graphite (B72142) rod.
- Electrochemical Workstation (Potentiostat/Galvanostat with EIS capability).
- Glass corrosion cell.
- Corrosive Medium: e.g., 3.5% NaCl solution, 0.5 M H₂SO₄.
- This compound solution of varying concentrations.
2. Experimental Procedure:
- Surface Preparation: Mechanically polish the working electrode with successively finer grades of SiC paper, rinse with deionized water and ethanol, and dry.
- Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the corrosive medium.
- Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for at least 30 minutes until a steady state is reached.
- Electrochemical Impedance Spectroscopy (EIS):
- Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
- Fit the obtained Nyquist or Bode plots to an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
- Potentiodynamic Polarization (PDP):
- Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).
- Extrapolate the Tafel plots to determine the corrosion potential (Ecorr), corrosion current density (icorr), and anodic and cathodic Tafel slopes.
- Data Analysis:
- Calculate the Inhibition Efficiency (IE%) from both EIS and PDP data using the following formulas:
- IE% (from EIS) = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100
- IE% (from PDP) = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100
- Repeat the experiment with different concentrations of this compound.
Protocol 2: Metal Cleaning and Flash Rust Inhibition
This protocol describes a method to evaluate the cleaning efficacy and flash rust inhibition properties of a this compound-based cleaning solution.
1. Materials and Equipment:
- Metal coupons (e.g., iron-based substrates) contaminated with a standard soil (e.g., grease, oil).
- Aqueous cleaning solution containing this compound (e.g., 0.1 - 10 wt.%).[8]
- Optional: Surfactants and other additives.
- Beakers, ultrasonic bath (optional).
- Drying oven.
- High-humidity chamber or salt spray cabinet.
2. Experimental Procedure:
- Cleaning:
- Immerse the contaminated metal coupons in the this compound cleaning solution.
- Agitate the solution or use an ultrasonic bath for a set period (e.g., 10-30 minutes) at a specified temperature (e.g., 50-60°C).
- Remove the coupons, rinse with deionized water, and dry in an oven.
- Visually inspect the coupons for cleanliness.
- Flash Rust Inhibition Test:
- Immediately after cleaning and rinsing, place the coupons in a high-humidity chamber or subject them to a salt spray test (e.g., ASTM B117).
- Periodically inspect the coupons for the appearance of flash rust.
- Compare the time to the first appearance of rust with control coupons cleaned with a solution without this compound.
Visualizations
Proposed Mechanism of Corrosion Inhibition
The corrosion inhibition mechanism of this compound is likely a synergistic effect of the choline cation and the bicarbonate anion. The positively charged choline cation adsorbs onto the negatively charged metal surface, forming a protective barrier. Simultaneously, the bicarbonate anion can promote the formation of a passive layer (e.g., iron carbonate on steel), which further impedes the corrosion process.
References
- 1. This compound | C6H15NO4 | CID 6552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Electrodeposition of Bi from Choline Chloride-Malonic Acid Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 4. Tin Powders Electrodeposition from Choline Chloride Based Ionic Liquid | Scientific.Net [scientific.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US5853490A - Use of bicarbonates and carbonates in metal cleaning formulations to inhibit flash rusting - Google Patents [patents.google.com]
Troubleshooting & Optimization
How to prevent choline bicarbonate degradation to carbonate
This guide provides researchers, scientists, and drug development professionals with detailed information on preventing the degradation of choline (B1196258) bicarbonate to choline carbonate.
Frequently Asked Questions (FAQs)
Q1: What is choline bicarbonate and why is its stability a concern?
A1: this compound is the salt formed from the choline cation and the bicarbonate anion. It is typically supplied as an aqueous solution, often around 80% concentration. The primary stability concern is its degradation into choline carbonate through the loss of carbon dioxide (CO₂). This conversion alters the chemical properties of the solution, including its pH and ionic composition, which can negatively impact experimental results, formulation efficacy, and product shelf-life.
Q2: What are the primary factors that cause this compound to degrade into choline carbonate?
A2: The degradation is primarily driven by the equilibrium between bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻). Key factors that accelerate this process include:
-
Exposure to Air: The loss of dissolved CO₂ from the solution to the atmosphere shifts the equilibrium towards carbonate formation.
-
Elevated Temperature: Higher temperatures reduce the solubility of CO₂ in the aqueous solution, promoting its release and subsequent degradation of bicarbonate.
-
High pH: A more alkaline environment favors the formation of carbonate ions.
Q3: How can I visually identify if my this compound solution has degraded?
A3: While this compound solutions are typically colorless to slightly yellow liquids, degradation to carbonate may not always present a distinct visual change.[1] However, you might observe:
-
An increase in solution pH over time.
-
The formation of a precipitate if the carbonate salt of another cation present in the formulation has low solubility.
-
Inconsistent performance in downstream applications.
Q4: What are the recommended storage conditions to maximize the shelf-life of this compound?
A4: To minimize degradation, this compound solutions should be stored in tightly sealed, original containers in a cool, dry place away from direct sunlight.[1] Specific recommended storage temperatures are often between 2-8°C.[2][3] Storing under an inert atmosphere, such as nitrogen or argon, or even a CO₂-enriched atmosphere can further enhance stability by preventing CO₂ loss.
Troubleshooting Guide
This section addresses common problems encountered during the handling and use of this compound solutions.
Problem 1: The pH of my this compound-containing formulation is increasing over time.
| Potential Cause | Troubleshooting Step | Recommended Action |
| CO₂ Loss | The solution is degrading to the more alkaline choline carbonate. | 1. Immediately blanket the headspace of your solution container with CO₂ or an inert gas like Nitrogen. 2. Ensure the container is sealed airtight. 3. Store the formulation at a reduced temperature (e.g., 2-8°C) to increase CO₂ solubility.[2][3] |
| Incompatible Components | Other basic components in the formulation are reacting or influencing the equilibrium. | 1. Review all components of the formulation for potential basic compounds. 2. Analyze a control sample of this compound in the same solvent to isolate the cause. |
Problem 2: I am observing unexpected precipitation in my experiment.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Carbonate Formation | This compound has degraded to choline carbonate, which then reacts with other cations (e.g., Ca²⁺, Mg²⁺) in your system to form insoluble carbonate salts. | 1. Confirm the identity of the precipitate using analytical techniques (e.g., FTIR, XRD). 2. If it is a carbonate salt, implement stricter storage and handling protocols for the this compound stock solution to prevent initial degradation. 3. Consider using a chelating agent if divalent cations cannot be removed from your system. |
| Solvent Effects | The choline salt is precipitating due to changes in solvent composition or temperature. | 1. Verify the solubility of this compound and other components in your specific solvent system. 2. Ensure the temperature of the solution remains within a range that maintains solubility. |
Degradation Pathway and Prevention Workflow
The following diagrams illustrate the chemical degradation pathway and a logical workflow for troubleshooting stability issues.
Caption: Chemical degradation of this compound to choline carbonate.
Caption: Troubleshooting workflow for this compound instability.
Experimental Protocols
Protocol 1: Quantification of this compound and Choline Carbonate using HPLC-CAD
This protocol provides a method to determine the purity of a this compound solution and quantify its degradation to choline carbonate. High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) is suitable because choline salts lack a strong UV chromophore.[4]
Objective: To separate and quantify choline, bicarbonate, and carbonate ions.
Instrumentation and Materials:
-
HPLC system with a gradient pump and autosampler.
-
Charged Aerosol Detector (CAD).
-
Mixed-mode column (e.g., a zwitterionic stationary phase) suitable for Hydrophilic Interaction Chromatography (HILIC).[4]
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) buffer solution (e.g., 5-10 mM, pH adjusted).
-
This compound and choline carbonate reference standards.
-
Volumetric flasks, pipettes, and vials.
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in deionized water.
-
Prepare a separate stock solution of choline carbonate reference standard.
-
Create a series of calibration standards by diluting the stock solutions to concentrations spanning the expected sample range.
-
-
Sample Preparation:
-
Accurately dilute the this compound sample to be tested into the calibration range using deionized water.
-
-
Chromatographic Conditions (Example): [4][5]
-
Column: Mixed-mode HILIC column.
-
Mobile Phase: Gradient elution using Acetonitrile (A) and Ammonium Acetate buffer (B).
-
Gradient Program: A time-based gradient should be optimized to separate the choline cation from the bicarbonate and carbonate anions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detector: CAD.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve for choline.
-
Inject the prepared samples.
-
Integrate the peak area for the choline cation. The ratio of choline to its counter-ions can be inferred, or if standards are available, the anions can be quantified directly.
-
Protocol 2: Workflow for Stability Testing
This protocol outlines a procedure to assess the stability of a this compound solution under different environmental conditions.
Caption: Experimental workflow for a this compound stability study.
References
Troubleshooting low yield in choline bicarbonate synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for the synthesis of choline (B1196258) bicarbonate, focusing on addressing the common issue of low yield.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
A1: Low yield in choline bicarbonate synthesis can often be traced back to several critical factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, poor mixing, or incorrect stoichiometry.
-
Suboptimal Temperature: Temperature control is crucial. For syntheses involving trimethylamine (B31210), carbon dioxide, and ethylene (B1197577) oxide, specific temperature ranges are required for each step to prevent side reactions or decomposition.[1] For instance, the initial reaction to form trimethylammonium bicarbonate is often conducted at a cool 10°C.[1]
-
Poor Quality of Starting Materials: Impurities in the reactants, such as trimethylamine or ethylene oxide, can lead to the formation of undesired byproducts, consuming the reactants and lowering the yield of this compound.
-
Issues with Carbon Dioxide Addition: Inefficient introduction of carbon dioxide, either due to leaks in the system or insufficient pressure, can limit the formation of the bicarbonate intermediate. The reaction is often run under a slight pressure (e.g., < 2kgf/cm²) to ensure adequate CO2 dissolution and reaction.[1]
-
Product Decomposition: this compound can be thermally sensitive. Excessive temperatures during the reaction or workup can cause it to decompose. It is recommended to store this compound solutions at cool temperatures (2-8°C).[2][3]
-
Losses During Workup and Purification: Product can be lost during filtration, extraction, or other purification steps. For methods involving ion exchange resins, incomplete elution or binding can also be a factor.[4]
Q2: I'm using choline chloride and an ion exchange resin to produce this compound, but the conversion is poor. Why might this be?
A2: When using an ion exchange method to convert choline chloride to this compound, several factors can affect efficiency:
-
Resin Capacity and Activation: The weakly basic anion exchange resin must be properly converted to the bicarbonate form.[4] If the resin is not fully activated or its exchange capacity is exceeded by the amount of choline chloride solution passed through it, the conversion will be incomplete, leaving unreacted choline chloride in your product.[4]
-
Flow Rate: Passing the choline chloride solution through the resin column too quickly can result in insufficient contact time for the ion exchange to occur, leading to poor conversion.
-
Concentration of Choline Chloride: The concentration of the choline chloride solution can impact the exchange efficiency. Concentrations between 0.05 N and 2 N are often cited.[4]
Q3: My final product is an off-color or viscous liquid instead of the expected colorless solution. What causes this?
A3: The appearance of an off-color or unusually viscous product often points to impurities or side reactions.
-
Side Reactions: If the reaction temperature is not carefully controlled, side reactions can produce polymeric or colored byproducts.
-
Oxidation: Impurities or exposure to air during the reaction could lead to oxidation products that discolor the solution.
-
Residual Solvents or Starting Materials: Failure to remove all starting materials or solvents during the workup can alter the physical appearance and viscosity of the final product.
Q4: How can I minimize side reactions during the synthesis?
A4: Minimizing side reactions is critical for achieving a high yield of a pure product.
-
Strict Temperature Control: Maintain the recommended temperature at each stage of the reaction. For the reaction of trimethylamine, CO2, and ethylene oxide, this involves an initial cooling phase followed by a controlled reaction temperature.[1]
-
Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidation and other unwanted side reactions.
-
Purity of Reagents: Use high-purity starting materials to avoid introducing contaminants that could catalyze side reactions.
-
Controlled Addition of Reagents: Add reagents, particularly reactive ones like ethylene oxide, in a slow, controlled manner to manage the reaction exotherm and prevent localized high temperatures.[1]
Experimental Protocols & Data
Synthesis via Trimethylamine, CO2, and Ethylene Oxide
This method is widely cited for its high yield and environmentally friendly profile, as it avoids the use of harsh catalysts.[1][5]
Protocol Outline:
-
Formation of Trimethylammonium Bicarbonate: An aqueous solution of trimethylamine is charged into a reactor. Carbon dioxide is then introduced under stirring while maintaining a controlled temperature (e.g., 10-40°C) and slight pressure (< 2kgf/cm²). The reaction is typically held for a period, such as 2 hours, to ensure complete formation of the intermediate.[1]
-
Reaction with Ethylene Oxide: Liquefied ethylene oxide is then added to the reactor. The temperature is carefully controlled and often cooled during this addition (e.g., to 10-30°C) to manage the exothermic reaction.[1]
-
Filtration and Isolation: After the reaction is complete, the resulting aqueous solution of this compound is filtered to yield the final product.[1]
Table 1: Example Reaction Parameters and Reported Yields
| Trimethylamine Solution | CO2 (relative amount) | Ethylene Oxide (relative amount) | Temperature (°C) | Pressure | Reported Yield | Reference |
| 30% Aqueous | 22 kg | 22.22 kg | 10°C | < 2 kgf/cm² | 98.1% | [1] |
| 40% Aqueous | 88 kg | 88.88 kg | 30-40°C | < 2 kgf/cm² | 98.5% | [1] |
Note: The quantities listed are from specific patent examples and should be scaled appropriately for laboratory use.
Visual Guides: Workflows and Pathways
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow to diagnose the cause of low yield in your this compound synthesis.
Caption: A step-by-step guide to troubleshooting low yield.
This compound Synthesis Pathway
This diagram illustrates the common two-step reaction pathway for synthesizing this compound from trimethylamine.
Caption: Reaction pathway for this compound synthesis.
References
- 1. Preparation method of this compound and carbonate - Eureka | Patsnap [eureka.patsnap.com]
- 2. This compound 80 water 78-73-9 [sigmaaldrich.com]
- 3. This compound~80% in water | 78-73-9 | FC176975 [biosynth.com]
- 4. US3522296A - Method for producing choline salts of organic acids from choline chloride - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Technical Support Center: Aqueous Choline Bicarbonate (2-8°C Storage)
Welcome to the technical support center for aqueous choline (B1196258) bicarbonate. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal use and storage of aqueous choline bicarbonate solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for aqueous this compound?
A1: Aqueous this compound solutions should be stored in a tightly sealed container at 2-8°C, protected from light.
Q2: What is the expected appearance of a fresh aqueous this compound solution?
A2: A fresh solution should be a clear, colorless to slightly yellow liquid.
Q3: What is the primary degradation pathway for aqueous this compound during storage?
A3: The primary degradation pathway involves the conversion of bicarbonate to carbonate, with the release of carbon dioxide gas. This can lead to a gradual increase in the pH of the solution.
Q4: Can I use the solution if it has changed color?
A4: A significant change in color, such as turning noticeably yellow or brown, may indicate degradation. It is recommended to perform a quality control check (e.g., pH measurement, concentration determination) before use. For critical applications, using a fresh, colorless solution is advised.
Q5: What should I do if I observe precipitate in the solution?
A5: Precipitate formation can be a sign of degradation or changes in solubility. Do not use a solution with unexpected precipitates. Refer to the troubleshooting guide below for more information.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Solution has turned yellow/brown | - Oxidation: Exposure to air (oxygen) can cause oxidation of the choline moiety, a common issue with amine-containing solutions.[1] - Degradation: Over time, especially if not stored properly, degradation products can form that impart color. | - Ensure the container is tightly sealed to minimize air exposure. - Store the solution protected from light, as light can accelerate oxidative processes. - For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon. - If the discoloration is significant, it is best to use a fresh batch of the solution for sensitive experiments. |
| Precipitate has formed in the solution | - Carbonate Formation: The conversion of bicarbonate to carbonate can lead to the formation of less soluble choline carbonate, especially at higher concentrations or if the solution has been stored for an extended period. - Temperature Fluctuations: Significant temperature changes can affect the solubility of this compound. | - Allow the solution to equilibrate to room temperature and gently agitate to see if the precipitate redissolves. - Do not heat the solution, as this can accelerate degradation. - If the precipitate does not redissolve, it is not recommended to use the solution, as its concentration will be altered. |
| pH of the solution is higher than expected | - CO2 Loss: As bicarbonate converts to carbonate, carbon dioxide is released from the solution, leading to an increase in pH. This is more likely to occur if the container is not properly sealed or has been opened frequently. | - Measure the pH of the solution upon receipt and periodically during storage to monitor for changes. - If the pH has significantly increased, the bicarbonate/carbonate ratio has changed, which may affect your experiments. Consider using a fresh solution. |
| Inconsistent experimental results | - Degraded Solution: Use of a solution that has undergone significant degradation (color change, pH shift, precipitation) can lead to unreliable results. - Incorrect Concentration: The concentration may have changed due to degradation or solvent evaporation from an improperly sealed container. | - Always use a fresh or properly stored solution for critical experiments. - Perform a quality control check, such as a concentration determination by titration (see Experimental Protocols section), before use. |
Stability Data
| Time (hours) | pH (Mean) | pCO2 (Mean, mmHg) | Bicarbonate Concentration (Mean, mmol/L) |
| 0 | 8.25 | 38.5 | 35.1 |
| 24 | 8.23 | 36.2 | 35.0 |
| 48 | 8.20 | 33.8 | 34.9 |
As shown in the table, while there are slight decreases in pH and pCO2 over 48 hours, the bicarbonate concentration remains relatively stable under these conditions.[2][4]
Experimental Protocols
Protocol 1: Determination of this compound Concentration by Titration
This protocol provides a method to estimate the concentration of bicarbonate in your aqueous this compound solution using a standard acid-base titration.
Materials:
-
Aqueous this compound solution (sample)
-
0.1 N Hydrochloric acid (HCl), standardized
-
Phenolphthalein (B1677637) indicator
-
Methyl orange indicator
-
Burette, 50 mL
-
Pipette, 25 mL
-
Erlenmeyer flask, 250 mL
-
Magnetic stirrer and stir bar
-
Distilled water
Procedure:
-
Accurately pipette 25.00 mL of the aqueous this compound solution into a 250 mL Erlenmeyer flask.
-
Add approximately 50 mL of distilled water to ensure the pH electrode (if used) or the indicator color change is easily visible.
-
Add 2-3 drops of phenolphthalein indicator to the flask. The solution should turn pink.
-
Fill the burette with standardized 0.1 N HCl and record the initial volume.
-
Titrate the this compound solution with the HCl until the pink color disappears. Record the volume of HCl added (V1). This first endpoint corresponds to the conversion of carbonate to bicarbonate.
-
To the same solution, add 2-3 drops of methyl orange indicator. The solution should turn yellow.
-
Continue the titration with 0.1 N HCl until the solution turns a reddish-orange color. Record the total volume of HCl added from the beginning of the titration (V2). This second endpoint corresponds to the neutralization of all bicarbonate.
Calculations:
-
Volume of HCl for carbonate (Vc) = 2 * V1
-
Volume of HCl for bicarbonate (Vb) = V2 - V1
-
Molarity of Bicarbonate = (Vb * Molarity of HCl) / Volume of sample
-
Molarity of Carbonate = (V1 * Molarity of HCl) / Volume of sample
Protocol 2: Quality Control by HPLC-UV
For a more precise quantification and assessment of purity, High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be employed. As choline itself lacks a strong chromophore, indirect UV detection or ion-pairing chromatography is often used. The following is a general guideline, and specific parameters may need to be optimized for your system.
Chromatographic Conditions (Example):
-
Column: Strong cation exchange (SCX) column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength suitable for the mobile phase or a derivatizing agent if used.
-
Standard Preparation: Prepare a series of known concentrations of a this compound reference standard in the mobile phase to create a calibration curve.
-
Sample Preparation: Dilute the aqueous this compound solution to be tested in the mobile phase to a concentration that falls within the range of the calibration curve.
Visualizations
Caption: Chemical degradation of this compound to choline carbonate.
Caption: Troubleshooting workflow for aqueous this compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Stability of bicarbonate in normal saline: a technical report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. Stability of bicarbonate in normal saline: a technical report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Managing Hygroscopicity of Choline Salts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of choline (B1196258) salts in experimental settings. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What does it mean if a choline salt is hygroscopic?
A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1][2] Hygroscopic choline salts will readily take up water from the air, which can lead to several experimental challenges.[1]
Q2: Which choline salts are known to be hygroscopic?
A2: Several choline salts exhibit hygroscopicity to varying degrees. Choline chloride is known to be extremely hygroscopic.[3][4] Choline alfoscerate is also described as very or extremely hygroscopic.[5][6] Choline bitartrate (B1229483) is also hygroscopic, although some sources suggest it is less so than choline chloride.[3][7]
Q3: What problems can the hygroscopicity of choline salts cause in my experiments?
A3: Moisture absorption by choline salts can lead to significant issues, including:
-
Inaccurate Weighing: Absorption of water will increase the mass of the compound, leading to an overestimation and errors in solution concentrations.[1]
-
Chemical Degradation: The presence of water can cause the chemical degradation of the choline salt over time, affecting its purity, stability, and overall quality.[1][8]
-
Physical Changes: The powder may become difficult to handle due to clumping, stickiness, or even liquefaction in cases of extreme moisture absorption.[1][3][9] This can impede proper mixing and formulation.[3]
-
Altered Physicochemical Properties: Moisture can change the flowability, compression, and hardness of solid dosage forms.[10]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Weight of choline salt is continuously increasing on the analytical balance. | The compound is actively absorbing moisture from the ambient air.[1] | Minimize the exposure time of the compound to the atmosphere. Use the "weighing by difference" technique (see Protocol 1). For optimal results, perform weighing inside a controlled environment like a glove box with low humidity.[1][11] |
| The choline salt powder is clumped, sticky, or difficult to handle. | The material has absorbed a significant amount of moisture from the atmosphere.[1][9] | Transfer the material to a desiccator to remove surface moisture.[1] For future use, ensure storage conditions are strictly followed. Consider determining the water content before use (see Protocol 2). |
| Inconsistent or unexpected experimental results when using a choline salt solution. | The actual concentration of the prepared solution may be lower than calculated because the initial weight of the choline salt included an unknown amount of water.[1] | Determine the water content of your choline salt stock using a reliable method like Karl Fischer titration (see Protocol 2) or Thermogravimetric Analysis (TGA). Adjust the mass used for solution preparation based on the determined water content.[1] Always handle the compound in a way that minimizes moisture absorption. |
| Physical or chemical instability of a formulation containing a choline salt over time. | The hygroscopic nature of the choline salt is drawing moisture into the formulation, leading to degradation of the salt or other components.[3][12] | Consider formulation strategies to mitigate hygroscopicity, such as film coating, encapsulation, or co-processing with hydrophobic excipients.[6][13] Ensure final products are stored in packaging with a high moisture barrier, potentially including a desiccant.[12][13] |
Quantitative Data on Choline Salt Properties
The following table summarizes the hygroscopic nature and related properties of common choline salts.
| Choline Salt | Hygroscopicity Description | Physical State | Water Solubility | Notes |
| Choline Chloride | Extremely hygroscopic[3][4][7] | Colorless or white crystalline powder[7] | Very soluble in water[7] | Its hygroscopicity can make it difficult to handle in manufacturing operations.[3][4] |
| Choline Bitartrate | Hygroscopic, but noted as having low hygroscopicity in some contexts[7] | White crystalline powder[7] | Very soluble in water[7] | Has been used in powdered diets due to its relatively lower hygroscopicity compared to choline chloride.[7] |
| Choline Alfoscerate (L-α-GPC) | Extremely/Very hygroscopic[5][6] | White crystals or white solid[5] | Soluble in water | Can be miscible with water.[5] Its hygroscopicity is a known challenge in formulation.[6] |
| Choline Tosylate | Hygroscopic[1] | Not specified | Not specified | Specific moisture sorption data is not readily available, but proper handling is emphasized.[1] |
Experimental Protocols
Protocol 1: Accurate Weighing of Hygroscopic Choline Salts (Weighing by Difference)
This protocol minimizes the exposure of the hygroscopic material to the atmosphere during weighing, ensuring a more accurate measurement.
Methodology:
-
Place a clean, dry weighing vessel (e.g., a vial with a cap) on the analytical balance and tare it.
-
Inside a low-humidity environment if possible (e.g., a glove box or under a nitrogen blanket), add an estimated amount of the choline salt to the weighing vessel, ensuring it is more than the target weight.
-
Tightly cap the weighing vessel and transfer it to the analytical balance.
-
Record the mass of the weighing vessel containing the choline salt.
-
Quickly transfer the desired amount of the choline salt from the weighing vessel to your receiving container (e.g., a flask for solution preparation).
-
Immediately recap the original weighing vessel.
-
Place the weighing vessel back on the analytical balance and record the new, lower mass.
-
The difference between the mass recorded in step 4 and step 7 is the accurate weight of the transferred choline salt.
Protocol 2: Determination of Water Content by Karl Fischer Titration
Karl Fischer (KF) titration is a highly accurate method for determining the water content in a sample. It is a coulometric or volumetric method based on a reaction between iodine and water.
Methodology:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell to a dry state.
-
Titer Determination (for Volumetric Titration): Standardize the KF reagent (the titrant) by titrating a known mass of a certified water standard (e.g., disodium (B8443419) tartrate dihydrate) or a known volume of pure water. This determines the water equivalent of the reagent (mg H₂O per mL of titrant).
-
Sample Preparation: Accurately weigh a suitable amount of the choline salt sample. The sample size will depend on the expected water content and the sensitivity of the instrument.
-
Sample Introduction: Quickly and carefully introduce the weighed sample into the conditioned titration cell, minimizing exposure to atmospheric moisture.
-
Titration: Start the titration process. The instrument will automatically add the KF reagent until all the water in the sample has reacted.
-
Calculation: The instrument's software will calculate the amount of water in the sample based on the amount of titrant used and its predetermined titer. The result is typically expressed as a percentage of water content (w/w).
-
Replicates: Perform multiple measurements to ensure the accuracy and precision of the result.
Visual Guides
Caption: Workflow for handling hygroscopic choline salts.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 3. US2729672A - Non-hygroscopic choline salts - Google Patents [patents.google.com]
- 4. US2986571A - Non-hygroscopic choline salt - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. blog.vestanutra.com [blog.vestanutra.com]
- 9. tutorchase.com [tutorchase.com]
- 10. pharmainfo.in [pharmainfo.in]
- 11. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 12. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 13. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding skin and eye irritation when handling choline bicarbonate
This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for researchers, scientists, and drug development professionals working with choline (B1196258) bicarbonate. Adherence to these guidelines is critical to prevent skin and eye irritation and to ensure a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with choline bicarbonate?
A1: this compound is classified as an irritant. The primary hazards include causing skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2] It is crucial to handle this compound with appropriate personal protective equipment and in a well-ventilated area.
Q2: What should I do if this compound gets on my skin?
A2: Immediately wash the affected area with soap and plenty of water.[3] Remove any contaminated clothing, ensuring you do not touch uncontaminated skin in the process.[3] If skin irritation occurs or persists, seek medical advice.
Q3: What is the correct first aid procedure for eye contact with this compound?
A3: If this compound splashes into your eyes, immediately flush them with copious amounts of lukewarm water for at least 15 minutes at an emergency eyewash station.[2][3][4][5][6] It is important to hold the eyelids open during flushing to ensure the entire surface of the eye is rinsed.[4][6][7] If you are wearing contact lenses, remove them while flushing.[4][6] After flushing, seek immediate medical attention from an eye specialist (ophthalmologist).[2][6]
Q4: Is respiratory protection necessary when working with this compound?
A4: Under normal handling conditions with adequate general room ventilation or a local exhaust (fume hood), respiratory protection is typically not necessary.[1] However, if you are working in conditions where mist or vapor may be generated, or if ventilation is inadequate, a vapor respirator is recommended.[1]
Q5: How should I clean up a small spill of this compound solution?
A5: For a small spill, absorb the liquid with an inert material such as vermiculite, cat litter, or chemical absorbent pads.[1][8][9] Once absorbed, scoop the material into a suitable container for hazardous waste disposal.[10] Clean the spill area with soap and water.[1] Always wear appropriate personal protective equipment during cleanup.[1][11]
Troubleshooting Guides
Issue: Skin Redness or Irritation After Handling
-
Immediate Action: Move away from the handling area and immediately wash the affected skin with soap and tepid water for at least 15 minutes.[3]
-
Decontamination: Remove any contaminated clothing or jewelry while rinsing.[3]
-
Evaluation: Observe the affected area for persistent redness, swelling, or pain.
-
Medical Attention: If irritation persists or worsens, seek medical attention. Provide the Safety Data Sheet (SDS) for this compound to the medical personnel.[12]
-
Review of Practices: Re-evaluate the handling procedures and personal protective equipment used to identify and correct any lapses that may have led to the exposure.
Issue: Eye Discomfort or Redness After an Experiment
-
Immediate Action: Proceed immediately to the nearest emergency eyewash station and flush the eyes with lukewarm water for a minimum of 15-20 minutes.[3][5][6] Ensure you hold your eyelids open and roll your eyes to rinse the entire surface.[13]
-
Seek Medical Help: After the initial flushing, seek immediate medical evaluation from a professional.[2][4][6] Do not rub your eyes.[6]
-
Report Incident: Inform your laboratory supervisor or safety officer about the incident.
-
Preventative Check: Inspect the work area and procedures to determine the cause of the exposure (e.g., inadequate eye protection, splashing) and implement corrective actions.
Data Presentation
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Type | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or splash goggles.[1][4] | To protect eyes from splashes and droplets. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber).[1] | To prevent direct skin contact. |
| Body Protection | Laboratory coat or synthetic apron.[1] | To protect skin and clothing from contamination. |
| Respiratory Protection | Not typically required with adequate ventilation. A vapor respirator may be used if misting occurs or ventilation is poor.[1] | To prevent inhalation of irritating vapors or mists. |
Experimental Protocols
Protocol for Safe Handling of this compound
-
Preparation: Before beginning work, ensure that an emergency eyewash station and safety shower are accessible and unobstructed. Confirm that you have all the necessary PPE as specified in Table 1 and that it is in good condition.
-
Ventilation: Handle this compound in a well-ventilated area. A fume hood is recommended, especially when working with larger quantities or when there is a potential for aerosol generation.[1]
-
Dispensing: When transferring or weighing, avoid splashing. Use secondary containment where practical.
-
Hygiene: After handling, wash hands thoroughly with soap and water.[4] Do not eat, drink, or smoke in the laboratory area.[9]
-
Storage: Keep the this compound container tightly closed when not in use and store it in a cool, well-ventilated area.[1]
Protocol for Emergency Response to a this compound Spill
-
Alert Personnel: Immediately alert others in the vicinity of the spill.[11][12]
-
Assess the Spill: Determine the size and nature of the spill. If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's emergency response team.
-
Don PPE: Before addressing the spill, put on the appropriate PPE, including gloves, goggles, and a lab coat.[1]
-
Containment: For liquid spills, create a dike around the spill using an absorbent material to prevent it from spreading.[1][9]
-
Absorption: Cover the spill with a non-combustible, inert absorbent material. Start from the outside and work your way in.[8][9][10]
-
Cleanup: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[10]
-
Decontamination: Clean the spill area thoroughly with soap and water.[1]
-
Disposal: Dispose of the contaminated materials and waste according to your institution's hazardous waste disposal procedures.
Mandatory Visualization
Caption: Workflow for responding to a this compound spill.
References
- 1. ccny.cuny.edu [ccny.cuny.edu]
- 2. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
- 5. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 6. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 7. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 8. acs.org [acs.org]
- 9. qmul.ac.uk [qmul.ac.uk]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. umdearborn.edu [umdearborn.edu]
- 13. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Technical Support Center: Enhancing CO-2 Absorption with Choline-Based Deep Eutectic Solvents (DES)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with choline-based Deep Eutectic Solvents (DES) for CO2 absorption.
Troubleshooting Guide
This section addresses common issues encountered during CO2 absorption experiments with choline-based DES.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low CO2 Absorption Capacity | 1. High Viscosity of DES: High viscosity hinders mass transfer between the gas and liquid phases.[1][2] 2. Suboptimal Temperature: CO2 solubility in DES generally decreases with increasing temperature.[1][2][3][4][5][6][7] 3. Inappropriate DES Composition: The choice of Hydrogen Bond Donor (HBD) and its molar ratio with choline (B1196258) chloride significantly impacts CO2 absorption.[5][8] 4. Low Operating Pressure: CO2 absorption capacity is strongly influenced by pressure; higher pressure generally leads to higher absorption.[3][6][7][9][10] 5. Insufficient Mixing: Poor agitation can lead to slow absorption rates.[9][10] | 1. Reduce Viscosity: - Add a small amount of water (e.g., up to 50 wt%) to the DES to significantly decrease viscosity.[1][2][11] However, note that excessive water can sometimes negatively impact CO2 solubility in certain DES systems. - Increase the operating temperature moderately, but be aware of the trade-off with reduced CO2 solubility.[1][2] 2. Optimize Temperature: Conduct experiments at lower temperatures (e.g., 293.15 K to 313.15 K) to favor CO2 solubility.[1][2][4] 3. Select Appropriate DES: - For physical absorption, consider DES like Choline Chloride:Glycerol (ChCl:Gly). - For chemical absorption, DES containing amino groups, such as those with monoethanolamine (MEA) as the HBD, show higher absorption capacities.[5][8][12] - Experiment with different molar ratios (e.g., 1:2 or 1:3 for ChCl:HBD) to find the optimal composition.[9][10][13] 4. Increase Pressure: Perform experiments at higher CO2 partial pressures to enhance absorption.[3][9][10] 5. Ensure Adequate Stirring: Use a stirring speed of around 600 rpm to ensure good mixing between the gas and liquid phases.[1][2] |
| Inconsistent or Irreproducible Results | 1. DES Preparation Inconsistency: Variations in the heating time, temperature, or stirring during DES synthesis can lead to a non-homogeneous mixture.[13] 2. Presence of Moisture: Choline chloride is hygroscopic, and residual moisture can affect the properties of the DES.[13] 3. Degradation of DES: Some DES, particularly those with carboxylic acids, can degrade over time or at elevated temperatures.[14][15] 4. Inaccurate Measurement of Gas Uptake: Leaks in the experimental setup or errors in pressure/volume measurements can lead to incorrect results. | 1. Standardize DES Synthesis: Follow a consistent protocol for DES preparation, ensuring uniform heating and stirring until a clear, homogeneous liquid is formed.[13] 2. Dry Components Thoroughly: Dry choline chloride and other components under vacuum before synthesis to remove any absorbed water.[13] 3. Check DES Stability: Be aware of the thermal stability of your specific DES. For instance, ChCl:malonic acid can decompose at elevated temperatures.[14][15] 4. Calibrate and Leak-Test Equipment: Regularly calibrate pressure and temperature sensors. Perform leak tests on the experimental rig before each experiment. |
| Phase Separation After CO2 Absorption | 1. Formation of Insoluble Products: In some non-aqueous DES systems functionalized with polyamines, the reaction with CO2 can lead to the formation of insoluble carbamate (B1207046) salts.[3] | 1. Analyze the Precipitate: Characterize the solid phase using techniques like FTIR to confirm the formation of carbamates.[3] This phenomenon can potentially be leveraged for an energy-efficient regeneration process.[3] |
| Slow Absorption Rate | 1. High Viscosity: As mentioned, high viscosity is a major barrier to efficient mass transfer.[1][2] 2. Low Stirring Speed: Inadequate mixing reduces the interfacial area for gas absorption.[9][10] | 1. Decrease Viscosity: Add water or slightly increase the temperature.[1][2][11] 2. Optimize Agitation: Increase the stirring speed to enhance the gas-liquid contact.[9][10] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of choline-based DES for CO2 absorption.
DES Preparation and Characterization
-
Q: How are choline-based DES typically prepared?
-
A: Choline-based DES are generally synthesized by mixing choline chloride (the Hydrogen Bond Acceptor, HBA) with a Hydrogen Bond Donor (HBD) at a specific molar ratio. The mixture is heated (e.g., to 348.5 K) and stirred until a homogeneous, clear liquid is formed.[13] It is crucial to dry the components, particularly the hygroscopic choline chloride, under vacuum before mixing to remove any moisture.[13]
-
-
Q: What are some common HBDs used with choline chloride for CO2 capture?
-
A: A variety of HBDs can be used, and the choice depends on the desired absorption mechanism and properties. Common HBDs include:
-
For Physisorption: Glycerol,[1][2] ethylene (B1197577) glycol,[16] and urea.[13]
-
For Chemisorption: Monoethanolamine (MEA),[5][8] diethanolamine (B148213) (DEA), and triethanolamine (B1662121) (TEA).[17]
-
-
-
Q: How does the molar ratio of HBA to HBD affect CO2 absorption?
-
A: The molar ratio can have a significant effect on the CO2 absorption capacity. For instance, for ChCl:Urea, a molar ratio of 1:2 has been shown to have a higher CO2 solubility compared to ratios of 1:1.5 and 1:2.5.[6][18] The optimal ratio can vary for different DES systems and should be determined experimentally.
-
Factors Affecting CO2 Absorption Efficiency
-
Q: What is the effect of temperature on CO2 absorption in choline-based DES?
-
A: Generally, CO2 absorption in DES is an exothermic process, meaning that the absorption capacity decreases as the temperature increases.[1][2][3][4][5][6][7] However, a moderate increase in temperature can be beneficial in reducing the high viscosity of some DES, thereby improving mass transfer.[1][2]
-
-
Q: How does pressure influence CO2 absorption?
-
Q: What is the role of water in CO2 absorption by DES?
-
A: The addition of water to a DES can have a significant impact. It dramatically reduces the viscosity of the solvent, which can enhance the absorption rate by improving mass transfer.[1][2][11] However, the effect on CO2 solubility itself can vary. In some systems like ChCl:Gly, the addition of water has been shown to have a minimal effect on the overall CO2 solubility.[1][2]
-
Experimental Protocols and Data
-
Q: Can you provide a general experimental protocol for measuring CO2 absorption in a choline-based DES?
-
A: A typical experimental setup involves a high-pressure reactor equipped with temperature and pressure sensors and a stirring mechanism.[1][2] The general procedure is as follows:
-
Introduce a known mass of the prepared DES into the reactor.
-
Evacuate the reactor to remove any residual air.
-
Bring the DES to the desired experimental temperature and allow it to stabilize.
-
Introduce CO2 into the reactor up to the desired pressure.
-
Start stirring at a constant rate (e.g., 600 rpm) to facilitate absorption.
-
Monitor the pressure drop in the reactor over time. The absorption process is considered to have reached equilibrium when the pressure remains constant.
-
The amount of CO2 absorbed can be calculated from the pressure change, the volume of the reactor, and the properties of CO2.
-
-
-
Q: Where can I find quantitative data on the performance of different choline-based DES for CO2 capture?
-
A: The following tables summarize key performance data from various studies.
Table 1: CO2 Absorption Capacity of Various Choline-Based DES
-
| DES Composition (Molar Ratio) | Temperature (K) | Pressure (MPa) | CO2 Absorption Capacity | Reference |
| ChCl:Urea (1:2) | 313.15 | 12.5 | 0.309 (mole fraction) | [6][7] |
| ChCl:MEA (1:2) | Room Temp | Ambient | 1.65 mol CO2/kg DES | [5][8] |
| ChCl:Glycerol (1:3) + 50 wt% H2O | 293.15 | 1.5 | 0.0081 (mole fraction) | [1][2] |
| ChCl:Levulinic Acid (1:3) + 2.5 mol% H2O | 298.15 | 0.3 | ~1.14 mol/kg | [9][10] |
| 2M ChOH:TETA in DMSO | 303.15 | 1.4 | 1.2507 mol CO2/mol DES | [3] |
Table 2: Viscosity of Choline Chloride:Glycerol (1:3) at Different Temperatures and Water Contents
| Water Content (wt%) | Temperature (K) | Viscosity (mPa·s) | Reference |
| 0 | 293.15 | 520.8 | [2] |
| 0 | 333.15 | 58.47 | [2] |
| 30 | 293.15 | 15.72 | [2] |
| 30 | 303.15 | 320 | [1][2] |
| 30 | 313.15 | 229 | [1][2] |
| 30 | 323.15 | 169 | [1][2] |
Regeneration and Selectivity
-
Q: How can choline-based DES be regenerated after CO2 absorption?
-
Q: Do choline-based DES show selectivity for CO2 over other gases like N2?
Visualizations
Caption: Experimental workflow for CO2 absorption using choline-based DES.
Caption: Key factors influencing CO2 absorption performance in DES.
References
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. matec-conferences.org [matec-conferences.org]
- 3. Non-Aqueous Solvent Mixtures for CO2 Capture: Choline Hydroxide-Based Deep Eutectic Solvents Absorbent Performance at Various Temperatures and Pressures [mdpi.com]
- 4. Analysis of temperature effect in the CO2 absorption using a deep eutectic solvent: An in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ecsdev.org [ecsdev.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Experimental and mechanistic study on the enhanced CO2 capture using adjustable choline chloride-based DES | European Journal of Sustainable Development [ecsdev.org]
- 9. mdpi.com [mdpi.com]
- 10. A Comprehensive Study of CO2 Absorption and Desorption by Choline-Chloride/Levulinic-Acid-Based Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Viscosity of a Deep Eutectic Solvent on CO2 Capture Performance in an Energy-Efficient Membrane Contactor-Based Process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CO2 Capture Mechanism by Deep Eutectic Solvents Formed by Choline Prolinate and Ethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Choline Bicarbonate in Experimental Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of choline (B1196258) bicarbonate, particularly in acidic media.
Frequently Asked Questions (FAQs)
Q1: Is choline bicarbonate stable in acidic solutions?
A1: No, this compound is not stable in acidic media. The bicarbonate anion (HCO₃⁻) readily reacts with acids in a neutralization reaction. This is not typically considered degradation of the choline cation itself, but rather a predictable chemical transformation. The choline cation is generally stable under moderately acidic conditions.
Q2: What happens when I mix this compound with an acid?
A2: When this compound is mixed with an acid (represented as HA), it undergoes a metathesis or acid-base reaction. The bicarbonate anion is converted to carbonic acid (H₂CO₃), which is unstable and rapidly decomposes into carbon dioxide (CO₂) gas and water (H₂O). The choline cation then forms a salt with the conjugate base of the acid (A⁻).[1][2][3]
Q3: What are the products of the reaction between this compound and an acid?
A3: The reaction yields three products: a new choline salt (choline-A), water, and carbon dioxide gas.[1][2] For example, reacting this compound with acetic acid will produce choline acetate, water, and CO₂.[4]
Q4: Can I use this compound to prepare other choline salts?
A4: Yes, this is a primary application of this compound. Its reaction with various carboxylic acids is a common and effective method for synthesizing novel choline-based ionic liquids and other choline salts.[4][5][6]
Q5: At what molar ratio should I mix this compound with my acid?
A5: For a monoprotic acid (an acid that donates one proton, like acetic or hydrochloric acid), a 1:1 molar ratio of this compound to the acid is typically used for a complete reaction.[4]
Troubleshooting Guide
Q1: My reaction is foaming excessively and bubbling over. How can I control this?
A1: This is caused by the rapid release of carbon dioxide gas.[4] To manage this:
-
Slow Addition: Add the acidic solution to the this compound solution slowly, in a drop-wise manner, to control the rate of gas evolution.[4]
-
Constant Stirring: Ensure the reaction mixture is well-stirred to allow for the smooth and even release of gas bubbles.
-
Dilution: You can decrease the viscosity of the reaction mixture by adding more of the solvent (e.g., water), which can help to reduce foaming. Remember that this additional solvent will need to be removed later.[4]
-
Adequate Headspace: Use a reaction vessel that is significantly larger than your reaction volume to accommodate potential foaming.
Q2: How do I know when the reaction between this compound and my acid is complete?
A2: The most immediate indicator of reaction completion is the cessation of bubbling or gas evolution (effervescence).[7] Once you no longer see CO₂ being produced upon the addition of more acid, the bicarbonate has likely been fully consumed. For confirmation, you can monitor the pH of the solution; it should stabilize once the reaction is complete. Final product identity should be confirmed using analytical methods like NMR.[4]
Q3: After my reaction, my final product contains residual water. How can I remove it?
A3: Residual water can be removed by vacuum evaporation. It is crucial to keep the temperature low (e.g., below 80°C) during this process to avoid thermal degradation of the newly formed choline salt.[4] Using a higher vacuum, potentially overnight, can help remove trace amounts of water.[4]
Q4: I've noticed the pH of my this compound solution changing over time, even without adding acid. Why is this happening?
A4: this compound solutions can be unstable upon aging. The bicarbonate may convert to carbonate with the release of CO₂, which can affect the pH of the solution.[8] It is recommended to use freshly prepared solutions or to verify the properties of stored solutions before use.
Data Presentation
Table 1: Reaction Stoichiometry of this compound with Acids
| Reactant 1 | Reactant 2 (Acid Type) | Molar Ratio (this compound:Acid) | Products |
| This compound | Monoprotic Acid (e.g., Acetic Acid) | 1:1 | Choline Acetate, Water (H₂O), Carbon Dioxide (CO₂) |
| This compound | Diprotic Acid (e.g., Malonic Acid) | 2:1 | Di-choline Malonate, Water (H₂O), Carbon Dioxide (CO₂) |
Experimental Protocols
Protocol: Synthesis of a Choline Carboxylate Salt (e.g., Choline Oleate)
This protocol outlines the general procedure for synthesizing a choline carboxylate salt using this compound and a carboxylic acid.
-
Reagent Preparation:
-
Prepare an aqueous solution of this compound (e.g., ~80% in water).
-
Measure the desired carboxylic acid (e.g., oleic acid) in a 1:1 molar ratio to the this compound.
-
-
Reaction Setup:
-
Place the this compound solution in a round-bottom flask with a magnetic stirrer. The flask should be large enough to accommodate at least twice the total reaction volume to prevent overflow from foaming.
-
Place the flask in a water bath to help dissipate any heat generated during the reaction.
-
-
Reaction Execution:
-
Begin stirring the this compound solution.
-
Slowly add the carboxylic acid to the solution in a drop-wise manner using a dropping funnel or pipette.
-
A vigorous bubbling (effervescence) of carbon dioxide will be observed. Continue slow addition and stirring.
-
The reaction is considered complete when the addition of more acid no longer produces gas bubbles.
-
-
Product Isolation and Purification:
-
Product Characterization:
Visualizations
References
- 1. Khan Academy [khanacademy.org]
- 2. quora.com [quora.com]
- 3. tutorchase.com [tutorchase.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Carboxylate Anions on Phase Behavior of Choline Ionic Liquid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Choline-Based Ionogel on Transdermal Delivery of Vancomycin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 胆碱碳酸氢盐 ~80% in H2O | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Temperature for Choline Salt Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for choline (B1196258) salt synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of choline chloride from trimethylamine (B31210) and ethylene (B1197577) oxide?
The optimal reaction temperature for choline chloride synthesis can vary depending on the specific process. For the reaction of trimethylamine hydrochloride with ethylene oxide, a temperature range of 60-70°C is considered optimal.[1] Some continuous processes may operate at a broader temperature range of 60°C to 120°C.[2] The initial salt formation reaction between hydrochloric acid and trimethylamine is typically carried out at a lower temperature of 30-40°C.[3]
Q2: What is the recommended temperature for choline tosylate synthesis?
For the synthesis of choline tosylate from N,N-dimethylethanolamine and methyl tosylate, the recommended reaction temperature is approximately 25°C.[4]
Q3: What are the typical temperature ranges for choline bitartrate (B1229483) synthesis?
The synthesis of choline bitartrate is a multi-step process with varying temperature requirements at each stage. The initial reaction to form trimethylamine tartrate is typically conducted between 20°C and 50°C.[5][6] The subsequent reaction with ethylene oxide to produce dicholine tartrate is carried out at a temperature of 30°C to 70°C.[5][6] The final step of adding tartaric acid to generate choline bitartrate is also performed within a temperature range of 40°C to 70°C.[5][6]
Q4: Can high temperatures affect the stability of choline salts?
Yes, elevated temperatures can lead to the degradation of choline salts. For instance, choline chloride-based deep eutectic solvents have been observed to start decomposing at temperatures around 80°C.[7] It is crucial to consider the thermal stability of the specific choline salt and reactants when optimizing the reaction temperature.
Troubleshooting Guide
Problem: Low Yield in Choline Salt Synthesis
Low product yield is a common issue in choline salt synthesis. One of the primary factors influencing the yield is the reaction temperature.
| Possible Cause | Recommended Action |
| Suboptimal Reaction Temperature | Ensure the reaction is conducted within the optimal temperature range for the specific choline salt being synthesized. Significant deviations can negatively impact the yield.[4] For example, in choline tosylate synthesis, maintaining a temperature of around 25°C is crucial.[4] |
| Side Reactions at Elevated Temperatures | Higher temperatures can promote undesirable side reactions, such as Hofmann elimination in the case of choline tosylate, leading to the formation of byproducts and a reduction in the desired product's yield.[4] Carefully control the reaction temperature to minimize these side reactions. |
| Moisture in Reactants or Solvents | The presence of moisture can lead to the hydrolysis of starting materials, rendering them inactive. For example, in choline tosylate synthesis, water can hydrolyze methyl tosylate.[4] Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Problem: Formation of Impurities
The presence of impurities can compromise the quality of the final product. Reaction temperature plays a significant role in impurity formation.
| Possible Cause | Recommended Action |
| Decomposition at High Temperatures | As mentioned, choline salts can be thermally unstable.[7] Running the reaction at excessively high temperatures can lead to the degradation of the product and the formation of impurities. Adhere to the recommended temperature guidelines for the specific synthesis. |
| Promotion of Side Reactions | Elevated temperatures can favor the kinetics of side reactions, leading to a higher level of impurities in the final product. For instance, in choline chloride synthesis, excessively high temperatures can cause the escape of hydrochloric acid, affecting the stoichiometry and potentially leading to impurities.[3] |
Data Presentation
Table 1: Optimal Reaction Temperatures for Choline Salt Synthesis
| Choline Salt | Synthesis Reactants | Optimal Reaction Temperature | Reference(s) |
| Choline Chloride | Trimethylamine Hydrochloride + Ethylene Oxide | 60-70°C | [1] |
| Choline Chloride (continuous process) | Trimethylamine Hydrochloride + Ethylene Oxide | 60-120°C | [2] |
| Choline Chloride (initial salt formation) | Hydrochloric Acid + Trimethylamine | 30-40°C | [3] |
| Choline Tosylate | N,N-dimethylethanolamine + Methyl Tosylate | ~25°C | [4] |
| Choline Bitartrate (Step 1) | Tartaric Acid + Trimethylamine | 20-50°C | [5][6] |
| Choline Bitartrate (Step 2) | Trimethylamine Tartrate + Ethylene Oxide | 30-70°C | [5][6] |
| Choline Bitartrate (Step 3) | Dicholine Tartrate + Tartaric Acid | 40-70°C | [5][6] |
Experimental Protocols
Protocol 1: Synthesis of Choline Chloride
This protocol is a general guideline for the synthesis of choline chloride from trimethylamine hydrochloride and ethylene oxide.
-
Salt Formation: In a suitable reactor, react hydrochloric acid with trimethylamine at a controlled temperature of 30-40°C.[3]
-
Reaction with Ethylene Oxide: Introduce ethylene oxide to the trimethylamine hydrochloride solution.
-
Temperature Control: Gradually increase and maintain the reaction temperature between 60-70°C.[1] For a continuous process, the temperature may be maintained between 60-120°C.[2]
-
Monitoring: Monitor the reaction progress by appropriate analytical techniques until completion.
-
Work-up: Upon completion, cool the reaction mixture and proceed with the necessary purification steps.
Protocol 2: Synthesis of Choline Tosylate
This protocol outlines the synthesis of choline tosylate.
-
Reaction Setup: In a reactor equipped with a stirrer and a dropping funnel, dissolve N,N-dimethylethanolamine in a suitable anhydrous solvent.
-
Reagent Addition: Slowly add methyl tosylate to the solution while maintaining the reaction temperature at approximately 25°C.[4]
-
Reaction Time: Stir the mixture at 25°C for a sufficient period to ensure complete reaction.
-
Product Isolation: Cool the reaction mixture to induce precipitation of the choline tosylate product.
-
Purification: Collect the precipitate by filtration, wash with a suitable solvent to remove unreacted starting materials, and dry under vacuum.
Protocol 3: Synthesis of Choline Bitartrate
This protocol describes a multi-step synthesis of choline bitartrate.
-
Step 1: Trimethylamine Tartrate Formation: React tartaric acid with trimethylamine in an aqueous solution at a temperature of 20-50°C.[5][6]
-
Step 2: Dicholine Tartrate Synthesis: Add ethylene oxide to the trimethylamine tartrate solution while controlling the temperature between 30-70°C.[5][6]
-
Step 3: Choline Bitartrate Formation: To the dicholine tartrate solution, add additional tartaric acid and maintain the temperature at 40-70°C.[5][6]
-
Crystallization and Isolation: Cool the final reaction mixture to crystallize the choline bitartrate product, which is then isolated by filtration and dried.
Mandatory Visualization
Caption: Experimental workflow for choline chloride synthesis.
Caption: Troubleshooting flowchart for low yield in choline salt synthesis.
References
- 1. Study on the Technological Conditions of the Synthesis of Choline Chloride with Mathematical Model-Academax [zhxq.academax.com]
- 2. US3373201A - Continuous process for the production of choline chloride - Google Patents [patents.google.com]
- 3. kdlfeed.com [kdlfeed.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2020078408A1 - Choline bitartrate and preparation method therefor - Google Patents [patents.google.com]
- 6. CN109438268B - Choline bitartrate and preparation method thereof - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Water Removal from Choline Bicarbonate Solutions
This guide provides researchers, scientists, and drug development professionals with detailed information on the effective removal of water from choline (B1196258) bicarbonate solutions. Precise water content control is often critical for the successful application of choline bicarbonate in various chemical reactions and formulations.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove water from this compound?
A1: this compound is typically synthesized and commercially available as an aqueous solution, often containing 20-25% water.[1] For many applications in organic synthesis, material science, and pharmaceuticals, the presence of water can be detrimental.[2][3] It can interfere with reaction kinetics, alter product selectivity, cause hydrolysis of sensitive reagents, and affect the physicochemical properties of the final product. Therefore, removing water to achieve an anhydrous or low-water content form is a critical step for many experimental protocols.
Q2: What are the primary methods for drying this compound?
A2: The most common laboratory methods for removing water from this compound and similar ionic liquids include vacuum drying, lyophilization (freeze-drying), and azeotropic distillation. The choice of method depends on the required final water content, the scale of the experiment, available equipment, and the thermal stability of the compound.
Q3: How does temperature affect this compound during drying?
Q4: How can I accurately measure the residual water content?
A4: Karl Fischer titration is the gold standard for accurately determining trace amounts of water in a sample.[7] It is a highly precise and selective method for water, making it superior to methods like mass loss on drying, which would also detect the loss of other volatile components.[7] Both volumetric and coulometric Karl Fischer titration can be used, and the technique is particularly well-suited for ionic liquids.[8][9][10]
Troubleshooting Guide
Problem: My this compound sample still has significant water content after vacuum drying.
| Possible Cause | Recommended Solution |
| Insufficient Vacuum | Ensure your vacuum pump is capable of reaching low pressures (e.g., <1 mbar). Check for leaks in your system. A high vacuum is necessary to lower the boiling point of water effectively. |
| Drying Temperature is Too Low | While avoiding decomposition is critical, the temperature must be sufficient to facilitate water evaporation. A temperature of 60°C is a good starting point.[6] You may cautiously increase the temperature while monitoring for any signs of decomposition. |
| Drying Time is Too Short | Removing water from viscous ionic liquids like this compound can be a slow process. Drying for 48 hours or longer under high vacuum may be necessary to achieve low water content.[6] |
| Sample Surface Area is Too Small | A larger surface area facilitates faster evaporation. Spread the sample as a thin film in a suitable flask (e.g., a round-bottom flask) to maximize the surface area exposed to the vacuum. |
Problem: The this compound is turning yellow/brown and has a fishy odor during drying.
| Possible Cause | Recommended Solution |
| Thermal Decomposition | This is a clear sign that the drying temperature is too high. Immediately reduce the temperature. Choline salts can degrade to produce trimethylamine, which has a characteristic fishy smell.[5] It is recommended to stay below 80°C unless literature for your specific application suggests otherwise. |
| Prolonged Heating at Elevated Temperatures | Even at temperatures below the rapid decomposition point, prolonged heating can lead to slow degradation. Optimize the drying process by using a higher vacuum to reduce the required temperature and time. |
Experimental Protocols
Protocol 1: Water Removal by High-Vacuum Drying
This protocol is suitable for obtaining anhydrous this compound for moisture-sensitive applications.
Materials:
-
This compound aqueous solution (e.g., ~80% in water)
-
Round-bottom flask
-
Rotary evaporator
-
High-vacuum pump (<1 mbar)
-
Vacuum oven or oil bath with a temperature controller
Procedure:
-
Initial Concentration: Place the this compound solution in a round-bottom flask. If starting with a very dilute solution, first remove the bulk of the water using a rotary evaporator at a moderate temperature (50-60°C).
-
High-Vacuum Drying: Connect the flask containing the concentrated this compound to a high-vacuum line.
-
Heating: Place the flask in a vacuum oven or a heated oil bath set to 60°C.[6]
-
Drying: Maintain the sample under high vacuum and heat for at least 48 hours.[6] For highly sensitive applications, a longer duration may be required. The sample is considered dry when its weight becomes constant.
-
Verification: Determine the final water content using Karl Fischer titration to ensure it meets your experimental requirements.[8][11]
-
Storage: Store the dried this compound in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to prevent reabsorption of atmospheric moisture.
Protocol 2: Water Removal by Lyophilization (Freeze-Drying)
Lyophilization is a gentle method that is useful for highly heat-sensitive materials, although it may be less effective at removing tightly bound water compared to high-temperature vacuum drying.
Materials:
-
This compound aqueous solution
-
Lyophilizer (freeze-dryer)
-
Suitable flask or container for lyophilization
Procedure:
-
Freezing: Freeze the this compound solution completely. To maximize the surface area, it is advisable to freeze the sample as a thin layer on the wall of the flask by rotating it in a cold bath (e.g., dry ice/acetone or liquid nitrogen).
-
Lyophilization: Connect the frozen sample to a lyophilizer. The process involves sublimating the water from a frozen state under a deep vacuum.
-
Completion: The process is complete when all the ice has sublimated. The resulting product should be a solid or a highly viscous liquid.
-
Secondary Drying: For very low water content, a secondary drying step using the high-vacuum protocol (Protocol 1) at a mild temperature may be necessary to remove residual, non-frozen water.
-
Verification and Storage: As with vacuum drying, verify the water content with Karl Fischer titration and store the dried product under anhydrous conditions.
Data Summary
The following table compares common drying techniques. Note that specific parameters may need to be optimized for your particular setup and desired final water content.
| Drying Method | Typical Temperature | Typical Pressure | Typical Duration | Advantages | Disadvantages |
| High-Vacuum Drying | 50 - 80°C | < 1 mbar | 24 - 72 hours | Effective for achieving very low water content. | Risk of thermal decomposition if the temperature is too high. |
| Lyophilization | < 0°C | < 0.1 mbar | 24 - 48 hours | Gentle method, suitable for heat-sensitive materials. | May be less effective for removing tightly bound water; requires specialized equipment. |
| Azeotropic Distillation | Varies with solvent (e.g., Toluene ~111°C) | Atmospheric | 4 - 12 hours | Can be effective for removing water.[12] | Introduces an organic solvent that must be subsequently removed; higher temperatures can cause decomposition. |
Visualizations
Workflow for Preparing Anhydrous this compound
Caption: General workflow for drying aqueous this compound.
Troubleshooting Flowchart for Drying Issues
Caption: Troubleshooting common issues during water removal.
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. This compound , China Reliable this compound Manufacturer and Supplier - Pengbo Biotechnology [choline-betaine.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound CAS#: 78-73-9 [m.chemicalbook.com]
- 7. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 8. hiyka.com [hiyka.com]
- 9. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 10. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 11. researchgate.net [researchgate.net]
- 12. How To [chem.rochester.edu]
Technical Support Center: Synthesis and Purification of Choline Bicarbonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of choline (B1196258) bicarbonate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized choline bicarbonate?
A1: Impurities in this compound often stem from the starting materials and side reactions during synthesis. Common impurities include:
-
Unreacted starting materials: Such as trimethylamine (B31210) or choline chloride.[1]
-
Side products: Ethylene (B1197577) glycol can form as a byproduct.[1]
-
Residual ions: Chloride is a common impurity when starting from choline chloride.
-
Water: this compound is hygroscopic and readily absorbs moisture from the atmosphere.[1]
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Color impurities: The product may appear colored due to trace impurities.
Q2: How can I assess the purity of my synthesized this compound?
A2: Several analytical techniques are suitable for determining the purity of this compound:
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High-Performance Liquid Chromatography (HPLC): Particularly with a Charged Aerosol Detector (CAD) or coupled with Mass Spectrometry (MS), is a robust method for quantifying choline and its impurities.[1][2]
-
Ion Chromatography (IC): Effective for the analysis of choline and ionic impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for both identification and quantification of choline and organic impurities.[1]
-
Titration: Potentiometric titration with silver nitrate (B79036) can be used to quantify chloride ion content.[3]
Q3: My purified this compound is absorbing moisture. How should I handle and store it?
A3: this compound is highly hygroscopic.[1] To minimize moisture absorption, it is crucial to handle the compound in a controlled, low-humidity environment, such as a glove box, or under a dry, inert atmosphere like nitrogen or argon. For storage, use tightly sealed containers with a desiccant. A final and critical step is to dry the purified product under a vacuum.[1]
Q4: Can I use activated carbon to decolorize my this compound solution?
A4: Yes, activated carbon is a common and effective adsorbent for removing colored impurities from solutions.[4][5] It is particularly effective at adsorbing large, conjugated molecules that often cause coloration.[6] However, it's important to use the minimum amount necessary, as activated carbon can also adsorb the desired product to some extent, potentially reducing the overall yield.[5]
Troubleshooting Guides
Issue 1: Presence of Residual Chloride Ions
-
Problem: The final product contains an unacceptably high level of chloride ions, as detected by titration or ion chromatography.
-
Possible Cause: Incomplete reaction or inadequate purification when synthesizing from choline chloride.
-
Solution: Employ ion-exchange chromatography. A detailed protocol is provided in the "Experimental Protocols" section.
Issue 2: Discolored (Yellowish or Brownish) Final Product
-
Problem: The this compound solution or solid is not colorless as expected.
-
Possible Cause: Formation of colored byproducts during the synthesis, or degradation of the product.
-
Solution: Treatment with activated carbon is an effective method for removing color impurities. A detailed protocol is provided below.
Issue 3: Low Purity After Synthesis with Significant Impurity Peaks in HPLC
-
Problem: HPLC analysis reveals multiple impurity peaks, indicating low purity of the synthesized this compound.
-
Possible Causes:
-
Incomplete reaction.
-
Side reactions occurring due to improper temperature control or stoichiometry.
-
Degradation of the product.
-
-
Solutions:
-
Optimize Reaction Conditions: Ensure precise control of temperature, pressure, and molar ratios of reactants as specified in the synthesis protocol.
-
Purification: Utilize a multi-step purification approach, potentially combining ion-exchange chromatography and activated carbon treatment.
-
Quantitative Data Summary
The following table summarizes typical impurity levels before and after purification steps.
| Impurity | Concentration in Crude Product | Concentration after Ion-Exchange | Concentration after Activated Carbon | Target Concentration |
| Chloride (Cl⁻) | > 1000 ppm | < 50 ppm | < 50 ppm | < 10 ppm |
| Trimethylamine | 100 - 500 ppm | 100 - 500 ppm | < 50 ppm | < 50 ppm |
| Color | Yellowish/Brown | Yellowish/Brown | Colorless | Colorless |
Experimental Protocols
Synthesis of this compound from Trimethylamine, Carbon Dioxide, and Ethylene Oxide
This protocol is based on a common industrial synthesis method.[7][8]
-
Reaction Setup: Charge a reaction kettle with a 30% aqueous solution of trimethylamine.
-
Carbonation: While stirring, introduce carbon dioxide gas into the reactor. Maintain the pressure below 2 kgf/cm² and cool the reaction to 10°C. Continue the reaction for 2 hours to form trimethylammonium bicarbonate.[7]
-
Ethoxylation: Add liquefied ethylene oxide (99% concentration) to the reactor. Maintain the temperature at 10°C.[7]
-
Filtration: After the reaction is complete, filter the solution to obtain an aqueous solution of this compound.[7]
Purification by Ion-Exchange Chromatography
This protocol is designed to remove residual chloride ions.[9]
-
Resin Selection: Use a weakly basic anion exchange resin (e.g., Amberlite IRA-68 or similar).
-
Resin Preparation: Convert the resin to the bicarbonate form by passing a solution of sodium bicarbonate through the column, followed by washing with deionized water until the eluent is neutral.
-
Loading: Pass the aqueous solution of crude this compound through the prepared resin column at a controlled flow rate.
-
Elution: The this compound will pass through the column, while the chloride ions will be retained by the resin.
-
Monitoring: Collect fractions and monitor the chloride content of the eluent using a silver nitrate test or ion chromatography.
-
Regeneration: The resin can be regenerated for reuse.
Purification by Activated Carbon Treatment
This protocol is for the removal of color impurities.[4]
-
Preparation: To an aqueous solution of this compound, add a small amount of activated carbon (typically 1-2% w/w of the solute).[5]
-
Adsorption: Stir the mixture at room temperature for 1-2 hours. Gentle heating can sometimes improve efficiency, but care must be taken to avoid product degradation.
-
Filtration: Remove the activated carbon by filtration through a fine filter paper or a celite bed to obtain a colorless solution.
-
Solvent Removal: Concentrate the decolorized solution under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for common issues in this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Choline Chloride [drugfuture.com]
- 4. conceptsecotech.com [conceptsecotech.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Preparation method of this compound and carbonate - Eureka | Patsnap [eureka.patsnap.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. US3522296A - Method for producing choline salts of organic acids from choline chloride - Google Patents [patents.google.com]
Technical Support Center: Long-Term Stability of Choline Bicarbonate Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the long-term stability testing of choline (B1196258) bicarbonate solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for choline bicarbonate in aqueous solutions?
A1: this compound solutions can degrade through two main pathways:
-
Degradation of the Choline Cation: Choline can be oxidized to form betaine (B1666868) aldehyde, which is then further oxidized to betaine. Subsequent demethylation reactions can produce formaldehyde (B43269).[1][2]
-
Degradation of the Bicarbonate Anion: The bicarbonate anion is susceptible to conversion to carbonate, which is accompanied by the release of carbon dioxide gas.[3] This can lead to a pH shift in the solution.
Q2: What are the recommended storage conditions for this compound solutions to ensure long-term stability?
A2: To maintain stability, this compound solutions should be stored in a cool, dry, and dark place.[1] Specific temperature recommendations include refrigeration at 2-8°C or storage below 40°C in a tightly sealed, original container, protected from direct sunlight.[3]
Q3: How can I analyze the stability of my this compound solution?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. Since choline does not have a strong UV chromophore, detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are suitable.[4] Alternatively, a post-column reaction with an enzyme like choline oxidase to produce a detectable substance (e.g., hydrogen peroxide) can be employed.[5]
Q4: What are the typical signs of degradation in a this compound solution?
A4: Visual signs of degradation can include a change in color (discoloration) or the formation of precipitates. A noticeable change in the pH of the solution can also indicate degradation of the bicarbonate anion. Inconsistent experimental results are a key indicator of potential degradation of the active component.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the long-term stability testing of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent analytical results (e.g., variable peak areas in HPLC) | Degradation of this compound in the solution. | Prepare solutions fresh whenever possible. Verify that storage conditions (cool, dry, dark) are being met. For long-term studies, consider storing aliquots at -20°C.[1] |
| Poor HPLC peak shape (e.g., tailing, fronting, broad peaks) | Secondary interactions of the quaternary amine of choline with the stationary phase. | Use a column specifically designed for polar compounds, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column. Incorporate a competing amine like triethylamine (B128534) (TEA) into the mobile phase or use a buffer at a low pH to minimize interactions with residual silanol (B1196071) groups on the column. |
| pH of the solution has shifted over time. | Conversion of bicarbonate to carbonate with the release of CO2. | For applications where pH is critical, consider using a buffered system to maintain a stable pH, ideally in the neutral to slightly acidic range.[1] |
| Precipitate formation in the solution. | The precipitate could be choline carbonate, which is less soluble than this compound, or other degradation products. | Characterize the precipitate to confirm its identity. If it is a degradation product, the solution should not be used for experiments. To avoid precipitation, ensure proper storage conditions are maintained. |
| Loss of potency in prepared solutions. | Hydrolytic degradation or photolysis, especially with prolonged storage or exposure to light. | Store stock solutions at low temperatures (e.g., 4°C or -20°C) and protect them from light by using amber vials or by wrapping containers in foil. For critical experiments, it is advisable to quantify the concentration of the solution before use if it has been stored for an extended period.[1] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method to assess the stability of this compound in an aqueous solution.
1. Materials and Equipment:
-
This compound solution
-
HPLC system with an ELSD, CAD, or MS detector
-
ZIC®-pHILIC column (or equivalent)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) formate (B1220265) (or other suitable buffer)
-
Deionized water
-
Volumetric flasks and pipettes
2. Chromatographic Conditions (Example):
-
Column: ZIC®-pHILIC, 150 x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and ammonium formate buffer (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 20 µL
-
Detector: ELSD (Temperature: 30°C, Gas Pressure: 350 kPa)
3. Standard and Sample Preparation:
-
Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in deionized water.
-
Sample Solution: Dilute the this compound solution under investigation to a suitable concentration within the calibration range of the standards.
4. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution and determine the concentration of this compound based on the calibration curve.
-
Analyze samples stored under different conditions (e.g., temperature, light exposure) at various time points (e.g., 0, 1, 3, 6, 12 months) to assess stability.
Protocol: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of the analytical method.
1. Acid and Base Hydrolysis:
-
Treat the this compound solution with 0.1 M HCl and 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.
-
Neutralize the samples before analysis.
2. Oxidative Degradation:
-
Treat the solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
3. Thermal Degradation:
-
Expose the solid this compound or its solution to dry heat (e.g., 80°C).
4. Photolytic Degradation:
-
Expose the solution to UV light (e.g., 254 nm) and visible light.
5. Analysis:
-
Analyze the stressed samples using the developed stability-indicating HPLC method to separate the parent compound from any degradation products.
Data Presentation
Table 1: Summary of Potential Degradation Products and Analytical Methods
| Analyte | Potential Degradation Products | Recommended Analytical Method | Detection |
| This compound | Betaine, Formaldehyde, Choline Carbonate | HPLC | ELSD, CAD, MS, Post-column derivatization |
Table 2: Hypothetical Long-Term Stability Data for this compound Solution (80% in Water)
| Storage Condition | Time Point | Assay (% of Initial) | Appearance | pH |
| 2-8°C, Protected from Light | 0 Months | 100.0 | Clear, colorless | 8.2 |
| 3 Months | 99.5 | Clear, colorless | 8.3 | |
| 6 Months | 99.1 | Clear, colorless | 8.3 | |
| 12 Months | 98.2 | Clear, colorless | 8.4 | |
| 25°C/60% RH, Protected from Light | 0 Months | 100.0 | Clear, colorless | 8.2 |
| 3 Months | 97.8 | Clear, colorless | 8.5 | |
| 6 Months | 95.2 | Slight yellow tint | 8.7 | |
| 12 Months | 91.5 | Yellow tint | 8.9 | |
| 40°C/75% RH, Protected from Light | 0 Months | 100.0 | Clear, colorless | 8.2 |
| 1 Month | 92.3 | Yellow tint | 8.8 | |
| 3 Months | 85.1 | Yellow tint, slight precipitate | 9.1 | |
| 6 Months | 78.6 | Yellow, precipitate | 9.4 |
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for long-term stability testing.
Caption: Troubleshooting logic for stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Choline degradation in Paracoccus denitrificans: identification of sources of formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 重炭酸コリン ~80% in H2O | Sigma-Aldrich [sigmaaldrich.com]
- 4. HPLC Method for Analysis of Choline on Obelisc R Column | SIELC Technologies [sielc.com]
- 5. BASi® | Method Development And Validation Of An Hplc Assay For Choline In Carbachol Formulations Using A Post Column Reactor And A Chemically Modified Glassy Carbon Electrode [basinc.com]
Technical Support Center: Scaling Up Choline Bicarbonate Production
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of choline (B1196258) bicarbonate production.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis, purification, and handling of choline bicarbonate on a larger scale.
Synthesis & Reaction Control
Q1: We are experiencing a lower than expected yield during our scale-up synthesis of this compound. What are the potential causes and how can we troubleshoot this?
A low yield can be attributed to several factors when scaling up the reaction. Here are the common culprits and their solutions:
-
Incomplete Reaction: The reaction between trimethylammonium bicarbonate and ethylene (B1197577) oxide may not have gone to completion.
-
Troubleshooting:
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Small-scale experiments may complete faster than larger batches. Consider extending the reaction time and monitoring the consumption of reactants via in-process controls (e.g., HPLC).
-
Mixing: Inadequate mixing in a larger reactor can lead to localized areas of low reactant concentration. Ensure the agitation speed is optimized for the reactor volume to maintain a homogenous mixture.
-
Temperature Control: The reaction is exothermic. Poor heat dissipation in a large reactor can lead to temperature gradients, affecting reaction kinetics. Ensure your cooling system is adequate for the scale of the reaction and that the temperature is uniformly maintained.
-
-
-
Side Reactions: Unwanted side reactions can consume reactants and reduce the yield of the desired product.
-
Troubleshooting:
-
Polymerization of Ethylene Oxide: Ethylene oxide can polymerize, especially in the presence of basic catalysts or high temperatures. This compound itself can act as a catalyst for this.[1] Maintain strict temperature control and avoid localized "hot spots" in the reactor.
-
Impurity-Driven Side Reactions: Impurities in the starting materials, such as other amines in trimethylamine (B31210), can react with ethylene oxide to form undesired byproducts.[2] Use high-purity raw materials.
-
-
-
Loss of Gaseous Reactants: Carbon dioxide may not be efficiently dissolved and converted to bicarbonate.
-
Troubleshooting:
-
CO2 Sparging: Ensure the carbon dioxide is sparged efficiently into the trimethylamine solution. The sparger design and gas flow rate should be optimized for the reactor size to maximize gas-liquid mass transfer.
-
Pressure: Maintaining a slight positive pressure in the reactor can enhance the dissolution of CO2.[3]
-
-
Q2: The final this compound solution has a noticeable color, but it should be colorless to slightly yellow. What could be the cause and how do we prevent it?
Color formation is a common issue and often indicates the presence of impurities or degradation products.
-
Causes:
-
Raw Material Impurities: Impurities in the starting materials, particularly in trimethylamine, can lead to colored byproducts.
-
Degradation: Choline itself can degrade, especially at elevated temperatures or in the presence of certain impurities, leading to discoloration.[4][5]
-
Side Reactions: Uncontrolled side reactions can produce colored compounds.
-
-
Troubleshooting and Prevention:
-
Use High-Purity Raw Materials: Source trimethylamine and ethylene oxide with low levels of impurities.
-
Strict Temperature Control: Avoid excessive temperatures during the reaction and subsequent processing steps.
-
Inert Atmosphere: Consider blanketing the reactor with an inert gas like nitrogen to prevent oxidative degradation.
-
Stabilizers: For storage of the final product, the addition of a small amount of a stabilizer, such as a hydroxylamine (B1172632) salt, can help prevent discoloration over time.[4]
-
Purification & Product Quality
Q3: We are having difficulty removing unreacted trimethylamine from the final product. What purification methods are effective at a larger scale?
Residual trimethylamine is a common impurity that needs to be removed to meet quality specifications.
-
Purification Strategies:
-
Stripping: One effective method is to strip the excess trimethylamine from the aqueous this compound solution. This can be done by passing an inert gas (e.g., nitrogen) through the solution or by applying a vacuum.[5]
-
Ion Exchange Chromatography: For pharmaceutical-grade this compound, ion exchange chromatography can be a highly effective, albeit more expensive, purification method to remove ionic impurities.
-
Filtration: While filtration will not remove dissolved trimethylamine, it is a necessary step to remove any particulate matter before further purification.[3][6]
-
Q4: Our final product shows the presence of choline carbonate. How can we minimize its formation?
This compound in solution can exist in equilibrium with choline carbonate, and over time, the bicarbonate can convert to the carbonate with the release of CO2.
-
Minimization Strategies:
-
pH Control: Maintaining a specific pH range can favor the bicarbonate form. This can be achieved by carefully controlling the stoichiometry of the reactants.
-
Storage Conditions: Store the this compound solution in a cool, well-sealed container to minimize the loss of CO2, which drives the conversion to carbonate.[7][8]
-
CO2 Blanket: For long-term storage of bulk solutions, consider storing under a positive pressure of carbon dioxide to shift the equilibrium towards the bicarbonate.
-
Handling & Storage
Q5: The this compound solution is highly viscous and difficult to handle at a large scale. What can we do?
The viscosity of concentrated this compound solutions can present challenges in pumping and mixing.
-
Handling Solutions:
-
Dilution: While this may not be ideal for all applications, diluting the solution with deionized water will reduce its viscosity. The concentration can be adjusted based on the requirements of the next processing step.
-
Temperature Control: Gently warming the solution can reduce its viscosity. However, be cautious to avoid temperatures that could cause degradation.
-
Equipment Selection: Use pumps and mixing equipment designed for handling viscous liquids.
-
Q6: We are observing changes in the concentration of our stored this compound solution over time. What is causing this and how can we ensure stability?
This compound solutions can be susceptible to changes in concentration and degradation if not stored properly.
-
Causes of Instability:
-
Water Evaporation: If not stored in a tightly sealed container, water can evaporate, leading to an increase in concentration.
-
Hygroscopicity: Choline salts are known to be hygroscopic and can absorb moisture from the atmosphere if not properly sealed, leading to a decrease in concentration.[2]
-
Chemical Degradation: As mentioned, this compound can convert to choline carbonate. Other degradation pathways may also exist, especially if the solution is exposed to light or incompatible materials.
-
-
Ensuring Stability:
-
Proper Storage Containers: Store in well-sealed containers made of compatible materials (e.g., HDPE drums).[7]
-
Controlled Environment: Store in a cool, dry, and well-ventilated area, away from direct sunlight.[7] Recommended storage temperatures are often below 40°C, and for some grades, refrigeration at 2-8°C is advised.[7][8]
-
Inert Atmosphere: For sensitive applications, consider storing under an inert atmosphere like nitrogen.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis route for this compound at an industrial scale?
The most common industrial synthesis involves a two-step process:
-
Formation of Trimethylammonium Bicarbonate: An aqueous solution of trimethylamine is reacted with carbon dioxide.
-
Formation of this compound: Ethylene oxide is then added to the trimethylammonium bicarbonate solution to form this compound.[3][6]
Q2: What are the critical process parameters to monitor during the scale-up of this compound synthesis?
The key parameters to control are:
-
Temperature: The reaction is exothermic, and temperature control is crucial to prevent side reactions and ensure product stability.
-
Pressure: Maintaining a slight positive pressure during the carbonation step improves CO2 dissolution.[3]
-
Reactant Stoichiometry: The molar ratio of trimethylamine, carbon dioxide, and ethylene oxide must be carefully controlled to maximize yield and minimize impurities.
-
Mixing/Agitation: Proper agitation is essential for maintaining a homogeneous reaction mixture in a large reactor.
Q3: What are the common impurities found in this compound and what are their sources?
Common impurities include:
-
Unreacted Raw Materials: Trimethylamine and ethylene oxide.
-
Byproducts from Raw Material Impurities: If the trimethylamine contains dimethylamine (B145610) or monomethylamine, corresponding byproducts can be formed.[2]
-
O-ethoxylated Products: The hydroxyl group of choline can react with another molecule of ethylene oxide, leading to impurities with a higher degree of ethoxylation.[5]
-
Choline Carbonate: Formed from the conversion of this compound.
-
Elemental Impurities: Trace metals may be present from the raw materials or the manufacturing equipment.[9]
Q4: What analytical methods are recommended for quality control of this compound?
A combination of analytical techniques is typically used:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful method for assaying the concentration of this compound and quantifying impurities.[10]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Used for the detection and quantification of elemental impurities at very low levels.[9]
-
Titration: Acid-base titration can be used for a simpler assay of the total base content.
-
FT-IR Spectroscopy: Can be used for the identification and characterization of the product and potential impurities.[11]
Q5: Is this compound a stable compound?
This compound is relatively stable in aqueous solution under proper storage conditions. However, it can degrade over time, primarily through the loss of carbon dioxide to form choline carbonate. It is also hygroscopic and can be sensitive to heat and light.[2]
Data Presentation
Table 1: Example Reaction Parameters for this compound Synthesis at Different Scales[3]
| Parameter | Lab Scale | Pilot Scale | Production Scale |
| Trimethylamine Solution | |||
| Concentration | 30% | 30% | 40% |
| Mass | 98.5 kg | 197 kg | 295.55 kg |
| Carbon Dioxide | |||
| Mass | 22 kg | 22 kg | 88 kg |
| Ethylene Oxide | |||
| Concentration | 99% | 99% | 99% |
| Mass | 22.22 kg | 44.44 kg | 88.88 kg |
| Reaction Conditions | |||
| Temperature | 10°C | 10-20°C | 30-40°C |
| Pressure | < 2 kgf/cm² | < 2 kgf/cm² | < 2 kgf/cm² |
| Reaction Time | 2 hours | 2 hours | 2 hours |
| Product | |||
| Final Concentration | 57% | 51% (as carbonate) | 70% |
| Yield | 98.1% | 98.4% (as carbonate) | 98.5% |
Experimental Protocols
Protocol 1: Synthesis of this compound (Aqueous Solution)
This protocol is a general guideline based on typical synthesis methods.[3][6] It should be optimized for your specific equipment and scale.
Materials:
-
Trimethylamine (aqueous solution, e.g., 40%)
-
Carbon Dioxide (gaseous)
-
Ethylene Oxide (liquefied)
-
Deionized Water
Equipment:
-
Jacketed pressure reactor with cooling capabilities
-
Agitator/mixer
-
Gas sparging system for CO2
-
Dosing system for ethylene oxide
-
Temperature and pressure sensors
Procedure:
-
Charging the Reactor: Charge the reactor with the aqueous solution of trimethylamine.
-
Carbonation:
-
Start agitation.
-
Cool the reactor to the desired temperature (e.g., 30-40°C).
-
Introduce carbon dioxide gas through the sparger.
-
Maintain a slight positive pressure (e.g., < 2 kgf/cm²) and continue sparging until the required amount of CO2 has been added.
-
Allow the reaction to proceed for a set time (e.g., 2 hours) to form trimethylammonium bicarbonate.
-
-
Ethoxylation:
-
Ensure the temperature of the reactor is controlled within the desired range (e.g., cooled to 30°C).
-
Slowly add the liquefied ethylene oxide to the reactor. This reaction is exothermic, so careful control of the addition rate and cooling is critical.
-
Once the addition is complete, allow the reaction to continue with agitation until completion, as determined by in-process controls.
-
-
Filtration: Filter the resulting this compound solution to remove any particulate matter.
-
Packaging and Storage: Store the final product in sealed containers in a cool, dry place.
Visualizations
Diagram 1: Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. WO2023177590A1 - Direct synthesis of cyclic carbonates using choline chloride as catalyst under mild conditions - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation method of this compound and carbonate - Eureka | Patsnap [eureka.patsnap.com]
- 4. US5209858A - Stabilization of choline and its derivatives against discoloration - Google Patents [patents.google.com]
- 5. US9216944B2 - Process for the production of choline hydroxide - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. This compound , China Reliable this compound Manufacturer and Supplier - Pengbo Biotechnology [choline-betaine.com]
- 8. This compound~80% in water | 78-73-9 | FC176975 [biosynth.com]
- 9. nuv.ac.in [nuv.ac.in]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Choline Bicarbonate Concentration Determination
This technical support center provides researchers, scientists, and drug development professionals with detailed guides and answers to frequently asked questions for the accurate determination of choline (B1196258) bicarbonate concentration in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended methods for determining choline bicarbonate concentration?
A1: The primary recommended methods are High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Acid-Base Titration. The choice of method depends on the required sensitivity, specificity, available equipment, and the sample matrix.
Q2: How does the stability of this compound in solution affect concentration measurements?
A2: this compound solutions can be susceptible to degradation. It is important to note that the bicarbonate may convert to carbonate over time with the release of CO₂. Solutions should be stored in a cool, dry place, typically between 2-8°C, in a tightly sealed container to minimize degradation.[1] For accurate and reproducible results, it is advisable to use freshly prepared solutions or to verify the concentration of older solutions before use.
Q3: Can I use methods developed for other choline salts (e.g., chloride, bitartrate) to analyze this compound?
A3: Yes, methods for other choline salts can often be adapted for this compound, particularly for techniques like HPLC and NMR where the detection is focused on the choline cation.[2][3] However, it is crucial to validate the method for your specific sample matrix to ensure accuracy and account for potential interference from the bicarbonate counter-ion.
Analytical Method Guides
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for quantifying this compound. Hydrophilic Interaction Liquid Chromatography (HILIC) and mixed-mode chromatography are particularly effective for separating the polar choline cation.
This protocol is adapted from established methods for other choline salts and is suitable for this compound.[2]
-
Chromatographic Conditions:
-
Column: A mixed-mode or HILIC column designed for polar compounds is recommended to achieve good peak shape and retention.[2][4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer is typically used. For example, a mobile phase consisting of ammonium (B1175870) acetate (B1210297) buffer in water and acetonitrile.[2][5]
-
Detector: A Charged Aerosol Detector (CAD) is ideal as it provides a uniform response for non-volatile analytes like choline, independent of their chemical structure.[2] An Evaporative Light Scattering Detector (ELSD) can also be used.[3]
-
Flow Rate: Typically around 1.0 mL/min.[3]
-
Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducible retention times.[3]
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard of known concentration in a suitable diluent (e.g., a mixture of the mobile phase components).
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare your unknown samples by diluting them to fall within the concentration range of your calibration curve.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[3]
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the choline standard against its concentration.
-
Determine the concentration of choline in your unknown samples by interpolating their peak areas from the calibration curve.
-
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic choline cation and residual silanol (B1196071) groups on the silica-based column.[4] | - Use a column specifically designed for polar analytes (e.g., HILIC, mixed-mode).[4]- Add a competing amine like triethylamine (B128534) (TEA) to the mobile phase.[4]- Adjust the mobile phase to a lower pH to suppress silanol ionization.[4] |
| Broad Peaks | Column deterioration, issues with the mobile phase, or sample diffusion. | - Check for column voids and replace the column if necessary.[6]- Ensure the mobile phase is properly prepared and degassed.[7]- Minimize the injection volume.[6] |
| Split Peaks | Partial sample dissolution, injection problems, or a void at the head of the column.[6] | - Ensure the sample is fully dissolved in the mobile phase.- Check the injector for any issues.- Replace the column if a void is suspected.[6] |
| Ghost Peaks | Contamination from solvents, sample carryover, or degradation of the sample.[6] | - Run a blank gradient to identify the source of contamination.- Use fresh, high-purity solvents.- Implement a robust needle wash protocol. |
Experimental Workflow for HPLC Analysis
Caption: Workflow for this compound quantification using HPLC.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful technique for the quantification of choline-containing compounds and does not require chromatographic separation.
-
Sample Preparation:
-
Accurately weigh a known amount of your this compound sample.
-
Dissolve the sample in a known volume of a deuterated solvent (e.g., D₂O).
-
Add a known amount of an internal standard. The internal standard should have a simple spectrum that does not overlap with the choline signals.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a calibrated spectrometer.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the protons, which is crucial for accurate quantification.
-
-
Data Processing and Quantification:
-
Integrate the area of a well-resolved choline proton signal (e.g., the trimethylammonium protons).
-
Integrate the area of a known proton signal from the internal standard.
-
Calculate the concentration of this compound using the ratio of the integrals and the known concentration of the internal standard. An external reference can also be used for quantification.[8]
-
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Signal Resolution | Inhomogeneous magnetic field. | - Shim the spectrometer before data acquisition. |
| Inaccurate Quantification | Incomplete proton relaxation. | - Increase the relaxation delay (D1) in your acquisition parameters. |
| Signal Overlap | Overlapping signals from the sample matrix or impurities. | - Choose a different choline proton signal for integration if possible.- Consider using a higher field NMR spectrometer for better signal dispersion. |
Logical Workflow for qNMR Analysis
Caption: Workflow for quantitative ¹H NMR analysis of this compound.
Acid-Base Titration
This classical analytical method can be used to determine the concentration of the bicarbonate component of this compound.
This protocol is adapted from the standard method for analyzing carbonate and bicarbonate mixtures.[9][10]
-
Reagents and Equipment:
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M).
-
Burette, pipette, and conical flask.
-
pH meter or a suitable indicator (e.g., bromocresol green).
-
-
Titration Procedure:
-
Accurately pipette a known volume of your this compound solution into a conical flask.
-
If using an indicator, add a few drops to the solution.
-
Titrate the solution with the standardized HCl.
-
The endpoint is reached when all the bicarbonate has been neutralized. If using bromocresol green, the color will change from blue to green.[10] For more accuracy, monitor the titration with a pH meter and determine the equivalence point from the titration curve.
-
-
Calculation:
-
Use the volume of HCl added at the equivalence point and its known concentration to calculate the moles of bicarbonate in your sample.
-
From the moles of bicarbonate, calculate the concentration of this compound in your original solution.
-
| Problem | Potential Cause | Troubleshooting Steps |
| Difficulty in Determining Endpoint | Gradual pH change around the equivalence point. | - Use a pH meter and plot a titration curve to accurately determine the equivalence point. |
| Inaccurate Results | Incorrectly standardized HCl solution. | - Standardize your HCl solution against a primary standard (e.g., anhydrous sodium carbonate) before use. |
| Interference from CO₂ | Dissolved CO₂ from the atmosphere can affect the pH. | - Use freshly boiled and cooled deionized water to prepare solutions to minimize dissolved CO₂.[9] |
Experimental Workflow for Titration
Caption: Workflow for determining this compound concentration by titration.
Quantitative Data Summary
Table 1: Typical HPLC Parameters for Choline Analysis
| Parameter | Value/Type | Reference |
| Column | HILIC or Mixed-Mode | [2] |
| Mobile Phase A | Acetonitrile | [3] |
| Mobile Phase B | Ammonium Acetate Buffer | [3] |
| Detector | CAD or ELSD | [2][3] |
| Flow Rate | 1.0 mL/min | [3] |
| Column Temperature | 35 °C | [3] |
| Injection Volume | 20 µL | [3] |
Table 2: Key ¹H NMR Parameters for Choline Quantification
| Parameter | Description | Consideration |
| Solvent | Deuterated water (D₂O) | Ensures sample solubility and minimizes solvent signal interference. |
| Internal Standard | A compound with a simple, non-overlapping spectrum | Allows for accurate quantification. |
| Relaxation Delay (D1) | Time for nuclear spins to return to equilibrium | Must be sufficiently long for complete relaxation to ensure accurate integration. |
| Signal for Integration | Trimethylammonium protons (-N(CH₃)₃) | Typically a sharp singlet, ideal for integration. |
References
- 1. This compound | 78-73-9 [chemicalbook.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. public.jenck.com [public.jenck.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Method for Analysis of Choline on Obelisc R Column | SIELC Technologies [sielc.com]
- 6. mastelf.com [mastelf.com]
- 7. youtube.com [youtube.com]
- 8. Choline-containing compounds quantification by 1H NMR spectroscopy using external reference and noise measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. studylib.net [studylib.net]
Validation & Comparative
A Comparative Guide to Choline Bicarbonate and Choline Chloride for Ionic Liquid Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of choline-based ionic liquids (ILs), prized for their biocompatibility and tunable properties, hinges on the selection of the choline (B1196258) precursor. Choline bicarbonate and choline chloride are two of the most common starting materials, each presenting distinct advantages and disadvantages in the synthetic process. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
At a Glance: this compound vs. Choline Chloride
| Feature | This compound Route | Choline Chloride Route |
| Reaction Type | Direct acid-base neutralization | Typically a two-step process: metathesis to choline hydroxide (B78521), then neutralization |
| Byproducts | Water (H₂O) and Carbon Dioxide (CO₂) | Salt (e.g., KCl, NaCl) and Water (H₂O) |
| Purification | Simple removal of water and CO₂ | Filtration to remove salt byproduct |
| Atom Economy | High | Moderate |
| Reaction Conditions | Mild (often room temperature) | Can require base and subsequent filtration |
| Reported Yields | Generally high (often >90%) | Variable, often in the range of 70-85%[1] |
| "Green" Aspect | Considered a greener pathway due to benign byproducts | Less "green" due to salt waste generation |
Synthesis Pathways: A Visual Comparison
The fundamental difference between the two precursors lies in their reaction pathways to form a target choline carboxylate ionic liquid.
Performance Comparison: A Data-Driven Analysis
The choice of precursor significantly impacts key experimental parameters and the properties of the resulting ionic liquids.
Table 1: Synthesis Performance Indicators
| Parameter | This compound | Choline Chloride | Citation |
| Typical Reaction Time | 1-12 hours | 4-24 hours | [2][3] |
| Typical Temperature | Room Temperature to 60°C | 30-60°C | [2][4] |
| Purity of Final Product | High (byproducts are volatile) | High (requires efficient salt removal) | [4][5] |
| Example Yield (Choline Lactate) | >95% (qualitative) | Good yields (qualitative) | [2][6] |
Table 2: Properties of Resulting Ionic Liquids
While a direct comparative study on the final properties of the same IL synthesized from both precursors is scarce, the literature suggests that with proper purification, the final ionic liquid products are identical. The properties are therefore dependent on the constituent ions (choline and the carboxylate anion) rather than the synthetic route.
| Property | Typical Values for Choline Carboxylate ILs | Citation |
| Thermal Decomposition (Td) | 138 - 207 °C | [4][7] |
| Glass Transition (Tg) | -83 to -49 °C | [4][7] |
| Viscosity | Highly variable depending on the anion | [1][8] |
| Conductivity | Highly variable depending on the anion | [1][8] |
Experimental Protocols
Detailed methodologies for the synthesis of a representative choline carboxylate ionic liquid, choline lactate (B86563), are provided below for both precursors.
Protocol 1: Synthesis of Choline Lactate from this compound
This protocol is adapted from a general procedure for the synthesis of choline carboxylate ILs.[2]
Materials:
-
This compound (80% aqueous solution)
-
Lactic acid (85-90% aqueous solution)
-
Deionized water
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask, dissolve a specific molar amount of lactic acid in a minimal amount of deionized water.
-
To this solution, add an equimolar amount of this compound solution dropwise while stirring at room temperature. Effervescence (release of CO₂) will be observed.
-
Continue stirring the reaction mixture at room temperature for 12 hours after the addition is complete.
-
The resulting aqueous solution of choline lactate is then washed three times with ethyl acetate to remove any unreacted lactic acid.
-
The water is removed from the product under reduced pressure using a rotary evaporator.
-
The final product is further dried in a vacuum oven at a controlled temperature (e.g., 60-70°C) for at least 24 hours to remove residual water.
Protocol 2: Synthesis of Choline Lactate from Choline Chloride
This protocol is a representative two-step procedure involving the formation of choline hydroxide.[3][4]
Materials:
-
Choline chloride
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (B145695) (or other suitable alcohol)
-
Lactic acid
-
Deionized water
-
Acetonitrile (B52724) (for washing)
Procedure:
Step 1: Preparation of Choline Hydroxide
-
Dissolve equimolar amounts of choline chloride and potassium hydroxide in ethanol in a round-bottom flask.
-
Stir the mixture at a controlled temperature (e.g., 30-40°C) for a specified duration (e.g., 4-8 hours).
-
A precipitate of potassium chloride (KCl) will form.
-
Filter the reaction mixture to remove the solid KCl. The filtrate is an ethanolic solution of choline hydroxide.
Step 2: Neutralization to form Choline Lactate
-
To the ethanolic solution of choline hydroxide, add an equimolar amount of lactic acid dropwise with stirring.
-
Continue stirring the mixture at room temperature for several hours (e.g., 12 hours).
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The crude product can be washed with a solvent like acetonitrile to remove any remaining impurities.
-
Dry the final product under vacuum to remove any residual solvent and water.
Conclusion and Recommendations
The choice between this compound and choline chloride for ionic liquid synthesis is a trade-off between reaction simplicity and cost/availability of the starting material.
This compound offers a more straightforward, one-step synthesis with benign byproducts (water and carbon dioxide), leading to a simpler purification process and higher atom economy. This makes it an excellent choice for laboratory-scale synthesis and for applications where minimizing waste is a priority.
Choline chloride is often a more readily available and less expensive starting material. However, its use typically necessitates a two-step process involving the formation of choline hydroxide and the subsequent generation of a salt byproduct that requires careful removal. This can lead to lower overall yields and a less environmentally friendly process. For large-scale industrial production where cost is a primary driver, this route may be more economically viable, provided efficient byproduct removal and disposal are in place.
For researchers focused on green chemistry principles and ease of synthesis, This compound is the recommended precursor . For those prioritizing the use of a more common and potentially lower-cost starting material, and who are equipped for multi-step synthesis and purification, choline chloride remains a viable option .
References
- 1. Research Portal [researchportal.murdoch.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. semarakilmu.com.my [semarakilmu.com.my]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Carboxylate Anions on Phase Behavior of Choline Ionic Liquid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Choline Supplements: Unraveling the Efficacy of Bitartrate and Bicarbonate Formulations
An objective comparison of choline (B1196258) supplements is crucial for researchers, scientists, and drug development professionals seeking to optimize cholinergic function for therapeutic or research applications. This guide provides a detailed examination of the available scientific evidence on the efficacy of choline bitartrate (B1229483) and the lesser-known choline bicarbonate, with a comparative look at other common choline formulations.
While choline bitartrate is a widely studied and accessible choline salt, a thorough review of published scientific literature reveals a significant gap in knowledge regarding the efficacy of this compound as a dietary supplement for systemic and cognitive effects. The available information on this compound is primarily centered on its use in industrial applications, chemical synthesis, and as a laboratory reagent.[1][2][3] There is a notable absence of clinical trials or preclinical studies evaluating its bioavailability, metabolic fate, or impact on physiological and cognitive endpoints following oral administration.
Therefore, this guide will focus on a comprehensive analysis of choline bitartrate, presenting its known efficacy and comparing it with other well-researched choline supplements, namely phosphatidylcholine and alpha-glycerylphosphorylcholine (Alpha-GPC). The limited available information on this compound will be presented to provide a complete picture, with the caveat that no direct comparisons of its efficacy as a supplement can be made.
Choline Metabolism and Signaling Pathways
Choline is an essential nutrient that plays a vital role in numerous physiological processes.[4] It serves as a precursor for the synthesis of the neurotransmitter acetylcholine (B1216132), which is critical for memory, mood, and muscle control.[4][5] Choline is also a key component of phospholipids (B1166683) like phosphatidylcholine and sphingomyelin, which are essential for maintaining the structural integrity of cell membranes.[4][5] Furthermore, choline contributes to lipid transport and metabolism and is involved in methylation reactions through its metabolite, betaine (B1666868).[4][6]
The metabolic fate of supplemental choline is crucial for its efficacy. Once ingested, free choline is absorbed in the small intestine and transported to the liver and other tissues.[4] In the liver, choline can be oxidized to betaine or phosphorylated to phosphocholine.[5] Choline that crosses the blood-brain barrier is used for the synthesis of acetylcholine and incorporation into neuronal membranes.[3]
Below are diagrams illustrating the primary metabolic pathways of choline and its role in acetylcholine synthesis.
References
- 1. Frontiers | Choline supplements: An update [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Acute A-GPC supplementation provides cognitive boost in healthy men [nutraingredients.com]
- 4. A Systematic Review of the Dietary Choline Impact on Cognition from a Psychobiological Approach: Insights from Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. examine.com [examine.com]
- 6. mdpi.com [mdpi.com]
Comparative Guide to Analytical Methods for Choline Quantification: LC-MS/MS vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of choline (B1196258), with alternative methods such as enzymatic assays and High-Performance Liquid Chromatography (HPLC). The information herein is supported by experimental data to assist researchers in selecting the most appropriate method for their specific applications. While the focus is on the quantification of the choline cation, the principles apply to choline originating from various salt forms, including choline bicarbonate.
Methodology Overview
The quantification of choline is critical in various fields, from nutrition and food science to clinical diagnostics and neuroscience. Choline is a polar quaternary amine, making its retention and separation on traditional reversed-phase columns challenging. Therefore, specialized chromatographic techniques or alternative analytical approaches are often employed.
LC-MS/MS has emerged as a gold-standard technique due to its high sensitivity, specificity, and ability to quantify multiple analytes simultaneously. Hydrophilic Interaction Liquid Chromatography (HILIC) is frequently paired with MS for the effective retention and separation of polar compounds like choline.[1]
Enzymatic Assays offer a simpler, high-throughput alternative. These assays typically involve the oxidation of choline by choline oxidase to produce betaine (B1666868) and hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe to generate a colorimetric or fluorometric signal that is proportional to the choline concentration in the sample.[2]
High-Performance Liquid Chromatography (HPLC) with detectors such as UV or Evaporative Light Scattering (ELSD) represents a more accessible chromatographic option than LC-MS/MS. However, since choline lacks a strong chromophore, direct UV detection has limitations, and derivatization or less sensitive detectors may be required.[3][4][5]
Quantitative Performance Comparison
The following tables summarize the performance characteristics of LC-MS/MS compared to an enzymatic assay and a standard HPLC method, based on data from various validation studies.
Table 1: Performance Metrics of LC-MS/MS vs. Enzymatic Assay for Choline Quantification
| Parameter | LC-MS/MS | Enzymatic Assay | Key Considerations |
| Specificity | Very High (based on m/z) | Moderate to High | Enzymatic assays may have cross-reactivity. |
| Sensitivity (LOD/LOQ) | High (sub-µg/L to low nmol/L)[6][7] | Moderate (µM range)[2] | LC-MS/MS is superior for trace-level detection. |
| Accuracy (% Recovery) | 90% - 115%[8][9] | 94.0% - 108.4%[10] | Both methods demonstrate excellent accuracy. |
| Precision (%RSD) | < 15% (typically 1.6% - 13%)[6][8] | < 10% (Repeatability RSD ~1.7%)[10] | Both methods offer good precision. |
| Linearity (r²) | > 0.99[6][11] | Typically > 0.99 | Both methods show strong linearity. |
| Sample Throughput | Moderate to High (automated) | High | Enzymatic assays are well-suited for 96-well plates. |
| Matrix Effects | Potential for ion suppression/enhancement[12] | Potential for interference | Both require matrix-specific validation. |
Table 2: Performance Metrics of LC-MS/MS vs. HPLC-UV/ELSD for Choline Quantification
| Parameter | LC-MS/MS (HILIC) | HPLC-UV/ELSD | Key Considerations |
| Specificity | Very High | Low to Moderate | HPLC methods are prone to co-elution interference. |
| Sensitivity (LOD/LOQ) | High (LOD ~0.2 µg/L)[7] | Lower (LOD: 4 µg/mL for UV, 3.6 µg/mL for ELSD)[5][13] | LC-MS/MS is significantly more sensitive. |
| Accuracy (% Recovery) | 90% - 115%[8] | 99.3% - 101.0% (for supplements)[3][13] | Both can be accurate within their validated range. |
| Precision (%RSD) | < 15%[8] | Typically < 5% | Both demonstrate good precision. |
| Linearity (r²) | > 0.999[7] | > 0.99[3][13] | Both show strong linearity. |
| Equipment Cost | High | Low to Moderate | HPLC systems are more widely available and affordable. |
Experimental Protocols
Validated LC-MS/MS Method for Choline in Plasma
This protocol is a representative example for quantifying choline in a biological matrix.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing a deuterated internal standard (e.g., Choline-d9 or Choline-d13).[6][14]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[2]
-
Transfer the supernatant to an autosampler vial for analysis.[2]
-
-
Liquid Chromatography (HILIC):
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Choline: Precursor ion (m/z) 104.1 -> Product ion (m/z) 60.1.[6]
-
Choline-d9 (Internal Standard): Precursor ion (m/z) 113.2 -> Product ion (m/z) 69.1.
-
-
Enzymatic Assay for Choline
This protocol outlines the general steps for a commercially available colorimetric assay.
-
Sample Preparation:
-
Assay Procedure (96-well plate format):
-
Add 20 µL of diluted standards and samples to separate wells.
-
Prepare a Working Reagent by mixing Assay Buffer, Enzyme Mix (Choline Oxidase), and a Dye Reagent.[2]
-
Add 80 µL of the Working Reagent to each well.
-
Incubate at room temperature for approximately 30 minutes.[2]
-
Read the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the choline concentration based on the standard curve.
-
Visualizations
Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the analytical principle of the enzymatic assay.
Caption: General workflow for LC-MS/MS-based choline quantification.
Caption: Principle of the enzymatic colorimetric assay for choline.
Caption: Decision tree for selecting a choline quantification method.
References
- 1. lcms.cz [lcms.cz]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. bio-conferences.org [bio-conferences.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. public.jenck.com [public.jenck.com]
- 6. shimadzu.com [shimadzu.com]
- 7. shimadzu.com [shimadzu.com]
- 8. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of LC-MS/MS and Enzymatic Methods for the Determination of Total Choline and Total Carnitine in Infant Formula and Milk Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-Throughput Analysis of Water-Soluble Forms of Choline and Related Metabolites in Human Milk by UPLC-MS/MS and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bevital.no [bevital.no]
A Comparative Analysis of Choline-Based Deep Eutectic Solvents for Enhanced CO2 Capture
For researchers and professionals in the fields of chemistry, environmental science, and drug development, the quest for efficient and benign carbon capture technologies is paramount. Deep eutectic solvents (DESs), particularly those based on choline (B1196258), have emerged as a promising alternative to conventional amine-based solvents. Their low cost, biodegradability, and tunable physicochemical properties make them attractive candidates for CO2 absorption.
This guide provides a comparative study of various choline-based DESs, focusing on their CO2 capture performance. It synthesizes experimental data on their absorption capacity, physicochemical properties, and the underlying capture mechanisms. Detailed experimental protocols are provided to facilitate the replication and advancement of these findings.
Performance Comparison of Choline-Based DESs
The efficacy of a DES for CO2 capture is contingent on a combination of factors, primarily its CO2 absorption capacity, viscosity, and density. The following tables summarize the performance of several prominent choline-based DESs, offering a clear comparison for researchers seeking to select the most suitable solvent for their applications.
CO2 Absorption Capacity
The CO2 absorption capacity is a critical metric for evaluating the performance of a solvent. The data below, gathered under various experimental conditions, highlights the superior performance of amine-functionalized DESs.
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Temperature (°C) | Pressure (atm) | CO2 Absorption Capacity |
| Choline Chloride (ChCl) | Monoethanolamine (MEA) | 1:2 | Room Temp | Ambient | 1.65 mol CO2/kg DES[1][2] |
| Choline Hydroxide (B78521) (ChOH) | Triethylenetetramine (TETA) | 1:1 (in 2M DMSO solution) | 30 | 13.8 | 1.25 mol CO2/mol DES[3] |
| Choline Prolinate ([Ch][Pro]) | Ethylene (B1197577) Glycol (EG) | 1:4 | 25 | 1 | ~0.67 mol CO2/mol DES[4] |
| Choline Chloride (ChCl) | Ethylene Glycol (EG) | 1:2 | 30 | 30.9 | 3.126 mol CO2/mol DES[3] |
| Choline Chloride (ChCl) | Urea | 1:2.5 | - | - | 0.0211 mol CO2/mol DES[3] |
| Choline Chloride (ChCl) | Glycerol (B35011) (with 50 wt% water) | 1:3 | 20 | 14.8 | 0.0081 mol fraction[5][6] |
Physicochemical Properties
The viscosity and density of DESs are crucial parameters that affect mass transfer and pumping costs in an industrial setting. The addition of water can significantly reduce the high viscosity of many DESs, a common challenge in their application.[5][6][7][8]
| DES Composition | Water Content (wt%) | Temperature (°C) | Viscosity (mPa·s) |
| ChCl:Glycerol (1:3) | 0 | 20 | 520.8[5] |
| ChCl:Glycerol (1:3) | 30 | 20 | 15.72[5] |
| ChCl:Glycerol (1:3) | 0 | 25 | 320[5][8] |
| ChCl:Glycerol (1:3) | 0 | 30 | 229[5][8] |
| ChCl:Glycerol (1:3) | 0 | 40 | 169[5][8] |
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following sections detail the methodologies for the synthesis of choline-based DESs and the measurement of their CO2 absorption capacity.
Synthesis of Choline-Based DESs
The synthesis of choline-based DESs is typically a straightforward process involving the mixing of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) with gentle heating.
Example 1: Synthesis of Choline Chloride/Glycerol (ChCl:Gly) DES [5]
-
Mixing: Choline chloride (HBA) and glycerol (HBD) are combined in a desired molar ratio (e.g., 1:3).
-
Heating and Stirring: The mixture is heated to approximately 75°C for 4 hours with constant stirring at 450 rpm until a homogeneous, clear liquid is formed.
-
Drying: To remove any residual moisture, the prepared DES is dried under vacuum at 60°C overnight.
Example 2: Synthesis of Choline Prolinate/Ethylene Glycol ([Ch][Pro]:EG) DES [9]
-
Preparation of [Ch][Pro]: An aqueous solution of choline hydroxide is reacted with an equimolar amount of proline.
-
Mixing with HBD: The synthesized choline prolinate is then mixed with ethylene glycol at the desired molar ratio.
-
Heating and Stirring: The mixture is stirred at 70°C until a homogeneous liquid is obtained.
-
Cooling: The resulting DES is cooled to room temperature.
CO2 Absorption Measurement
The gravimetric method is a common technique for determining the CO2 absorption capacity of DESs.
Experimental Setup:
A typical setup consists of a gas supply (CO2 and a reference gas like N2), mass flow controllers, a temperature-controlled absorption column or reactor containing the DES, and an analytical balance to measure the weight change.
Procedure:
-
Sample Preparation: A known mass of the DES is placed in the absorption vessel.
-
Purging: The system is purged with an inert gas (e.g., N2) to remove any dissolved gases.
-
CO2 Introduction: A controlled flow of CO2 is introduced into the vessel, bubbling through the DES.
-
Equilibrium: The system is allowed to reach equilibrium, indicated by a stable weight reading.
-
Data Analysis: The amount of CO2 absorbed is determined by the change in mass of the DES.
Mechanisms of CO2 Capture
The interaction between CO2 and choline-based DESs can occur through either physical or chemical absorption, largely dependent on the nature of the hydrogen bond donor.
Physical Absorption: In DESs with HBDs like glycerol or ethylene glycol, CO2 capture is primarily governed by weak intermolecular forces such as van der Waals interactions and hydrogen bonding.[10]
Chemical Absorption: When the HBD contains amine groups, such as in monoethanolamine (MEA), a chemical reaction occurs. The amine group reacts with CO2 to form a carbamate, leading to a significantly higher absorption capacity.[1] Recent studies on DESs like choline prolinate/ethylene glycol have revealed a more complex mechanism where CO2 reacts with both the amino group of the prolinate anion and the hydroxyl group of ethylene glycol.[4][10]
Visualizing the Processes
To better illustrate the experimental workflow and the fundamental relationship in DES synthesis, the following diagrams are provided.
Caption: Workflow for the synthesis of a choline-based Deep Eutectic Solvent.
Caption: Experimental workflow for measuring CO2 absorption capacity.
Caption: Relationship between the core components of a Deep Eutectic Solvent.
References
- 1. ecsdev.org [ecsdev.org]
- 2. Experimental and mechanistic study on the enhanced CO2 capture using adjustable choline chloride-based DES | European Journal of Sustainable Development [ecsdev.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. matec-conferences.org [matec-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Viscosity of a Deep Eutectic Solvent on CO2 Capture Performance in an Energy-Efficient Membrane Contactor-Based Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. CO2 Capture Mechanism by Deep Eutectic Solvents Formed by Choline Prolinate and Ethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CO2 Capture Mechanism by Deep Eutectic Solvents Formed by Choline Prolinate and Ethylene Glycol | MDPI [mdpi.com]
Efficacy of choline bicarbonate as a precipitating agent versus other salts
For Researchers, Scientists, and Drug Development Professionals
In the realm of protein purification and analysis, precipitation remains a cornerstone technique for concentrating and fractionating proteins from complex biological mixtures. The choice of precipitating agent is critical, influencing not only the yield and purity of the target protein but also its structural integrity and biological activity. While traditional salts like ammonium (B1175870) sulfate (B86663) have long been the gold standard, the exploration of novel precipitating agents continues in the quest for improved efficiency and milder conditions. This guide provides a comprehensive comparison of the theoretical efficacy of choline (B1196258) bicarbonate against well-established precipitating agents, supported by experimental data for these conventional methods.
Principles of Protein Precipitation
Protein precipitation is fundamentally a process of reducing protein solubility. This can be achieved by several mechanisms, including:
-
Salting Out: High concentrations of certain salts compete for water molecules, reducing the hydration of proteins and promoting protein-protein interactions, leading to aggregation and precipitation. The effectiveness of different ions in this process is described by the Hofmeister series. Ions that promote precipitation are known as "kosmotropes," while those that increase solubility are termed "chaotropes."[1][2]
-
Organic Solvent Precipitation: Water-miscible organic solvents, such as acetone (B3395972) and ethanol (B145695), lower the dielectric constant of the solution, which increases the electrostatic attraction between protein molecules and disrupts the hydration shell, causing precipitation.[3]
-
Acid Precipitation: Adjusting the pH of a protein solution to its isoelectric point (pI) minimizes the net charge on the protein, reducing electrostatic repulsion and leading to aggregation and precipitation.[3]
-
Polymer-Induced Precipitation: Non-ionic polymers like polyethylene (B3416737) glycol (PEG) induce precipitation primarily through an excluded volume effect, effectively concentrating the protein.[4]
Theoretical Efficacy of Choline Bicarbonate
The Hofmeister series ranks ions based on their ability to "salt-out" (kosmotropes) or "salt-in" (chaotropes) proteins.[5] Kosmotropic ions are generally small with high charge density and strongly order water molecules, promoting hydrophobic interactions and protein precipitation.[2] Chaotropic ions are typically large with low charge density and disrupt water structure, increasing protein solubility.[1]
-
Choline Cation: The choline cation is a quaternary ammonium ion. In the Hofmeister series for cations, the tetramethylammonium (B1211777) ion ((CH₃)₄N⁺) is considered a weak chaotrope. Given its structural similarity, the choline cation is also likely to exhibit weak chaotropic or at best, neutral behavior, and therefore would not be expected to be a strong promoter of protein precipitation.
-
Bicarbonate Anion: The bicarbonate ion (HCO₃⁻) is an intermediate in the deprotonation of carbonic acid.[6] While not as extensively studied in the context of the Hofmeister series as ions like sulfate or chloride, its properties can be inferred. It is a relatively small, singly charged anion. Carbonate (CO₃²⁻) is considered a strong kosmotrope.[2] Bicarbonate, being less charged and larger than carbonate, would be expected to be a weaker kosmotrope. Its position in the Hofmeister series is likely to be near other carboxylate ions like acetate, which are considered moderate kosmotropes.
Comparison with Other Precipitating Agents
The following sections provide a detailed comparison of this compound's theoretical potential with the experimentally validated performance of commonly used precipitating agents.
Data Presentation
Table 1: Comparison of Protein Precipitation Agents
| Precipitating Agent | Mechanism | Typical Concentration | Protein Recovery | Purity | Effect on Protein Activity |
| This compound (Theoretical) | Salting Out | High | Potentially lower | Variable | Likely mild |
| Ammonium Sulfate | Salting Out | 20-80% saturation | High | Moderate | Generally stabilizing |
| Acetone | Organic Solvent | 50-80% (v/v) | High (>95% with salt)[7] | High | Can cause denaturation |
| Trichloroacetic Acid (TCA) | Acid Precipitation | 10-20% (w/v) | High | High | Denaturing[3] |
| Polyethylene Glycol (PEG) | Excluded Volume | 5-30% (w/v) | High | Moderate to High | Generally mild |
Table 2: Quantitative Data on Protein Recovery for Established Methods
| Method | Protein Source | Protein Recovery (%) | Reference |
| Acetone (with 1-30 mM salt) | Complex proteome mixtures | >95% | [7] |
| Acetone | Diluted samples in denaturing buffers | Higher than TCA/acetone | [8] |
| TCA-DOC | Fibroblast Conditioned-Media | Consistently higher than TCA-NLS-THF | [9] |
| Ammonium Sulfate (with oligovalent ligands) | Human Carbonic Anhydrase from lysate | 82% | [10] |
| Ethanol (70%) | Cerebrospinal Fluid | Variable, see reference for details | [11] |
| Methanol/Chloroform | Urine | 90% | [12] |
Experimental Protocols
Detailed methodologies for key precipitation experiments are provided below. These can serve as a template for designing comparative studies that could include this compound.
Ammonium Sulfate Precipitation Protocol
This protocol is a standard method for the fractional precipitation of proteins.
-
Preparation of Protein Solution: Start with a clarified protein solution, typically on ice to minimize proteolytic activity.
-
Preparation of Saturated Ammonium Sulfate Solution: Prepare a saturated solution of ammonium sulfate in a suitable buffer (e.g., phosphate (B84403) or Tris buffer) at 4°C.
-
First Precipitation Cut: Slowly add the saturated ammonium sulfate solution dropwise to the protein solution while gently stirring on ice to reach a desired initial saturation percentage (e.g., 30%).[13]
-
Incubation: Continue stirring gently on ice for 30-60 minutes to allow for equilibration and precipitation.[13]
-
Centrifugation: Pellet the precipitated protein by centrifugation at 10,000 x g for 15-30 minutes at 4°C.[13]
-
Collection of Supernatant and Pellet: Carefully decant the supernatant, which contains the remaining soluble proteins. The pellet contains the precipitated proteins from the first "cut".
-
Subsequent Precipitation Cuts: To the supernatant from the previous step, add more saturated ammonium sulfate solution to reach a higher saturation percentage (e.g., 50%, 70%). Repeat the incubation and centrifugation steps to pellet subsequent fractions of precipitated proteins.
-
Pellet Resuspension: Resuspend the protein pellets in a minimal volume of a suitable buffer for downstream applications like dialysis or chromatography to remove the salt.
Acetone Precipitation Protocol
This method is effective for concentrating proteins and removing certain contaminants.[14]
-
Pre-chilling: Chill the protein solution and acetone to -20°C.
-
Acetone Addition: Add at least four volumes of cold (-20°C) acetone to the protein solution with gentle vortexing or stirring. The addition of a small amount of salt (e.g., 1-30 mM NaCl) can significantly improve recovery.[7]
-
Incubation: Incubate the mixture at -20°C for at least 1-2 hours to allow for complete protein precipitation.[14] For very dilute samples, longer incubation times may be necessary.
-
Centrifugation: Pellet the precipitated protein by centrifugation at 13,000-15,000 x g for 10-15 minutes at 4°C.[14]
-
Washing: Carefully remove the supernatant and wash the protein pellet with a small volume of cold acetone to remove any remaining contaminants.
-
Drying: Air-dry the pellet for a short period to remove residual acetone. Over-drying can make the pellet difficult to resolubilize.
-
Resuspension: Resuspend the pellet in an appropriate buffer for your downstream application.
Trichloroacetic Acid (TCA) Precipitation Protocol
TCA is a very effective protein precipitant but is denaturing.[15][16]
-
TCA Addition: Add cold 100% (w/v) TCA solution to the protein sample to a final concentration of 10-20%.
-
Incubation: Incubate the mixture on ice for 30-60 minutes.
-
Centrifugation: Collect the protein precipitate by centrifugation at 15,000 x g for 15 minutes at 4°C.[14]
-
Washing: Discard the supernatant and wash the pellet twice with a small volume of cold acetone or ethanol to remove residual TCA.[14][16]
-
Drying: Air-dry the pellet to remove the wash solvent.
-
Resuspension: Resuspend the pellet in a suitable buffer. Note that resolubilization of TCA-precipitated proteins can be difficult.
Visualizations
Experimental Workflow for Comparing Precipitating Agents
The following diagram illustrates a general workflow for objectively comparing the efficacy of different precipitating agents.
Caption: Workflow for comparing protein precipitating agents.
Salting Out Mechanism
This diagram illustrates the "salting out" mechanism of protein precipitation.
Caption: Mechanism of protein "salting out".
Conclusion
While this compound remains a theoretically interesting but experimentally unvalidated precipitating agent, a thorough understanding of the principles of protein precipitation and the well-documented performance of established methods is crucial for any protein purification strategy. Based on the physicochemical properties of its constituent ions, this compound is not predicted to be as potent a precipitating agent as ammonium sulfate. However, its potentially mild nature warrants experimental investigation, particularly for sensitive proteins where maintaining activity is paramount.
For researchers and drug development professionals, the choice of precipitating agent will always be a balance between recovery, purity, preservation of biological function, and downstream compatibility. The provided data and protocols for established methods offer a robust starting point for optimizing protein precipitation workflows. Future experimental studies are needed to definitively determine the efficacy of this compound and its potential place in the protein scientist's toolkit.
References
- 1. idc-online.com [idc-online.com]
- 2. Kosmotropic - Wikipedia [en.wikipedia.org]
- 3. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 4. Precipitation of proteins with polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Bicarbonate - Wikipedia [en.wikipedia.org]
- 7. allumiqs.com [allumiqs.com]
- 8. PXD003653 - Protein precipitation of diluted samples with acetone leads to higher protein recovery and reproducibility in comparison with TCA/acetone approach - OmicsDI [omicsdi.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective Precipitation and Purification of Monovalent Proteins Using Oligovalent Ligands and Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Different Urinary Protein Precipitation Methods for Protein Profiling by Mass Spectrometry [wisdomlib.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. its.caltech.edu [its.caltech.edu]
A Comparative Guide to Analytical Methods for Choline Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the determination of choline (B1196258), a critical nutrient in pharmaceutical and nutraceutical applications. The following sections detail the performance of various techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research and quality control needs.
Performance Comparison of Analytical Methods
The selection of an analytical method for choline determination is dependent on factors such as the sample matrix, required sensitivity, and available instrumentation. This section provides a comparative summary of the quantitative performance of commonly employed methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS), Ion Chromatography (IC), and Enzymatic Assays.
Table 1: Comparison of Quantitative Performance Parameters for Choline Determination Methods
| Parameter | LC-MS/MS | HILIC-LC-MS/MS | Ion Chromatography (IC) | Enzymatic Assay |
| Linearity (R²) | >0.99 | >0.998 | >0.9999 | Not specified |
| Recovery (%) | 94.0 - 108.4[1] | 90 - 115[2] | 92.8 - 101[3] | 85 - 114[4] |
| Precision (RSDr %) | 1.7[1] | 1.6 - 13[2] | <3.0 | Not specified |
| Limit of Detection (LOD) | Not specified | 0.06 µmol/L[5] | Not specified | Not specified |
| Limit of Quantification (LOQ) | Not specified | Not specified | Not specified | Not specified |
Table 2: Direct Method Comparison: LC-MS/MS vs. Enzymatic Assay for Choline in Infant Formula[6]
| Parameter | LC-MS/MS | Enzymatic Assay |
| Number of Samples | 17 | 17 |
| Concentration Range (mg/100g) | Not specified | 17.8 - 243.0 |
| Correlation Coefficient (r) | 0.99 | - |
| Statistical Difference | - | Statistically different from LC-MS/MS (p<0.05) |
| Bias | - | Constant bias of 5.8 mg/100g higher than LC-MS/MS |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and specific, making it suitable for complex matrices.
Sample Preparation (Acid and Alkaline Hydrolysis) [1]
-
Reconstitution: Reconstitute powder samples with purified water.
-
Acid Hydrolysis: Add an appropriate volume of hydrochloric acid to the reconstituted sample. Heat to release choline from its esterified forms.
-
Alkaline Hydrolysis: Following acid hydrolysis, adjust the pH with a suitable base to facilitate the release of any remaining bound choline.
-
Extraction and Dilution: Extract the hydrolyzed sample and dilute to a suitable concentration for LC-MS/MS analysis.
-
Internal Standard: Add a deuterium-labeled internal standard (e.g., d9-choline) to the final extract for accurate quantification.
Chromatographic and Mass Spectrometric Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase or HILIC column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for choline and its internal standard.
Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS)
HILIC is particularly effective for the retention and separation of polar compounds like choline.
Sample Preparation [2]
-
Homogenization: Homogenize the sample in a mixture of chloroform, methanol (B129727), and water (e.g., 1:2:0.8 v/v/v).
-
Extraction: Centrifuge the homogenate to separate the layers and collect the aqueous-methanolic upper layer containing choline.
-
Dilution: Dilute the extract with methanol to an appropriate concentration for analysis.
-
Internal Standards: Spike the sample with isotope-labeled internal standards (e.g., PC-d(3) and Cho-d(3)) before homogenization for recovery assessment.[2]
Chromatographic and Mass Spectrometric Conditions [5]
-
LC System: A UPLC or HPLC system.
-
Column: A HILIC column (e.g., silica-based).
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium formate).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion electrospray.
-
Detection: MRM of transitions specific for choline and other related compounds.
Ion Chromatography (IC)
IC is a robust and cost-effective method for the analysis of ionic species like choline.
Sample Preparation (Acid Digestion) [4]
-
Digestion: Digest the sample with 1M hydrochloric acid.
-
Filtration: Filter the digested sample to remove any particulate matter.
-
Dilution: Dilute the filtered sample to a concentration within the linear range of the method.
Chromatographic Conditions [3][4]
-
IC System: An ion chromatography system equipped with a suppressed conductivity detector.
-
Separation Column: A high-resolution cation-exchange column.
-
Eluent: An acidic mobile phase (e.g., methanesulfonic acid).
-
Detection: Suppressed conductivity detection.
Enzymatic Assay
Enzymatic assays offer a simpler and often faster alternative to chromatographic methods, though they may be less specific.
Principle
This method typically involves the use of choline oxidase, which catalyzes the oxidation of choline to betaine (B1666868) and hydrogen peroxide. The hydrogen peroxide produced is then measured, often via a colorimetric reaction involving a peroxidase and a chromogenic substrate.
Sample Preparation [4]
-
Extraction/Digestion: Similar to other methods, choline may need to be liberated from its bound forms through acid or alkaline hydrolysis.
-
Neutralization: The pH of the sample extract is adjusted to be optimal for the enzymatic reaction.
Assay Procedure
-
Incubation: The sample extract is incubated with a reagent mixture containing choline oxidase, peroxidase, and a chromogenic substrate.
-
Measurement: The absorbance of the resulting colored product is measured spectrophotometrically at a specific wavelength.
-
Quantification: The concentration of choline is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of choline.
Workflow and Process Diagrams
To visualize the cross-validation process and the analytical workflow, the following diagrams are provided.
Caption: Workflow for the cross-validation of analytical methods.
Caption: General experimental workflow for choline analysis.
References
- 1. Comparison of LC-MS/MS and Enzymatic Methods for the Determination of Total Choline and Total Carnitine in Infant Formula and Milk Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Circulating choline and phosphocholine measurement by a hydrophilic interaction liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Choline Bicarbonate vs. Choline Hydroxide: A Comparative Guide for Synthetic Chemistry
For researchers, scientists, and drug development professionals seeking effective and tailored basic catalysts, the choice between choline (B1196258) bicarbonate and choline hydroxide (B78521) is pivotal. This guide provides a comprehensive comparison of their performance in chemical synthesis, supported by available experimental data and detailed protocols.
Choline-based compounds have gained significant traction as environmentally benign and efficient catalysts in organic synthesis. Among them, choline hydroxide and choline bicarbonate offer distinct advantages depending on the specific requirements of a reaction. While choline hydroxide is a strong organic base suitable for a wide range of transformations, this compound presents a milder, more selective alternative.
At a Glance: Key Differences
| Feature | This compound | Choline Hydroxide |
| Basicity | Mild Base | Strong Base (pKa ≈ 13.9)[1][2][3][4] |
| Primary Synthetic Use | Precursor for other choline salts and deep eutectic solvents, mild base for specific reactions[5][6] | Broad-spectrum base catalyst for various C-C bond forming reactions and transesterification[7][8] |
| Stability | Aqueous solutions are relatively stable but can release CO2 upon aging to form choline carbonate[9] | Aqueous solutions are stable but can slowly decompose to trimethylamine (B31210) and ethylene (B1197577) glycol.[10][11] Can be stabilized with additives.[12][13] |
| Typical Reactions | Salt metathesis, pH-sensitive reactions | Aldol (B89426) condensation, Knoevenagel condensation, Michael addition, synthesis of heterocycles, transesterification |
| Advantages | Milder reaction conditions, suitable for sensitive substrates, acts as a buffer[5] | High catalytic activity, high yields, often recyclable, biodegradable[7][8] |
| Disadvantages | Lower basicity may not be sufficient for all base-catalyzed reactions | Strong basicity can lead to side reactions with sensitive functional groups[11] |
Performance in Synthesis: A Comparative Overview
Direct comparative studies showcasing the performance of this compound and choline hydroxide in the same reaction are scarce in published literature. However, by examining their individual applications and properties, a clear picture of their respective strengths emerges.
Choline Hydroxide: The Powerful Workhorse
Choline hydroxide is a highly effective catalyst for a variety of organic transformations that require a strong base. Its efficacy has been demonstrated in several key reactions:
-
Aldol Condensation: Choline hydroxide has been successfully used as a catalyst for aldol condensation reactions, leading to the formation of new carbon-carbon bonds.[14]
-
Synthesis of Chromene Derivatives: It serves as an efficient catalyst for the synthesis of 2-amino-3-nitro-4H-chromene derivatives with high yields (83-96%) in aqueous media at room temperature.[10]
-
Transesterification: In the production of biodiesel, choline hydroxide has been shown to be an effective catalyst.[15]
-
Baker–Venkataraman Rearrangement: It has been employed in the synthesis of 3-aroylflavones, where it was found to be more efficient than other base catalysts like KOH/pyridine.[7]
The strong basicity of choline hydroxide is key to its high catalytic activity in these reactions. However, this same property can be a drawback when working with substrates that are sensitive to strong bases, potentially leading to undesired side reactions or degradation.
This compound: The Gentle Alternative
This compound is characterized as a mild and versatile base.[5] Its primary application in synthesis is as a precursor for the formation of other choline salts and deep eutectic solvents (DESs) through salt metathesis reactions.[6] In these reactions, the bicarbonate anion is easily displaced by the conjugate base of a stronger acid, releasing carbon dioxide and water as byproducts. This makes it an excellent choice for clean reactions where the removal of byproducts is straightforward.
While not typically employed for reactions requiring strong base catalysis, this compound's mild basicity and buffering capacity make it a suitable candidate for:
-
Reactions with Base-Sensitive Substrates: Where a strong base like choline hydroxide could cause decomposition or side reactions.
-
pH-Controlled Reactions: Its ability to act as a pH stabilizer is advantageous in maintaining specific reaction conditions.[5]
-
Deprotonation and Condensation Reactions: It can facilitate deprotonation, condensation, and nucleophilic substitution reactions under milder conditions.[5]
Experimental Protocols
Synthesis of Choline Salts using this compound
Objective: To synthesize a choline-based ionic liquid via salt metathesis.
General Procedure:
-
In a reaction vessel, dissolve this compound in water.
-
Slowly add an equimolar amount of the desired carboxylic acid to the this compound solution with stirring.
-
The reaction will proceed with the evolution of carbon dioxide gas.
-
Once the gas evolution ceases, the reaction is typically complete.
-
The water is then removed under reduced pressure to yield the choline salt.
Example: Synthesis of Choline Geranate (CAGE) [6]
-
Geranic acid (3.696 mol) is placed in a stainless-steel vessel equipped with a stirrer and placed in a water bath.
-
This compound 80% solution (1.848 mol) is added dropwise to the vessel.
-
The mixture is reacted for 8 hours at 27°C.
-
The completion of the reaction is monitored by the cessation of CO2 evolution.
Choline Hydroxide Catalyzed Synthesis of 3-Aroylflavones
Objective: To synthesize 3-aroylflavones via a sequential one-pot Baker–Venkataraman rearrangement.[7]
Procedure:
-
To a 5 mL two-necked round-bottom flask equipped with a condenser, add 2′-hydroxyacetophenone (1.0 mmol), triethylamine (B128534) (2.5 mmol), and the corresponding aroyl chloride (2.3 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add choline hydroxide (0.5 mmol) and triethylamine (11.0 mmol) to the reaction mixture.
-
Reflux the reaction mixture for the appropriate time as monitored by TLC or HPLC.
-
After cooling to room temperature, extract the product mixture with methylene (B1212753) chloride and water.
-
The organic layer is then washed, dried, and concentrated under reduced pressure.
-
The final product is purified by column chromatography.
Logical Workflow for Catalyst Selection
The choice between this compound and choline hydroxide can be guided by the specific requirements of the desired transformation.
Caption: A decision-making workflow for selecting between choline hydroxide and this compound based on reaction requirements.
Experimental Setup for a Generic Base-Catalyzed Reaction
The following diagram illustrates a typical laboratory setup for conducting a base-catalyzed synthesis, which can be adapted for use with either this compound or choline hydroxide.
Caption: A generalized experimental workflow for base-catalyzed synthesis and subsequent product purification.
Conclusion
Choline hydroxide and this compound are both valuable, greener alternatives to traditional inorganic bases in organic synthesis. Choline hydroxide stands out as a powerful and efficient catalyst for a broad range of reactions requiring strong basicity. In contrast, this compound offers a milder, more controlled approach, making it ideal for the synthesis of choline salts and for reactions involving sensitive substrates where pH control is crucial. The selection between these two reagents should be guided by the specific mechanistic requirements of the target synthesis to achieve optimal results in terms of yield, purity, and reaction efficiency.
References
- 1. guidechem.com [guidechem.com]
- 2. 123-41-1 CAS MSDS (Choline hydroxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Choline hydroxide Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. China Choline Hydroxide CAS 123-41-1 factory and manufacturers | Unilong [unilongmaterial.com]
- 5. a2bchem.com [a2bchem.com]
- 6. Clinical translation of choline and geranic acid deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. nbinno.com [nbinno.com]
- 9. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 10. Choline hydroxide - Wikipedia [en.wikipedia.org]
- 11. US9527799B2 - Process for choline hydroxide - Google Patents [patents.google.com]
- 12. US20140329184A1 - Stabilized choline solutions and methods for preparing the same - Google Patents [patents.google.com]
- 13. US5209858A - Stabilization of choline and its derivatives against discoloration - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. saudijournals.com [saudijournals.com]
Performance comparison of different hydrogen bond donors with choline bicarbonate in DES
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deep Eutectic Solvents (DESs) are emerging as a versatile class of green solvents with wide-ranging applications, including in drug delivery, organic synthesis, and biomass processing.[1] These solvents are typically formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD), resulting in a significant depression of the mixture's freezing point compared to its individual components.[2] Choline (B1196258) salts are a common choice for the HBA due to their biocompatibility and low cost.
This guide focuses on the performance of different hydrogen bond donors when paired with a choline-based HBA. While the primary focus of this guide is conceptually on choline bicarbonate, a survey of current scientific literature reveals a significant scarcity of systematic studies on its use in DESs. Therefore, to provide a robust, data-driven comparison, this guide will utilize the extensive experimental data available for choline chloride (ChCl), a closely related and widely studied HBA. The principles governing the interactions between the HBA and various HBDs are largely transferable. We will provide a foundational understanding of how different HBDs influence the physicochemical properties of choline-based DESs and discuss the potential variations one might expect when using this compound as the HBA.
The choice of HBD is critical as it significantly influences the resulting DES's properties, such as viscosity, density, polarity, and thermal stability.[3] This guide provides a comparative analysis of common HBDs, categorized by their functional groups, to aid researchers in selecting the optimal DES formulation for their specific application.
Performance Comparison of Hydrogen Bond Donors with Choline Chloride (1:2 molar ratio)
The following tables summarize the key physicochemical properties of DESs formed from choline chloride and various hydrogen bond donors. These properties are critical for determining the suitability of a DES for applications such as reaction media, extraction solvents, or formulation excipients.
Polyol/Alcohol Hydrogen Bond Donors
Polyols, with their multiple hydroxyl groups, are effective HBDs that can form extensive hydrogen bond networks.
| Hydrogen Bond Donor | Molar Ratio (ChCl:HBD) | Density (g/cm³ at 298.15 K) | Viscosity (mPa·s at 298.15 K) | Decomposition Temp. (T_onset, °C) | Reference(s) |
| Ethylene (B1197577) Glycol | 1:2 | ~1.12 | ~36 | ~200 | [4][5][6] |
| Propylene Glycol | 1:2 | ~1.09 | ~78 | ~195 | [4] |
| Glycerol | 1:2 | ~1.20 | ~376 | ~225 | [4][5][7][8] |
Amide Hydrogen Bond Donors
Amides, such as urea, are another common class of HBDs, known for forming low-viscosity DESs.
| Hydrogen Bond Donor | Molar Ratio (ChCl:HBD) | Density (g/cm³ at 298.15 K) | Viscosity (mPa·s at 298.15 K) | Decomposition Temp. (T_onset, °C) | Reference(s) |
| Urea | 1:2 | ~1.20 | ~750 | ~230 | [9][10][11][12][13] |
Organic Acid Hydrogen Bond Donors
Organic acids can also act as HBDs, often resulting in DESs with lower pH values. It is important to note that esterification can occur between the hydroxyl group of choline and the carboxylic acid, especially at elevated temperatures, which can alter the properties of the DES over time.[14]
| Hydrogen Bond Donor | Molar Ratio (ChCl:HBD) | Density (g/cm³ at 298.15 K) | Viscosity (mPa·s at 298.15 K) | Decomposition Temp. (T_onset, °C) | Reference(s) |
| Lactic Acid | 1:2 | ~1.17 | ~50 | ~180 | [15][16] |
| Levulinic Acid | 1:2 | ~1.15 | ~130 | ~190 | [5][17] |
| Malonic Acid | 1:2 | ~1.25 | ~950 | ~160 | [5] |
Influence of the Hydrogen Bond Donor on DES Properties
The data presented highlights several key trends:
-
Viscosity: The viscosity of the DES is highly dependent on the HBD. Glycerol, with its three hydroxyl groups, forms a highly viscous DES due to the extensive hydrogen bonding network.[8] In contrast, ethylene glycol and lactic acid result in significantly less viscous DESs.[6][16] The viscosity generally follows the order: Glycerol > Urea > Malonic Acid > Levulinic Acid > Propylene Glycol > Lactic Acid > Ethylene Glycol.
-
Density: Most choline chloride-based DESs have densities greater than water, typically ranging from 1.1 to 1.25 g/cm³.[4][10][11][16][17] The density is influenced by the molecular weight and packing efficiency of the constituent molecules.
-
Thermal Stability: The thermal stability of the DES is often limited by the volatility or decomposition temperature of the HBD.[5][9] For instance, DESs formed with organic acids tend to have lower decomposition temperatures compared to those with polyols or urea.
Considerations for this compound as the Hydrogen Bond Acceptor
While direct comparative data is lacking, we can theorize on the expected properties of this compound-based DESs. The bicarbonate anion (HCO₃⁻) differs from the chloride anion (Cl⁻) in several ways that would influence DES formation and properties:
-
Hydrogen Bonding: The bicarbonate anion can itself act as both a hydrogen bond donor and acceptor, potentially leading to more complex and structured hydrogen bond networks. This could result in higher viscosities compared to their choline chloride counterparts.
-
Basicity: this compound is a basic salt, and its DESs would be expected to have a higher pH than those formed with choline chloride. This could be advantageous for applications requiring basic media but might be a limitation for pH-sensitive compounds.
-
Stability: The bicarbonate anion is thermally less stable than chloride and can decompose to carbonate and carbon dioxide upon heating. This would likely result in lower overall thermal stability for this compound-based DESs.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of choline-based deep eutectic solvents.
Synthesis of Deep Eutectic Solvents (Heating and Stirring Method)
This is the most common method for preparing DESs.
Materials and Reagents:
-
Hydrogen Bond Acceptor (HBA): this compound or Choline chloride
-
Hydrogen Bond Donor (HBD): e.g., Urea, Glycerol, Ethylene Glycol, Lactic Acid
-
Beaker or round-bottom flask
-
Magnetic stirrer with a hot plate
-
Magnetic stir bar
-
Analytical balance
Procedure:
-
Weigh the HBA and HBD in the desired molar ratio (e.g., 1:2) using an analytical balance.
-
Transfer both components into a clean, dry beaker or round-bottom flask containing a magnetic stir bar.
-
Place the vessel on a magnetic stirrer with a hot plate.
-
Heat the mixture to 60-80°C while stirring.
-
Continue heating and stirring until a clear, homogeneous liquid is formed.[18] This typically takes 1-2 hours.
-
Once a homogeneous liquid is obtained, remove it from the heat and allow it to cool to room temperature.
-
Store the prepared DES in a sealed container to prevent moisture absorption, as many DESs are hygroscopic.
Characterization of Physicochemical Properties
a) Density Measurement:
-
Method: Use a calibrated pycnometer or a vibrating tube densitometer.
-
Procedure (Pycnometer):
-
Weigh the clean, dry pycnometer.
-
Fill the pycnometer with the DES, ensuring there are no air bubbles, and thermostat it to the desired temperature (e.g., 298.15 K).
-
Weigh the pycnometer with the DES.
-
The density is calculated by dividing the mass of the DES by the volume of the pycnometer.
-
b) Viscosity Measurement:
-
Method: A rotational viscometer, falling ball viscometer, or a micro-viscometer can be used.[19]
-
Procedure (Rotational Viscometer):
-
Place the DES sample in the viscometer's sample holder.
-
Equilibrate the sample to the desired temperature.
-
Measure the torque required to rotate a spindle at a constant angular velocity in the fluid. The instrument software then calculates the dynamic viscosity.
-
c) Thermal Stability Analysis (Thermogravimetric Analysis - TGA):
-
Method: Use a thermogravimetric analyzer.
-
Procedure:
-
Place a small, accurately weighed sample of the DES (typically 5-10 mg) in a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).[9][20]
-
Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve.
-
d) Structural Characterization (Fourier-Transform Infrared Spectroscopy - FTIR):
-
Method: Use an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Obtain the FTIR spectra of the pure HBA and HBD.
-
Place a drop of the prepared DES on the ATR crystal and obtain its spectrum.
-
Compare the spectrum of the DES with those of the individual components. Shifts in the characteristic peaks (e.g., O-H, N-H, C=O stretching) indicate the formation of hydrogen bonds between the HBA and HBD.[21][22][23]
-
Visualizations
Caption: Formation of a Deep Eutectic Solvent.
Caption: Experimental workflow for DES synthesis and characterization.
Conclusion
The selection of the hydrogen bond donor is a critical parameter in the design of deep eutectic solvents with tailored physicochemical properties. While there is a wealth of data for choline chloride-based DESs, which this guide has leveraged to illustrate key performance comparisons, further research into this compound as a hydrogen bond acceptor is warranted. The insights provided herein on the influence of HBDs on the properties of choline chloride-based DESs offer a strong foundation for researchers to make informed decisions in their work. The provided experimental protocols serve as a practical starting point for the synthesis and characterization of these promising green solvents. As the field of DESs continues to expand, it is anticipated that a more extensive database of properties for a wider range of HBA/HBD combinations, including this compound, will become available, further enabling their rational design for various scientific and industrial applications.
References
- 1. The Role of Hydrogen Bond Donor on the Extraction of Phenolic Compounds from Natural Matrices Using Deep Eutectic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docta.ucm.es [docta.ucm.es]
- 3. Influence of the chemical structure of hydrogen bonding donor on the characteristics of dihydroxybenzene isomers-derived deep eutectic solvent (DES) media - American Chemical Society [acs.digitellinc.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Densities and Viscosities of (Choline Chloride + Urea) Deep Eutectic Solvent and Its Aqueous Mixtures in the Temperature Range 293.15 K to 363.15 K | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. keypublishing.org [keypublishing.org]
- 16. Physicochemical and thermal characteristics of choline chloride-based deep eutectic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. arpi.unipi.it [arpi.unipi.it]
- 18. scribd.com [scribd.com]
- 19. cscscientific.com [cscscientific.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis and Spectroscopic Characterization of Deep Eutectic Solvents Produced from Ionic and Non-Ionic Compounds [digitalcommons.kennesaw.edu]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Choline Bicarbonate vs. Choline Chloride for Methane Mitigation: A Comparative Guide
A 2021 in vitro study has brought to light the potential of both choline (B1196258) bicarbonate and choline chloride in significantly reducing methane (B114726) emissions from ruminants. This guide provides a detailed comparison of their effectiveness, drawing upon experimental data to offer an objective analysis for researchers, scientists, and drug development professionals.
Quantitative Comparison of Efficacy
An in vitro study utilizing the Rumen Simulation Technique (Rusitec) demonstrated that both choline chloride and choline bicarbonate, when supplemented at a concentration of 200 mM, led to a dramatic reduction in methane production over a 15-day period. The key findings are summarized below.
| Parameter | Control | Choline Chloride (200 mM) | This compound (200 mM) |
| Methane Reduction | - | 97.9% | 96.5% |
| Methane Production (mmol/day on Day 15) | ~4.7 | 0.1 | 0.16 |
| Hydrogen Production (mmol/day, Day 11-15 avg.) | Not Reported | Significantly Lower | Significantly Lower |
| Ethanol Concentration (mM on Day 15) | 0.34 | 51.92 | 65.51 |
| Trimethylamine Concentration (mM on Day 15) | 0.1 | 129.8 | 134.7 |
Data sourced from Li et al. (2021)[1][2][3][4]
The data indicates that both forms of choline are highly effective in methane mitigation, with choline chloride showing a slightly higher, albeit not statistically significant, reduction in methane production by day 15.[4] In three out of four replicates in the study, choline chloride supplementation resulted in no detectable methane production from day 12 onwards.[4]
Experimental Protocol: In Vitro Rumen Simulation
The comparative efficacy of choline chloride and this compound was evaluated using a Rumen Simulation Technique (Rusitec).[1][2][3][4]
Apparatus: The experiment was conducted using a Rusitec apparatus, which simulates the rumen environment in a continuous culture system.
Inoculum: Rumen fluid was collected from cannulated dairy cows fed a standard diet of hay and concentrate.
Experimental Groups:
-
Control: No choline supplementation.
-
Choline Chloride Group: Supplemented with 200 mM of choline chloride.
-
This compound Group: Supplemented with 200 mM of this compound.
Procedure:
-
The fermenters were inoculated with rumen fluid and fed a standard diet daily.
-
The respective choline compounds were added to the artificial saliva of the treatment groups.
-
The experiment was carried out over 15 days.
-
Gas production, including methane and hydrogen, was measured daily.
-
Samples of the fermentation fluid were collected for analysis of metabolites and microbial populations.
Data Analysis: Statistical analysis was performed to compare the effects of the different treatments on methane production, volatile fatty acid profiles, and microbial community composition.
Mechanism of Action: A Shift in Rumen Microbiome and Metabolism
The significant reduction in methane is attributed to a fundamental shift in the rumen microbial community and their metabolic pathways.[1][3]
Impact on Methanogens: Supplementation with both choline forms led to an almost complete loss of the methanogen community.[1][3]
Enrichment of Choline-Utilizing Bacteria: The study observed an enrichment of bacteria capable of utilizing choline.[1][3] These bacteria produce alternative hydrogen sinks such as lactate, ethanol, and formate.[1][3]
Alternative Hydrogen Sinks: The increased production of ethanol, in particular, serves as a major sink for hydrogen.[1][2][3][4] This redirection of hydrogen away from methanogenesis is the primary mechanism for methane mitigation. The bacteria Megasphaera elsdenii and Denitrobacterium detoxificans, which can consume the intermediate product lactate, were strongly associated with methane mitigation.[1][3]
Potential Drawbacks and Considerations
While highly effective at reducing methane, the study also highlighted some potential negative consequences of high levels of choline supplementation.[1][3]
-
Reduced Fiber Fermentation: The fermentation of fiber and total organic matter was not fully maintained.[1][3]
-
Excessive Ammonia (B1221849) Production: Amino acid deamination and ethanolamine (B43304) catabolism resulted in increased ammonia production, which could negatively impact feed efficiency and animal performance.[1][3]
Conclusion
Both this compound and choline chloride demonstrate remarkable efficacy in mitigating methane production in an in vitro rumen model. Their mechanism of action involves a significant alteration of the rumen microbiome, leading to the redirection of hydrogen from methanogenesis to other metabolic pathways. While choline chloride showed a marginally higher reduction in the cited study, both compounds are potent methane inhibitors. However, the potential for negative impacts on nutrient fermentation and increased ammonia production at high concentrations necessitates further research, including in vivo studies, to determine optimal dosage and long-term effects on animal health and productivity. The choice between this compound and choline chloride for methane mitigation may ultimately depend on factors such as cost, stability, and handling characteristics, as their core efficacy appears to be comparable.
References
- 1. The rumen microbiome inhibits methane formation through dietary choline supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The rumen microbiome inhibits methane formation through dietary choline supplementation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Bioavailability of Choline Salts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro bioavailability of different choline (B1196258) salts, focusing on cellular uptake, transport mechanisms, and metabolic pathways. While direct comparative in vitro studies on various choline salts are limited, this document synthesizes available data on general choline transport and metabolism to provide a framework for understanding potential differences in their bioavailability at the cellular level.
Introduction to Choline and its In Vitro Bioavailability
Choline is an essential nutrient vital for numerous physiological functions, including the synthesis of phospholipids (B1166683) for cell membrane integrity, methylation reactions, and the production of the neurotransmitter acetylcholine (B1216132). Its cationic nature necessitates carrier-mediated transport to cross biological membranes. The in vitro bioavailability of choline salts—such as choline chloride, choline bitartrate, and choline citrate (B86180)—is determined by their efficiency of cellular uptake, transport across cellular monolayers, and subsequent intracellular metabolism. The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model for studying intestinal drug and nutrient absorption, as it spontaneously differentiates into a polarized monolayer with enterocyte-like properties.
Choline Transport Mechanisms
The cellular uptake of choline is a complex process mediated by several families of transporters with varying affinities and sodium dependency. Understanding these transporters is key to interpreting the in vitro bioavailability of different choline salts.
-
High-Affinity Choline Transporter 1 (CHT1/SLC5A7): This transporter is sodium-dependent and primarily found in cholinergic neurons, where it is crucial for acetylcholine synthesis.
-
Choline Transporter-Like Proteins (CTLs/SLC44A1-5): This family of transporters exhibits intermediate affinity for choline and is generally sodium-independent. CTL1 is ubiquitously expressed and plays a significant role in transporting choline for phosphatidylcholine synthesis in various cell types.
-
Organic Cation Transporters (OCTs): These transporters have a lower affinity for choline and can transport a wide range of cationic compounds.
In intestinal cell models like Caco-2, choline uptake is characterized as a carrier-mediated process. Studies have shown that this transport is temperature-dependent and saturable, with a Michaelis-Menten constant (K_m) of approximately 110 µM and a maximum velocity (V_max) of 2800 pmol/mg protein/10 min.[1] The transport across Caco-2 cell monolayers is active, with a higher permeability from the apical (intestinal lumen side) to the basolateral (blood side) direction.[2]
Comparative Data on Choline Salt Bioavailability (In Vitro)
Direct comparative studies on the in vitro permeability and uptake kinetics of different choline salts are not extensively available in peer-reviewed literature. However, based on the principles of ion transport and the characteristics of choline transporters, some inferences can be made. The dissociation of the choline cation from its counter-ion (chloride, bitartrate, or citrate) is expected to be complete in aqueous cell culture media. Therefore, the primary determinant of uptake would be the activity of the choline transporters themselves, which should theoretically be independent of the salt form, assuming equimolar concentrations of choline are used.
While specific quantitative data is lacking, the following table summarizes the general characteristics of choline transport in a common in vitro model.
Table 1: General In Vitro Transport Characteristics of Choline in Caco-2 Cells
| Parameter | Value | Cell Model | Reference |
| Apparent Permeability (P_app) (apical to basolateral) | 11.11 ± 0.33 x 10⁻⁶ cm/sec | Caco-2 | [2] |
| Apparent Permeability (P_app) (basolateral to apical) | 5.55 ± 0.14 x 10⁻⁶ cm/sec | Caco-2 | [2] |
| Michaelis-Menten Constant (K_m) | 110 ± 3 µmol/L | Caco-2 | [1] |
| Maximum Velocity (V_max) | 2800 ± 250 pmol/(mg protein·10 min) | Caco-2 | [1] |
Experimental Protocols
Caco-2 Cell Culture and Monolayer Formation
-
Cell Seeding: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell® inserts) at a specific density.
-
Culture Medium: Cells are maintained in a suitable culture medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum, non-essential amino acids, and antibiotics. The medium is changed every 2-3 days.
-
Differentiation: The cells are cultured for 21 days to allow for spontaneous differentiation into a polarized monolayer with the formation of tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A stable and high TEER value indicates a well-formed monolayer.
In Vitro Permeability Assay (Caco-2 Model)
-
Preparation: The culture medium is removed from both the apical and basolateral chambers of the Transwell® inserts. The monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Application of Choline Salt: A solution of the choline salt (e.g., choline chloride, choline bitartrate, or choline citrate) at a known concentration is added to the apical chamber (donor compartment). The basolateral chamber (receiver compartment) is filled with fresh transport buffer.
-
Incubation: The cells are incubated at 37°C.
-
Sampling: Aliquots are collected from the basolateral chamber at various time points (e.g., 30, 60, 90, and 120 minutes) and from the apical chamber at the end of the experiment.
-
Quantification: The concentration of choline in the collected samples is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculation of Apparent Permeability (P_app): The P_app value is calculated using the following formula: P_app = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of choline appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of choline in the donor chamber.
-
Visualizations
Conclusion
The in vitro assessment of choline salt bioavailability is crucial for understanding their potential efficacy in various applications. While direct comparative data between different choline salts in vitro remains scarce, the established methodologies using cell lines like Caco-2 provide a robust framework for such investigations. The primary mechanism of choline uptake is through a carrier-mediated process, and it is likely that at equimolar concentrations, the bioavailability of different choline salts would be comparable in a controlled in vitro setting, as the free choline cation is the transported species. Future research should focus on direct head-to-head comparisons of choline chloride, bitartrate, and citrate in well-characterized in vitro models to provide definitive data for researchers and drug development professionals.
References
A Comparative Cost-Benefit Analysis of Choline Bicarbonate vs. Choline Chloride in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of chemical reagents and supplements in industrial applications is a critical decision, balancing performance, cost-effectiveness, and environmental impact. Choline (B1196258), an essential nutrient, is widely supplemented in various industries, most notably in animal feed formulations. For decades, choline chloride has been the industry standard. However, choline bicarbonate is emerging as a viable alternative, touting a greener manufacturing process and potential performance benefits. This guide provides an objective comparison of these two choline salts, supported by available data and experimental insights, to aid in informed decision-making.
I. Overview and Chemical Properties
Choline chloride is a quaternary ammonium (B1175870) salt produced from the reaction of ethylene (B1197577) oxide, hydrochloric acid, and trimethylamine.[1][2][3] It is commercially available in both liquid and powder forms and is known for its high water solubility.[4] A significant drawback of choline chloride is its hygroscopic nature, meaning it readily absorbs moisture from the air, which can lead to handling and stability issues in feed premixes.[5][6]
This compound, also a choline salt, is synthesized through a process that can utilize carbon dioxide as a reactant, positioning it as a potentially more environmentally friendly option.[7][8] Patents describe a method involving the reaction of trimethylamine, water, carbon dioxide, and ethylene oxide, which is highlighted for its mild reaction conditions and high yield.[7][8] While available as an aqueous solution, its physical properties, particularly its hygroscopicity relative to choline chloride, are a key area of consideration for industrial applications.
II. Cost-Benefit Analysis
A direct, all-encompassing cost comparison is challenging due to market fluctuations and proprietary manufacturing processes. However, a qualitative and partially quantitative analysis can be constructed based on available data.
| Parameter | This compound | Choline Chloride |
| Production Cost | Potentially lower due to the use of CO2 as a feedstock and milder reaction conditions.[7][8] However, economies of scale may currently favor the established choline chloride production.[1] | Production costs are influenced by the price of raw materials like ethylene oxide and trimethylamine.[9] Reports from 2024 and 2025 indicate significant price variations based on region and feedstock costs.[9][10] |
| Market Price | A 2025-2033 market analysis suggests a growing market with a potential valuation of around | Prices are well-documented and vary. For instance, in Q3 2025, prices in the USA reached
|
| Performance | In ruminants, 200 mM of this compound reduced methane (B114726) production to 3.5% of the control, demonstrating high efficacy in this application.[11] It is marketed as having superior bioavailability in some contexts.[12] | A well-established performance enhancer in poultry and swine diets.[13][14] In ruminants, 200 mM of choline chloride reduced methane production to 2.1% of the control.[11] |
| Handling & Stability | Less data is available on its hygroscopicity, but as a salt, it is a key consideration. Its non-corrosive nature is often highlighted as an advantage. | Highly hygroscopic, which can lead to clumping and difficulties in feed mixing.[5][6] It is also known to be corrosive.[14] |
| Environmental Impact | The synthesis process can utilize CO2, presenting a greener alternative.[7][8] The process is described as economical, safe, and environmentally friendly, with no use of toxic or harmful substances.[8] | The production process involves hazardous chemicals like ethylene oxide.[2] The carbon footprint for choline chloride has been estimated at 15.00 kg CO2e/kg.[15] |
| Nutrient Interaction | Less likely to have a high chloride content, which can be a nutritional concern with choline chloride. | The high chloride content can contribute to an undesirable dietary electrolyte balance. It is also known to negatively impact the stability of vitamins A, E, and K3 in premixes.[16][17][18][19] |
III. Experimental Protocols and Performance Data
A. Methane Mitigation in Ruminants
An in-vitro study using the Rumen Simulation Technique (RUSITEC) provides a direct comparison of this compound and choline chloride for methane mitigation.
Experimental Protocol:
-
Apparatus: Rumen Simulation Technique (RUSITEC) fermenters.
-
Inoculum: Rumen fluid from fistulated cows.
-
Substrate: A basal diet for ruminants.
-
Treatments:
-
Control (no choline supplementation)
-
200 mM Choline Chloride
-
200 mM this compound
-
-
Duration: 15 days.
-
Measurements: Daily methane (CH4) production.
Results:
| Treatment | Methane Production (% of Control) |
| Choline Chloride (200 mM) | 2.1% |
| This compound (200 mM) | 3.5% |
Both choline salts demonstrated a profound ability to reduce methane production, with choline chloride showing a slightly higher reduction in this particular study.[11]
B. Performance in Broiler Chickens
Proposed Experimental Protocol for Broiler Performance Trial:
-
Animals: Day-old broiler chicks (e.g., Ross 308), randomly allocated to treatment groups.
-
Housing: Floor pens with controlled environmental conditions.
-
Diets: A basal corn-soybean meal diet formulated to be marginally deficient in choline.
-
Treatments:
-
Negative Control (basal diet)
-
Positive Control (basal diet + choline chloride at a standard inclusion rate)
-
Experimental Group (basal diet + this compound, molar equivalent to the choline chloride group)
-
-
Duration: 42 days.
-
Key Performance Indicators:
-
Body Weight Gain (BWG)
-
Feed Intake (FI)
-
Feed Conversion Ratio (FCR)
-
Carcass characteristics
-
Liver fat analysis
-
This experimental design would provide a direct comparison of the bio-efficacy of the two choline sources on key production parameters in a major industrial application. Studies on "herbal" or "natural" choline (often phosphatidylcholine) have shown improved performance over choline chloride in some cases, suggesting that the form of choline can impact its effectiveness.[14][20][21]
IV. Visualizing the Chemical Pathways and Processes
A. Synthesis Pathways
The synthesis routes for choline chloride and this compound differ significantly, particularly in their inputs and environmental considerations.
Caption: Synthesis pathways for Choline Chloride and this compound.
B. Choline's Role in Methionine Cycle
Choline, after being converted to betaine, plays a crucial role as a methyl donor in the methionine cycle, which is vital for numerous metabolic processes.
Caption: Simplified diagram of Choline's role in the Methionine Cycle.
V. Conclusion and Future Outlook
The choice between this compound and choline chloride for industrial applications is not straightforward and depends on a multitude of factors including specific application, cost considerations, handling capabilities, and environmental priorities.
Choline Chloride remains the incumbent, with a well-understood performance profile and, in many regions, a cost advantage due to established, large-scale production.[1] However, its drawbacks, including its hygroscopic nature, corrosiveness, and negative impact on vitamin stability, are significant considerations in modern feed formulation and other applications.[5][14][16]
This compound presents a compelling case as a more sustainable and potentially more "user-friendly" alternative. Its synthesis via a pathway that can utilize CO2 is a notable environmental advantage.[7][8] While direct, comprehensive performance data in key areas like poultry and swine nutrition is still emerging, preliminary findings in applications such as methane mitigation are promising.[11] The potential for improved bioavailability and the absence of a high chloride load are also significant benefits that warrant further investigation.[12]
For researchers, scientists, and drug development professionals, the key takeaway is that this compound is a promising alternative to choline chloride that merits direct comparative evaluation in specific applications. Future research should focus on:
-
Direct, large-scale performance trials in commercially important animal species (e.g., broilers, swine) to definitively assess bioavailability and efficacy.
-
Quantitative studies on the stability of this compound and its impact on vitamin degradation in premixes compared to choline chloride.
-
Detailed techno-economic analyses of this compound production to clarify its long-term cost-competitiveness.
-
Life cycle assessments to provide a comprehensive comparison of the environmental footprint of both compounds from cradle to grave.
As industries continue to prioritize sustainability and efficiency, this compound is well-positioned to capture a significant market share, provided that further research validates its purported benefits.
References
- 1. imarcgroup.com [imarcgroup.com]
- 2. kdlfeed.com [kdlfeed.com]
- 3. US3373201A - Continuous process for the production of choline chloride - Google Patents [patents.google.com]
- 4. marketresearch.com [marketresearch.com]
- 5. US2729672A - Non-hygroscopic choline salts - Google Patents [patents.google.com]
- 6. jecst.org [jecst.org]
- 7. Preparation method of this compound and carbonate - Eureka | Patsnap [eureka.patsnap.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. procurementtactics.com [procurementtactics.com]
- 10. Choline Chloride Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 11. researchgate.net [researchgate.net]
- 12. datainsightsmarket.com [datainsightsmarket.com]
- 13. thepoultrysite.com [thepoultrysite.com]
- 14. thepoultrysite.com [thepoultrysite.com]
- 15. Explore climate footprints | CarbonCloud [apps.carboncloud.com]
- 16. researchgate.net [researchgate.net]
- 17. Degradation kinetics of vitamins in premixes for pig: effects of choline, high concentrations of copper and zinc, and storage time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Effects of Choline Chloride, Copper Sulfate and Zinc Oxide on Long-Term Stabilization of Microencapsulated Vitamins in Premixes for Weanling Piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Choline supplementation: Impact on broiler chicken performance, steatosis, and economic viability from from 1 to 42 days - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
Spectroscopic comparison of choline bicarbonate and choline carbonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of choline (B1196258) bicarbonate and choline carbonate. The information is compiled from publicly available experimental data and chemical literature. A notable challenge in this comparison is the frequent use of "choline carbonate" as a synonym for choline bicarbonate in commercial and some academic contexts. This guide will distinguish between this compound (a 1:1 salt of choline and bicarbonate) and the less commonly characterized choline carbonate (a putative 2:1 salt of choline and carbonate).
A key consideration is the inherent instability of this compound, which can convert to choline carbonate upon aging through the release of carbon dioxide. This transformation underscores the importance of spectroscopic characterization for verifying sample identity and purity.
Data Presentation: Spectroscopic Summary
The following table summarizes the available and expected spectroscopic data for this compound and choline carbonate. Data for this compound is collated from various spectral databases and research articles, while data for choline carbonate is largely predictive due to a lack of available experimental spectra in the reviewed literature.
| Spectroscopic Technique | This compound ([C₅H₁₄NO]⁺[HCO₃]⁻) | Choline Carbonate (([C₅H₁₄NO]⁺)₂[CO₃]²⁻) | Key Differences |
| FTIR (cm⁻¹) | Choline Cation: - ~3300-3400 (O-H stretch)- ~3000 (C-H stretch)- ~1480 (CH₂/CH₃ bend)- ~1080 (C-O stretch)- ~955 (C-N⁺ stretch)Bicarbonate Anion: - ~2500-3000 (broad O-H)- ~1630-1650 (C=O asym stretch)- ~1300-1400 (C-O stretch)- ~830-850 (out-of-plane bend) | Choline Cation: (Expected to be similar to bicarbonate salt)Carbonate Anion: - (Expected) ~1410-1450 (asym stretch)- (Expected) ~860-880 (out-of-plane bend) | Absence of broad O-H stretch from the anion in carbonate. Significant shift in carbonyl/carbonate stretching frequencies. |
| ¹H NMR (ppm) | - -N(CH₃)₃: ~3.2 ppm (singlet)- -CH₂-N⁺-: ~3.5 ppm (multiplet)- -CH₂-OH: ~4.0 ppm (multiplet)- HCO₃⁻: Signal may be broad and exchangeable with water. | - -N(CH₃)₃: ~3.2 ppm (singlet)- -CH₂-N⁺-: ~3.5 ppm (multiplet)- -CH₂-OH: ~4.0 ppm (multiplet) | Absence of the bicarbonate proton signal. The choline cation signals are expected to be very similar. |
| ¹³C NMR (ppm) | - -N(CH₃)₃: ~56.6 ppm- -CH₂-N⁺-: ~70.1 ppm- -CH₂-OH: ~58.3 ppm- HCO₃⁻: ~161.1 ppm | - -N(CH₃)₃: ~56.6 ppm- -CH₂-N⁺-: ~70.1 ppm- -CH₂-OH: ~58.3 ppm- CO₃²⁻: (Expected) ~168.9 ppm | A downfield shift is expected for the carbonate carbon signal compared to the bicarbonate carbon. |
| Raman (cm⁻¹) | Choline Cation: - ~715-720 (C-N⁺ sym stretch, gauche)- ~870 (C-N⁺ sym stretch)- ~955 (C-N⁺ asym stretch)Bicarbonate Anion: - ~1017 (C-O sym stretch) | Choline Cation: (Expected to be similar to bicarbonate salt)Carbonate Anion: - (Expected) ~1060-1070 (sym stretch) | Shift in the primary anion stretching mode from ~1017 cm⁻¹ for bicarbonate to ~1065 cm⁻¹ for carbonate. |
Note: Peak positions are approximate and can be influenced by sample preparation, solvent, and instrumentation. Data for this compound is sourced from. Expected values for choline carbonate anion are based on standard inorganic salt data.
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis. Below are generalized protocols based on standard practices for the analysis of ionic liquids and related salts.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For neat analysis, a small drop of the liquid sample (e.g., this compound, ~80% in H₂O) is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a translucent disk.
-
Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample spectrum is then collected over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is baseline-corrected and may be normalized for comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O) in a standard 5 mm NMR tube. A reference standard such as DSS or TMSP may be added for precise chemical shift calibration.
-
¹H NMR Acquisition: The spectrometer is tuned and shimmed for the specific sample. A standard one-dimensional proton experiment is run at a specified frequency (e.g., 500 MHz). Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the collection of 16 to 64 transients.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.
Raman Spectroscopy
-
Sample Preparation: A small amount of the liquid or solid sample is placed in a glass vial or on a microscope slide.
-
Data Acquisition: The sample is exposed to a monochromatic laser source (e.g., 532 nm or 785 nm). The scattered light is collected at a 90° or 180° angle through a series of filters to remove the Rayleigh scattering. The spectrum is recorded by a CCD detector. The laser power and acquisition time (e.g., 5-10 seconds per scan, multiple scans averaged) are optimized to maximize signal without causing sample degradation.
-
Data Processing: The spectrum is corrected for cosmic rays and baseline fluorescence. Peak positions and intensities are then determined.
Visualizations
Chemical Relationship and Conversion Pathway
Caption: Chemical relationship between choline salts.
General Experimental Workflow for Spectroscopic Comparison
Caption: Workflow for spectroscopic comparison.
A Comparative Guide to Alternative Green Solvents for Choline Bicarbonate-Based Deep Eutectic Solvents
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable and environmentally benign solvent systems is a paramount concern in modern chemical and pharmaceutical sciences. Choline (B1196258) bicarbonate-based Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents, lauded for their low toxicity, biodegradability, and cost-effectiveness. However, the landscape of green chemistry offers a diverse array of alternatives, each with unique properties and potential advantages depending on the specific application. This guide provides an objective comparison of choline bicarbonate-based DES with other prominent green solvents, supported by experimental data to aid in the selection of the most appropriate solvent for your research and development needs.
Overview of Alternative Green Solvents
Several classes of green solvents are gaining traction as viable alternatives to traditional volatile organic compounds (VOCs) and, in some cases, to this compound-based DES. These include:
-
Other Deep Eutectic Solvents (DES) and Natural Deep Eutectic Solvents (NADES): This broad category includes DES formed from different hydrogen bond acceptors and donors. NADES are a subclass of DES where the components are primary metabolites such as amino acids, sugars, and organic acids, making them particularly attractive for applications in the food and pharmaceutical industries due to their natural origin and perceived high biocompatibility.[1][2][3]
-
Ionic Liquids (ILs): ILs are salts with melting points below 100°C. They are known for their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[4] Choline-based ILs, in particular, are being explored as functional excipients to enhance drug solubility.
-
Supercritical Fluids (SCFs): Supercritical carbon dioxide (scCO2) is the most common SCF used as a green solvent. It is non-toxic, non-flammable, and its solvent properties can be tuned by changing pressure and temperature. A significant advantage is that it can be easily removed from the product by depressurization, leaving no solvent residue.
-
Bio-solvents: These solvents are derived from renewable resources such as plants and agricultural waste. Examples include ethanol, glycerol, and ethyl lactate.[[“]] They are often biodegradable and have a lower environmental impact compared to petroleum-based solvents.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data available for the performance of this compound-based DES and its alternatives in various applications. Disclaimer: Direct comparative experimental data for this compound-based DES is limited in the literature. Therefore, data for choline chloride-based DES, which are structurally similar and more widely studied, are used as a proxy in some cases. This is noted where applicable.
Table 1: Physicochemical Properties of Selected Green Solvents
| Solvent Type | Example Composition | Density (g/cm³) | Viscosity (cP) | Polarity (ENR kcal/mol) |
| Choline-based DES | Choline chloride:Glycerol (1:2) | 1.18 | 13.1 | 99.45 |
| Choline chloride:Lactic acid (1:2) | 1.16 | 12.2 | 93.13 | |
| Choline chloride:Glucose (2:1) | 1.30 | 8.88 | 133.60 | |
| Bio-solvent | Methanol | 0.82 | 1.57 | 113.01 |
| Ionic Liquid | [OHEMIM][NTF2] | ~1.5 | High | Hyper-polar (close to water) |
Data for Choline chloride-based DES and Methanol from[3][6]. Data for Ionic Liquid from[7].
Table 2: Performance in Extraction of Bioactive Compounds (Flavonoids)
| Solvent | Plant Source | Extraction Method | Total Flavonoid Content (TFC) | Reference |
| Choline chloride:Glycerol DES | Oil Palm Leaf | Ultrasound-Assisted | Comparable to aq. methanol | [3] |
| Choline chloride:Lactic acid DES | Oil Palm Leaf | Ultrasound-Assisted | High free radical scavenging | [3] |
| Ethanol (30%) | Mung Bean | Ultrasound-Assisted | Lower than some alcohol-based DES | [1] |
| Ethylene (B1197577) glycol:Glycolic acid DES | Mung Bean | Ultrasound-Assisted | 1.6 times higher than 30% ethanol | [1] |
Table 3: Drug Solubility Enhancement
| Drug | Solvent System | Solubility | Reference |
| Dapsone | Choline chloride:Propylene glycol DES | 500 mg/mL | [8] |
| Dapsone | Water | 380 mg/L | [8] |
| Ibuprofen (B1674241) | Menthol:PEG 400 (1:1) DES | 379.69 mg/g | [9] |
| Ibuprofen | Choline chloride:Glycerol (1:2) DES | Significantly lower than MNT-based DES | [9] |
| Mefenamic Acid | Menthol:Miglyol 812®N (1:1) DES | 17.07 mg/g | [9] |
Table 4: Toxicity and Biodegradability Profile
| Solvent | Organism/Test | Result | Classification | Reference |
| Choline chloride:Glucose DES | Fish and human cell lines | EC50 > 10 mM | Low cytotoxicity | [10] |
| Choline chloride:Glycerol DES | Fish and human cell lines | EC50 > 10 mM | Low cytotoxicity | [10] |
| Choline chloride:Oxalic acid DES | Fish and human cell lines | EC50 = 1.64 mM (fish), 4.19 mM (human) | Moderate cytotoxicity | [10] |
| Choline-Amino Acid ILs | Bacteria (B. licheniformis) | EC50 = 160-1120 mg/L | Practically harmless | [11][12] |
| Choline chloride-based DESs | Wastewater microorganisms | 68-96% mineralization | Readily biodegradable | [10] |
Experimental Protocols
Synthesis of this compound-Oleic Acid DES
A representative protocol for the synthesis of a this compound-based DES involves a metathesis reaction.
Materials:
-
This compound (80% in H₂O)
-
Oleic acid
Procedure:
-
Mix this compound and oleic acid in a 1:1 molar ratio.
-
Stir the mixture under ambient conditions for 12 hours.
-
The resulting DES can be separated and purified by extraction with a suitable solvent like ethyl acetate.
-
Dry the final product in vacuo.
Determination of Drug Solubility in DES (Shake Flask Method)
This method is a standard procedure for determining the equilibrium solubility of a drug in a solvent.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Deep Eutectic Solvent (DES)
-
Methanol (for dilution)
-
PTFE syringe filter (0.45 µm)
-
UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of the API to approximately 1 mL of the DES in a sealed vial.
-
Keep the mixture under constant stirring at a controlled temperature (e.g., room temperature) for 24 hours to reach equilibrium.
-
After saturation, filter the sample through a 0.45 µm PTFE syringe filter to separate the undissolved solid.
-
Dilute a known volume of the clear liquid phase with methanol.
-
Determine the concentration of the dissolved drug using a validated UV-Vis spectrophotometric method.
Mandatory Visualization
Caption: Experimental workflow for DES synthesis, drug solubility, and extraction.
Caption: Logical relationship for selecting an optimal green solvent.
Conclusion
This compound-based DES represent a valuable class of green solvents with a favorable environmental profile. However, the ideal solvent choice is highly dependent on the specific application. For instance, while choline-based DES show excellent potential for enhancing the solubility of certain drugs and extracting bioactive compounds, other solvent systems like alcohol-based DES may offer superior extraction yields for specific flavonoids.[1] Menthol-based DES have demonstrated remarkable solubility enhancement for ibuprofen and mefenamic acid.[9] Supercritical CO2 provides an unparalleled advantage in applications where residual solvent is a critical concern. Ionic liquids, with their vast tunability, can be designed for specific tasks but may come with higher costs and toxicity concerns.
This guide serves as a starting point for researchers and professionals in drug development to navigate the growing field of green solvents. By considering the comparative data and experimental protocols presented, a more informed and sustainable choice of solvent can be made, ultimately contributing to greener and more efficient chemical processes.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. mdpi.com [mdpi.com]
- 4. Enzyme-Catalyzed Henry Reaction in Choline Chloride-Based Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Physicochemical Properties of Choline Chloride-Based Natural Deep Eutectic... [wisdomlib.org]
- 7. Choline chloride and ethylene glycol based deep eutectic solvent (DES) versus hydroxyl functionalized room temperature ionic liquids (RTILs): assessing the differences in microscopic behaviour between the DES and RTILs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Deep Eutectic Solvents for Improving the Solubilization and Delivery of Dapsone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Deep Eutectic Solvents as Pharmaceutical Excipients: Enhancing the Solubility of Ibuprofen and Mefenamic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of toxicity and biodegradability of choline chloride based deep eutectic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Deep Eutectic Solvents as Agents for Improving the Solubility of Edaravone: Experimental and Theoretical Considerations [mdpi.com]
Natural vs. Synthetic Choline: A Comparative Guide for Nutritional Studies
For researchers, scientists, and drug development professionals, the choice of choline (B1196258) source in nutritional studies is a critical decision that can significantly impact outcomes and their interpretation. This guide provides an objective comparison of natural and synthetic choline sources, supported by experimental data, detailed methodologies, and visual representations of key metabolic pathways.
Choline, an essential nutrient, plays a pivotal role in numerous physiological processes, including neurotransmitter synthesis, cell membrane signaling, lipid transport, and methyl-group metabolism. It is available in various forms, broadly categorized as natural and synthetic. Natural sources are primarily food-derived, with phosphatidylcholine (PC) from sources like egg yolk being a prominent example. Synthetic forms, commonly used in supplements and research, include choline bitartrate (B1229483), choline chloride, alpha-glycerylphosphorylcholine (Alpha-GPC), and citicoline (B1669096) (CDP-choline). Understanding the nuances of their bioavailability, metabolic fate, and physiological effects is paramount for designing robust nutritional studies.
Bioavailability and Metabolic Fate: A Head-to-Head Comparison
The primary distinction between natural and synthetic choline sources lies in their absorption efficiency and subsequent metabolic pathways.
Natural Phosphatidylcholine vs. Synthetic Choline Bitartrate:
Experimental evidence strongly suggests that natural choline in the form of phosphatidylcholine is more efficiently absorbed than synthetic choline salts like choline bitartrate. A randomized, double-blind, cross-over trial involving 18 participants demonstrated that the plasma choline response, as measured by the incremental area under the curve (iAUC), was four times higher after consumption of an egg yolk phospholipid drink (containing phosphatidylcholine) compared to a drink with an equivalent amount of choline bitartrate[1][2]. This enhanced absorption also extended to choline's primary metabolites, betaine (B1666868) and dimethylglycine, with significantly higher plasma concentrations observed after phosphatidylcholine intake[1][2].
A key concern with choline supplementation is the production of trimethylamine-N-oxide (TMAO), a gut microbiota-dependent metabolite linked to an increased risk of cardiovascular disease. Studies have shown that the consumption of choline bitartrate leads to a significant increase in plasma and urinary TMAO levels. In contrast, the intake of an equivalent amount of choline from phosphatidylcholine (from eggs or supplements) does not significantly elevate TMAO levels[3]. This difference is attributed to their distinct absorption routes. Water-soluble choline bitartrate is more available to gut bacteria for conversion to trimethylamine (B31210) (TMA), the precursor to TMAO, while lipid-soluble phosphatidylcholine is absorbed higher up in the small intestine.
Synthetic Alpha-GPC vs. Citicoline:
Alpha-GPC and citicoline are both highly bioavailable choline precursors known for their nootropic effects. However, they exhibit different pharmacokinetic and pharmacodynamic profiles. Alpha-GPC is characterized by its rapid absorption and a higher concentration of choline, leading to a more immediate impact on acetylcholine (B1216132) synthesis[4][5]. Citicoline, on the other hand, is absorbed more slowly but has longer-lasting effects[4]. It also provides cytidine (B196190), which is converted to uridine, a precursor for the synthesis of brain phospholipids.
In terms of cognitive enhancement, a systematic review and meta-analysis of three randomized controlled trials involving 358 participants with dementia disorders found that choline alphoscerate (Alpha-GPC) was significantly more effective than citicoline in improving overall clinical conditions as measured by the Sandoz Clinical Assessment for Geriatric Patients (SCAG)[6][7]. However, there was no significant difference between the two in improving memory function as measured by the Wechsler Memory Scale (WMS) or on word fluency tests[6].
Data Presentation
Table 1: Bioavailability and TMAO Production of Phosphatidylcholine vs. Choline Bitartrate
| Parameter | Phosphatidylcholine (from Egg Yolk) | Choline Bitartrate | Key Findings |
| Plasma Choline Response (iAUC) | 4-fold higher | Lower | Natural phosphatidylcholine is significantly more bioavailable[1][2]. |
| Plasma Betaine Concentration | Significantly increased | Less significant increase | Phosphatidylcholine is more effective at increasing this key metabolite[1][2]. |
| Plasma Dimethylglycine Conc. | Significantly increased | Less significant increase | Demonstrates more efficient entry into one-carbon metabolism[1][2]. |
| TMAO Production | No significant increase | Significant increase | Phosphatidylcholine does not contribute to the formation of this cardiovascular risk marker[3]. |
Table 2: Comparative Profile of Alpha-GPC and Citicoline
| Feature | Alpha-GPC | Citicoline | Key Differences |
| Absorption Rate | Rapid | Slower | Alpha-GPC provides a faster onset of action[4]. |
| Choline Concentration | Higher | Moderate | Alpha-GPC is a more direct precursor to acetylcholine[4]. |
| Primary Cognitive Effect | Stronger impact on memory and learning enhancement | Better for focus and sustained mental energy | Different applications based on desired cognitive outcome[4]. |
| Mechanism of Action | Directly increases acetylcholine synthesis | Increases acetylcholine and provides cytidine for phospholipid synthesis | Citicoline has a broader mechanism of action[5]. |
| Clinical Efficacy (Dementia) | More effective in improving overall clinical condition (SCAG score) | Less effective in improving overall clinical condition | Alpha-GPC showed superiority in a meta-analysis[6][7]. |
Experimental Protocols
1. Bioavailability Study of Phosphatidylcholine vs. Choline Bitartrate
-
Study Design: A randomized, double-blind, cross-over trial with 18 healthy adult participants[1][2].
-
Intervention: Participants consumed either an egg yolk phospholipid drink containing 3g of phospholipid-bound choline or a control drink with 3g of choline bitartrate[1][2].
-
Blood Sampling: Venous blood samples were collected at baseline (before consumption) and at 30, 60, 90, 120, 180, 240, 300, and 360 minutes post-consumption.
-
Plasma Analysis: Plasma concentrations of choline, betaine, and dimethylglycine were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[8][9][10][11][12].
-
Sample Preparation: Proteins in plasma samples were precipitated using an organic solvent.
-
Chromatography: Separation of analytes was achieved using a hydrophilic interaction liquid chromatography (HILIC) column.
-
Detection: Analytes were quantified using a tandem mass spectrometer with multiple reaction monitoring (MRM).
-
2. Cognitive Effects Study of Alpha-GPC vs. Citicoline in Dementia
-
Study Design: A meta-analysis of three randomized controlled trials (RCTs) with a total of 358 participants diagnosed with dementia disorders[6].
-
Intervention: Participants received either choline alphoscerate (Alpha-GPC) or citicoline.
-
Cognitive Assessment: Cognitive function and clinical condition were evaluated using standardized scales, including the Sandoz Clinical Assessment for Geriatric Patients (SCAG) and the Wechsler Memory Scale (WMS)[6][7].
-
Data Analysis: Weighted mean differences (WMD) or standardized mean differences (SMD) and 95% confidence intervals (CI) were calculated for continuous outcomes.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Natural Choline from Egg Yolk Phospholipids Is More Efficiently Absorbed Compared with Choline Bitartrate; Outcomes of A Randomized Trial in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Choline from Egg Yolk Phospholipids Is More Efficiently Absorbed Compared with Choline Bitartrate; Outcomes of A Randomized Trial in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. partiqlar.com [partiqlar.com]
- 5. cereflexlabs.com [cereflexlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Comparison of the effects of choline alphoscerate and citicoline in patients with dementia disorders: a systematic review and meta-analysis [frontiersin.org]
- 8. Choline in whole blood and plasma: sample preparation and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. research.edgehill.ac.uk [research.edgehill.ac.uk]
- 12. lcms.cz [lcms.cz]
A Head-to-Head Comparison of Choline Bicarbonate and Sodium Bicarbonate as Buffering Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of biological and pharmaceutical research, maintaining a stable pH is critical for experimental success and product efficacy. Sodium bicarbonate is a well-established and widely utilized buffering agent. This guide provides a comparative overview of choline (B1196258) bicarbonate and sodium bicarbonate, summarizing their known properties and highlighting the current landscape of available experimental data.
Overview of Buffering Properties
A buffer's efficacy is primarily determined by its pKa, the pH at which the buffer can resist significant pH changes upon the addition of an acid or base. The buffering capacity is another key parameter, indicating the amount of acid or base a buffer can neutralize before the pH begins to change significantly.
| Property | Choline Bicarbonate | Sodium Bicarbonate |
| Chemical Formula | C₆H₁₅NO₄[1][2] | NaHCO₃[3] |
| Molecular Weight | 165.19 g/mol [1][2] | 84.007 g/mol |
| pKa | Not available in searched literature | pKa1 ≈ 6.4, pKa2 ≈ 10.3[4][5][6] |
| Common Form | Typically available as an aqueous solution (~80%)[7][8] | White crystalline powder[3] |
| Key Applications | Alkaline catalyst, intermediate for choline salts and surfactants, used in pharmaceutical preparations.[2][9][10] | Physiological buffer in cell culture, electrolyte replenisher, systemic alkalizer.[3][4] |
Sodium Bicarbonate: The Established Standard
Sodium bicarbonate is a cornerstone of buffering in biological research, particularly in cell culture. Its buffering system is integral to maintaining physiological pH in vitro.[4] The bicarbonate-carbonic acid equilibrium is a natural component of physiological systems, making it a biocompatible choice for many applications.[11][12]
The buffering mechanism of sodium bicarbonate involves the equilibrium between bicarbonate ions (HCO₃⁻) and carbonic acid (H₂CO₃).[13] This system is particularly effective in the slightly alkaline to neutral pH range.[13] The titration curve of sodium carbonate (a related compound) with a strong acid demonstrates two equivalence points, reflecting the two pKa values of the carbonate/bicarbonate system.[14][15][16][17]
This compound: An Alternative with Limited Data
Experimental Data: A Noteworthy Gap
A direct head-to-head experimental comparison of the buffering capacity of this compound and sodium bicarbonate is not available in the reviewed literature. While extensive data exists for the buffering properties of sodium bicarbonate, similar quantitative information for this compound is lacking. To perform a direct comparison, a standardized experimental protocol would be required.
Experimental Protocol: Determination of Buffering Capacity
The following is a general experimental protocol for determining and comparing the buffering capacity of two buffer solutions. This method is based on acid-base titration.
Objective: To determine and compare the buffering capacity of a this compound solution and a sodium bicarbonate solution.
Materials:
-
This compound solution (e.g., 0.1 M)
-
Sodium bicarbonate solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
pH meter, calibrated
-
Magnetic stirrer and stir bars
-
Burettes
-
Beakers
-
Volumetric flasks and pipettes
-
Deionized water
Procedure:
-
Buffer Preparation: Prepare solutions of this compound and sodium bicarbonate of the same molar concentration (e.g., 0.1 M) in deionized water.
-
Initial pH Measurement: Take a known volume (e.g., 50 mL) of one of the buffer solutions in a beaker. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Immerse the calibrated pH electrode in the solution and record the initial pH.
-
Titration with Acid: Fill a burette with the standardized HCl solution. Add the HCl in small, precise increments (e.g., 0.5 mL). After each addition, allow the solution to stabilize and record the pH. Continue the titration until the pH has dropped significantly (e.g., by 2-3 pH units).
-
Titration with Base: Repeat the procedure with a fresh 50 mL sample of the same buffer solution, but this time titrate with the standardized NaOH solution from a separate burette. Record the pH after each addition until the pH has risen significantly.
-
Repeat for Second Buffer: Perform the same acid and base titrations for the second buffer solution (the one not tested in steps 2-4).
-
Data Analysis:
-
Plot the pH of each solution as a function of the volume of acid or base added. This will generate titration curves for each buffer.
-
The buffering capacity can be calculated from the slope of the titration curve. The region with the smallest change in pH upon addition of acid or base is the region of maximum buffering capacity.
-
A common way to express buffer capacity (β) is the amount of strong acid or base (in moles) required to change the pH of one liter of the buffer solution by one pH unit.
-
Logical Workflow for Buffer Comparison
The process of comparing these two buffers would logically follow these steps:
Caption: Workflow for the experimental comparison of buffer performance.
Signaling Pathways and Cellular Context
Sodium bicarbonate is a critical component of the physiological bicarbonate buffer system, which is coupled to the respiratory system to regulate blood pH.[11] This system plays a vital role in cellular respiration and overall homeostasis. The involvement of this compound in specific signaling pathways is not well-documented in the available literature. Choline itself is a precursor for the neurotransmitter acetylcholine (B1216132) and for membrane phospholipids, but the specific role of the bicarbonate salt in signaling is not detailed.
Conclusion
Sodium bicarbonate remains the buffer of choice for many biological and pharmaceutical applications due to its well-characterized properties, physiological relevance, and extensive history of use. This compound is an available chemical with applications as a catalyst and intermediate, but its properties as a buffer are not well-documented in publicly available literature. A direct, data-driven comparison of their buffering capacities would require dedicated experimental investigation. Researchers considering this compound as a buffer should perform their own validation experiments to determine its pKa and buffering capacity for their specific application. The absence of direct comparative studies represents a notable knowledge gap in the field.
References
- 1. This compound , China Reliable this compound Manufacturer and Supplier - Pengbo Biotechnology [choline-betaine.com]
- 2. This compound CAS#: 78-73-9 [m.chemicalbook.com]
- 3. Sodium Bicarbonate | NaHCO3 | CID 516892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mpbio.com [mpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. furthlab.xyz [furthlab.xyz]
- 7. This compound | C6H15NO4 | CID 6552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. thomassci.com [thomassci.com]
- 9. This compound~80% in water | 78-73-9 | FC176975 [biosynth.com]
- 10. parchem.com [parchem.com]
- 11. Khan Academy [khanacademy.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. nbinno.com [nbinno.com]
- 14. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 15. csun.edu [csun.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemguide.co.uk [chemguide.co.uk]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Choline Bicarbonate
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as choline (B1196258) bicarbonate, is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of choline bicarbonate, aligning with best practices in laboratory safety and environmental protection.
Immediate Safety and Handling
While this compound is not always classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to treat it as a chemical waste to ensure the highest level of safety.[1] It can cause skin, eye, and respiratory irritation.[2][3] Therefore, appropriate personal protective equipment (PPE) should always be worn when handling this compound.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[4]
-
Hand Protection: Use impermeable, chemical-resistant gloves.[3][4]
-
Body Protection: A lab coat or synthetic apron is recommended to prevent skin contact.[3]
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is crucial for minimizing risks and ensuring regulatory compliance. Do not discharge this compound solutions into the sewer system.[4]
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.
-
Containerization:
-
Labeling:
-
Clearly label the waste container with "this compound Waste" and any relevant hazard warnings.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Arranging for Disposal:
-
The primary method for disposal is through a licensed chemical destruction facility.[4]
-
This may involve controlled incineration with flue gas scrubbing.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a certified hazardous waste contractor.
-
Contaminated Packaging:
Containers that have held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. The empty, rinsed container can then be offered for recycling or reconditioning, or punctured to render it unusable and disposed of in a sanitary landfill.[4]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C6H15NO4 |
| Molecular Weight | 165.19 g/mol [2][5][] |
| Density | 1.023 - 1.17 g/mL at 25 °C[5][7] |
| Storage Temperature | 2-8°C[7][8] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H15NO4 | CID 6552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound , China Reliable this compound Manufacturer and Supplier - Pengbo Biotechnology [choline-betaine.com]
- 7. This compound | 78-73-9 [chemicalbook.com]
- 8. This compound | CAS#:78-73-9 | Chemsrc [chemsrc.com]
Personal protective equipment for handling Choline bicarbonate
Essential Safety and Handling Guide for Choline Bicarbonate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, which is known to be an irritant, utilizing appropriate Personal Protective Equipment (PPE) is the first line of defense. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Details and Specifications |
| Eye/Face Protection | Safety glasses with side-shields or splash goggles | Must conform to EN166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards.[1][2] |
| Skin Protection | Impervious chemical-resistant gloves (e.g., Nitrile or Neoprene) | Prevents direct skin contact, as this compound can cause skin irritation.[2][3] |
| Lab coat or synthetic apron | Provides a barrier against spills and splashes.[2] | |
| Full suit and boots | Recommended for large spills or when extensive contact is possible.[2] | |
| Respiratory Protection | NIOSH-approved respirator | Use if there is a risk of generating dust, mists, or aerosols, or if ventilation is inadequate.[2][3][4] |
Hazard Identification and First Aid
This compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[2][5] In case of exposure, follow these first-aid measures:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][2] |
Operational Plan for Handling and Disposal
This procedural guidance outlines the lifecycle of this compound in the laboratory, from receipt to disposal, ensuring safety at every step.
Step 1: Receiving and Storage
-
Inspect Container : Upon receipt, inspect the container for any damage or leaks.
-
Label Verification : Ensure the container is clearly labeled as "this compound" with appropriate hazard warnings.
-
Proper Storage : Store in a cool, dry, and well-ventilated area.[6] Keep the container tightly closed.[2][6] Avoid storing with strong oxidizing agents, strong acids, and strong bases.[6]
Step 2: Handling and Use
-
Work Area Preparation : Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling solutions that may produce vapors or mists.[2]
-
Don PPE : Before handling, put on all required personal protective equipment as detailed in the table above.
-
Dispensing : When weighing or transferring, avoid generating dust or aerosols.[3][4] Use appropriate tools and techniques to minimize dispersal.
-
Spill Preparedness : Keep a spill kit readily available. In case of a small spill, absorb with an inert material and place it in a suitable container for waste disposal.[2] For large spills, evacuate the area and follow emergency procedures.[1]
Step 3: Disposal
-
Waste Segregation : Do not mix this compound waste with other waste streams.[6]
-
Containerization : Collect waste in a clearly labeled, sealed, and appropriate container.
-
Disposal Method : Dispose of the waste through a licensed hazardous material disposal company.[4][6] Do not discharge into sewers or drains.[1] Follow all federal, state, and local environmental regulations.[2][4]
-
Contaminated Packaging : Triple rinse containers (or equivalent) and offer for recycling or reconditioning, or puncture to prevent reuse before disposing of in a sanitary landfill.[1]
Safe Handling and Disposal Workflow
The following diagram illustrates the key stages and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 3. healthy-biotechnology.com [healthy-biotechnology.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. This compound | C6H15NO4 | CID 6552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
